molecular formula C15H15NOS B1354020 1-(6-Methylpyridin-3-yl)-2-(4-(methylthio)phenyl)ethanone CAS No. 221615-72-1

1-(6-Methylpyridin-3-yl)-2-(4-(methylthio)phenyl)ethanone

Katalognummer: B1354020
CAS-Nummer: 221615-72-1
Molekulargewicht: 257.4 g/mol
InChI-Schlüssel: QCTITLPDUACHDS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(6-Methylpyridin-3-yl)-2-(4-(methylthio)phenyl)ethanone is a useful research compound. Its molecular formula is C15H15NOS and its molecular weight is 257.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

1-(6-methylpyridin-3-yl)-2-(4-methylsulfanylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NOS/c1-11-3-6-13(10-16-11)15(17)9-12-4-7-14(18-2)8-5-12/h3-8,10H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCTITLPDUACHDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C(=O)CC2=CC=C(C=C2)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201198767
Record name 1-(6-Methyl-3-pyridinyl)-2-[4-(methylthio)phenyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201198767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

221615-72-1
Record name 1-(6-Methyl-3-pyridinyl)-2-[4-(methylthio)phenyl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=221615-72-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(6-Methyl-3-pyridinyl)-2-[4-(methylthio)phenyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201198767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(6-Methylpyridin-3-yl)-2-(4-(methylthio)phenyl)ethanone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

In-depth Technical Guide: 1-(6-Methylpyridin-3-yl)-2-(4-(methylthio)phenyl)ethanone (CAS 221615-72-1)

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the available scientific and technical information regarding the chemical compound 1-(6-Methylpyridin-3-yl)-2-(4-(methylthio)phenyl)ethanone, CAS number 221615-72-1. This document synthesizes data on its chemical properties, synthesis, and its established role in pharmaceutical manufacturing.

Chemical Identity and Properties

This compound is a well-characterized organic compound. Its fundamental properties are summarized in the table below.

PropertyValueSource
CAS Number 221615-72-1[1][2][3][4]
Molecular Formula C₁₅H₁₅NOS[1][2]
Molecular Weight 257.35 g/mol [2]
IUPAC Name This compound[1]
Synonyms Etoricoxib Impurity 27, 3---INVALID-LINK--pyridine[1][2]
Appearance White to light yellow/green-yellow solid[5][6][7]
Melting Point 111-113°C[2]
Boiling Point 426.7±40.0 °C at 760 mmHg[2]
Purity ≥95% to ≥98% depending on the supplier[2][5]
Storage Conditions 2-8°C, stored under a nitrogen atmosphere[6]

Role in Pharmaceutical Synthesis

The primary significance of this compound in the pharmaceutical industry is its role as a key intermediate in the synthesis of Etoricoxib .[2][7] Etoricoxib is a selective COX-2 inhibitor used for its anti-inflammatory and analgesic properties. This compound is also recognized as "Etoricoxib Impurity 27".[1][2]

The synthesis of the downstream active pharmaceutical ingredient involves the oxidation of the methylthio group of this compound to a methylsulfonyl group, forming 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone.[8][9]

Synthesis Protocols

A general synthetic route for this compound has been described in the scientific literature.[] The following is a detailed experimental protocol based on a published procedure.

Synthesis of this compound

  • Reactants:

    • 6-methylnicotinic acid methyl ester

    • 4-methylthiobenzeneacetic acid

    • tert-Butylmagnesium chloride (t-BuMgCl) in Tetrahydrofuran (THF)

    • Anhydrous Tetrahydrofuran (THF)

    • Hydrochloric acid (4 M)

    • Sodium hydroxide

  • Procedure:

    • To a reaction flask, add 11 g of 4-methylthiobenzeneacetic acid and 200 mL of anhydrous THF.

    • Heat the mixture to 65-70 °C.

    • While maintaining the temperature, slowly add 175 mL of a 1.0 M solution of t-BuMgCl in THF.

    • Subsequently, add a solution of 5.7 g of 6-methylnicotinic acid methyl ester dissolved in 50 mL of THF dropwise.

    • After the addition is complete, continue stirring the reaction mixture at 65-70°C for 1 hour.

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by the slow, dropwise addition of 50 mL of 4 M hydrochloric acid.

    • Separate the organic and aqueous layers.

    • Extract the aqueous layer with 50 mL of ethyl acetate.

    • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

    • Concentrate the organic phase under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography to yield the final product.

A patent describes a multi-step process to produce the oxidized form of this compound, where the synthesis of this compound is a crucial step (referred to as 3---INVALID-LINK--pyridine in the patent).[8] This process involves the condensation of 4-(methylthio)phenylacetonitrile with a 6-methylnicotinic ester, followed by hydrolysis and decarboxylation under acidic conditions.[8]

Biological Activity and Signaling Pathways

Conclusion

This compound (CAS 221615-72-1) is a well-defined chemical entity with established physical and chemical properties. Its primary and currently known utility is as a pivotal intermediate in the industrial synthesis of the COX-2 inhibitor, Etoricoxib. While detailed synthetic protocols are available, there is a notable absence of public domain research on its biological effects, pharmacology, and toxicology. For researchers and drug development professionals, this compound should be handled as a key starting material or potential impurity with currently uncharacterized biological properties. Further research would be required to elucidate any potential pharmacological or toxicological profile.

Logical Relationship of Synthesis

The following diagram illustrates the position of this compound in the synthesis of its downstream product.

G A 6-Methylnicotinic acid methyl ester + 4-Methylthiobenzeneacetic acid B This compound (CAS 221615-72-1) A->B Condensation C 1-(6-Methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone B->C Oxidation D Etoricoxib C->D Further Synthesis Steps

Caption: Synthetic pathway from precursors to Etoricoxib.

References

Physical and chemical properties of 1-(6-Methylpyridin-3-yl)-2-(4-(methylthio)phenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential biological relevance of 1-(6-Methylpyridin-3-yl)-2-(4-(methylthio)phenyl)ethanone. This compound is a key intermediate in the synthesis of Etoricoxib, a selective cyclooxygenase-2 (COX-2) inhibitor.[] This guide is intended for researchers, scientists, and professionals in the field of drug development.

Core Compound Information

This compound , also known by its CAS number 221615-72-1, is a solid, appearing as a white to yellow powder.[2] It plays a crucial role as a precursor in the manufacturing of Etoricoxib, a widely used non-steroidal anti-inflammatory drug (NSAID).[3]

Physical and Chemical Properties

A summary of the key physical and chemical identifiers and properties of the compound are provided in the tables below. These include experimental data where available, as well as predicted values from computational models.

IdentifierValueSource
CAS Number 221615-72-1[4]
Molecular Formula C15H15NOS[]
IUPAC Name 1-(6-methylpyridin-3-yl)-2-(4-methylsulfanylphenyl)ethanone[]
Synonyms 3---INVALID-LINK--pyridine, Etoricoxib Impurity P[]
PropertyValueSource
Molecular Weight 257.35 g/mol []
Appearance White to yellow powder[2]
Melting Point 111-113 °C[5]
Boiling Point (Predicted) 426.7 ± 40.0 °C at 760 mmHg
Density (Predicted) 1.17 ± 0.1 g/cm³
Purity ≥95%[]

Synthesis and Experimental Protocols

The synthesis of this compound is a critical step in the overall synthesis of Etoricoxib. Several synthetic routes have been described in the literature, primarily in patents outlining the manufacturing process of the final drug. Below is a detailed experimental protocol for a key step in its synthesis: the hydrolysis and decarboxylation of a nitrile precursor.

Experimental Protocol: Hydrolysis and Decarboxylation

This protocol is adapted from a patented process for the preparation of the title compound.[6]

Objective: To synthesize this compound via the hydrolysis and decarboxylation of 3---INVALID-LINK--pyridine.

Materials:

  • 3---INVALID-LINK--pyridine

  • Acetic acid

  • Concentrated hydrochloric acid

  • Concentrated ammonia solution

  • Water

Procedure:

  • A mixture of 8.0 g (28 mmol) of 3---INVALID-LINK--pyridine, 20 ml of acetic acid, and 60 ml of concentrated hydrochloric acid is heated at 95°C to 100°C for 1.5 hours.[7]

  • The resulting orange solution is then cooled.[7]

  • The pH of the solution is adjusted to 10 using a concentrated ammonia solution.[7]

  • The resulting yellow-beige suspension is filtered.[7]

  • The residue is washed with water and subsequently dried.[7]

  • This process yields 5.35 g (74%) of this compound as a yellow solid.[7]

Synthesis Workflow

The following diagram illustrates a common synthetic pathway to obtain this compound, highlighting the key transformations involved.

SynthesisWorkflow cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Final Product A 4-(Methylthio)phenylacetonitrile C 3-2-(4-(Methylthio)phenyl)- 2-cyanoacetylpyridine A->C Condensation (Alkali metal alkoxide) B 6-Methylnicotinic ester B->C D 1-(6-Methylpyridin-3-yl)-2- (4-(methylthio)phenyl)ethanone C->D Hydrolysis & Decarboxylation (Acidic conditions)

A simplified workflow for the synthesis of the target compound.

Biological Activity and Signaling Pathways

Currently, there is a lack of publicly available research directly investigating the biological activity, metabolic fate, or interaction with signaling pathways of this compound. Its primary significance in the scientific literature is as a chemical intermediate in the synthesis of Etoricoxib.

Etoricoxib is a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory cascade.[] As an impurity or precursor, any potential biological effects of this compound would warrant further investigation, particularly in the context of the safety and purity of the final pharmaceutical product. However, no such studies have been identified in the current search.

Conclusion

This compound is a well-characterized intermediate with established physical and chemical properties. Its synthesis is a key part of the manufacturing process for the important anti-inflammatory drug, Etoricoxib. While detailed protocols for its preparation are available, its own biological activities and potential interactions with cellular signaling pathways remain an area for future research. This guide provides a foundational resource for scientists and researchers working with this compound.

References

In-Depth Technical Guide: Structure Elucidation of 1-(6-Methylpyridin-3-yl)-2-(4-(methylthio)phenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure elucidation of 1-(6-methylpyridin-3-yl)-2-(4-(methylthio)phenyl)ethanone, a key intermediate in the synthesis of the selective COX-2 inhibitor, Etoricoxib. This document details the physicochemical properties, spectroscopic data, and synthetic methodologies for this compound. Furthermore, it discusses the biological significance of this molecule in the context of the cyclooxygenase-2 (COX-2) signaling pathway. The information presented is intended to support research, development, and quality control activities involving this important pharmaceutical intermediate.

Introduction

This compound (Figure 1) is a heterocyclic ketone that serves as a crucial building block in the multi-step synthesis of Etoricoxib. Etoricoxib is a second-generation non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits the COX-2 enzyme, providing potent anti-inflammatory and analgesic effects with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs. The purity and structural integrity of this compound are paramount to ensure the quality and efficacy of the final active pharmaceutical ingredient (API). This guide provides a detailed analysis of its structure through an examination of its physicochemical and spectroscopic properties.

Chemical structure of this compound

Figure 1. Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for its handling, formulation, and quality control.

PropertyValueReference
Molecular Formula C₁₅H₁₅NOS[1]
Molecular Weight 257.35 g/mol [1]
CAS Number 221615-72-1[1]
Appearance White to yellow powder[2]
Melting Point 111-113 °C[2]
Boiling Point 426.7 ± 40.0 °C (Predicted)[2]
Density 1.17 ± 0.1 g/cm³ (Predicted)[2]
Solubility Soluble in organic solvents such as methanol and chloroform.

Spectroscopic Data for Structure Elucidation

The structural confirmation of this compound is achieved through a combination of spectroscopic techniques. The following sections detail the available data.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environment in the molecule. The chemical shifts, multiplicities, and integration values are consistent with the assigned structure.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
9.10s1HH on C2 of pyridinyl ring
8.15d1HH on C4 of pyridinyl ring
7.2m5HAromatic protons and H on C5 of pyridinyl ring
4.21s2H-CH₂- (methylene bridge)
2.61s3H-CH₃ (on pyridinyl ring)
2.45s3H-S-CH₃ (methylthio group)

Note: The ¹H NMR data is sourced from a patent document and was recorded in CDCl₃.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy

As of the latest available public data, the detailed ¹³C NMR, mass spectrometry, and infrared spectroscopy data for this compound are not readily accessible in the public domain. Commercial suppliers may provide this information upon request. However, based on the known structure, the following characteristic signals can be predicted:

  • ¹³C NMR: Expected signals would include those for the carbonyl carbon (around 195-205 ppm), aromatic carbons (120-155 ppm), the methylene bridge carbon (around 45-55 ppm), and the methyl carbons (15-25 ppm).

  • Mass Spectrometry (EI): The molecular ion peak [M]⁺ would be expected at m/z = 257. Key fragmentation patterns would likely involve the cleavage of the bond between the carbonyl group and the methylene bridge.

  • Infrared Spectroscopy: A strong absorption band corresponding to the carbonyl (C=O) stretch would be expected in the region of 1680-1700 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be present.

Experimental Protocols

The synthesis of this compound is a critical step in the production of Etoricoxib. Several synthetic routes have been patented. A common approach is outlined below.

Synthesis via Condensation and Decarboxylation

This method involves the condensation of a 6-methylnicotinic ester with 4-(methylthio)phenylacetonitrile, followed by hydrolysis and decarboxylation.

Step 1: Condensation

  • Reaction: 4-(methylthio)phenylacetonitrile is condensed with a 6-methylnicotinic ester (e.g., methyl 6-methylnicotinate) in the presence of a strong base.

  • Reagents and Conditions:

    • Base: Sodium methoxide or potassium tert-butoxide.

    • Solvent: A lower alcohol or an aromatic hydrocarbon.

    • Temperature: 60-110 °C.

  • Procedure:

    • To a solution of 4-(methylthio)phenylacetonitrile and 6-methylnicotinic ester in the chosen solvent, the alkali metal alkoxide is added.

    • The reaction mixture is heated at the specified temperature until the reaction is complete (monitored by TLC or HPLC).

    • The mixture is then cooled and poured into cold water.

    • Slight acidification of the aqueous phase precipitates the intermediate product, 3---INVALID-LINK--pyridine.

Step 2: Hydrolysis and Decarboxylation

  • Reaction: The intermediate cyano compound is hydrolyzed and decarboxylated under acidic conditions to yield the target molecule.

  • Reagents and Conditions:

    • Acid: A mixture of acetic acid and concentrated hydrochloric acid.

    • Temperature: 95-100 °C.

  • Procedure:

    • The crude 3---INVALID-LINK--pyridine is suspended in a mixture of acetic acid and concentrated hydrochloric acid.

    • The mixture is heated for approximately 1.5 hours.

    • After cooling, the solution is neutralized with a base (e.g., concentrated ammonia solution) to a pH of 10.

    • The resulting precipitate, this compound, is collected by filtration, washed with water, and dried.

Below is a DOT script for a Graphviz diagram illustrating this synthetic workflow.

SynthesisWorkflow cluster_reactants Starting Materials cluster_process Reaction Steps cluster_products Products R1 4-(methylthio)phenylacetonitrile Condensation Condensation (Base, 60-110°C) R1->Condensation R2 6-Methylnicotinic Ester R2->Condensation Intermediate 3-2-(4-(methylthio)phenyl)- 2-cyanoacetylpyridine Condensation->Intermediate Forms Hydrolysis Hydrolysis & Decarboxylation (Acid, 95-100°C) FinalProduct 1-(6-Methylpyridin-3-yl)-2- (4-(methylthio)phenyl)ethanone Hydrolysis->FinalProduct Yields Intermediate->Hydrolysis Is converted to

Caption: Synthetic workflow for this compound.

Biological Context: Role as a Precursor to a COX-2 Inhibitor

This compound is not known to have significant biological activity itself. Its primary importance lies in its role as a direct precursor to Etoricoxib. The subsequent synthetic steps involve the oxidation of the methylthio group to a methylsulfonyl group and further modifications to form the final bipyridine structure of Etoricoxib.

Etoricoxib's mechanism of action is the selective inhibition of the COX-2 enzyme. The COX pathway is central to the inflammatory response.

  • Inflammatory Stimuli: When tissues are injured or infected, pro-inflammatory signals like cytokines and lipopolysaccharides (LPS) are released.

  • COX-2 Induction: These stimuli induce the expression of the COX-2 enzyme.

  • Prostaglandin Synthesis: COX-2 catalyzes the conversion of arachidonic acid into prostaglandin H₂ (PGH₂).

  • Inflammation and Pain: PGH₂ is further converted by various synthases into pro-inflammatory prostaglandins (e.g., PGE₂) that mediate pain and inflammation.

  • Selective Inhibition: Etoricoxib selectively binds to and inhibits the active site of the COX-2 enzyme, thereby blocking the production of inflammatory prostaglandins. This leads to its anti-inflammatory and analgesic effects.

The following DOT script generates a diagram of the COX-2 signaling pathway and the inhibitory action of Etoricoxib.

COX2_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_stimuli External Stimuli cluster_response Biological Response Phospholipids Phospholipids AA Arachidonic Acid Phospholipids->AA Phospholipase A₂ COX2 COX-2 (Inducible) AA->COX2 Substrate PGH2 Prostaglandin H₂ COX2->PGH2 Catalyzes Prostaglandins Inflammatory Prostaglandins (e.g., PGE₂) PGH2->Prostaglandins Synthases Response Pain & Inflammation Prostaglandins->Response Mediates Stimuli Inflammatory Stimuli (e.g., Cytokines, LPS) Stimuli->COX2 Induces Expression Etoricoxib Etoricoxib Etoricoxib->COX2 Selective Inhibition

Caption: The COX-2 signaling pathway and the selective inhibitory action of Etoricoxib.

Conclusion

This compound is a well-characterized molecule of significant industrial importance in the pharmaceutical sector. This guide has provided a consolidated source of information on its structure, properties, synthesis, and biological relevance. The presented data and protocols are intended to be a valuable resource for professionals engaged in the synthesis, analysis, and development of Etoricoxib and related compounds. While a complete set of public spectroscopic data is not available, the provided information is sufficient for unambiguous identification and quality assessment.

References

Technical Guide: Spectral and Synthetic Profile of 1-(6-Methylpyridin-3-yl)-2-(4-(methylthio)phenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical document provides a comprehensive overview of the spectral and synthetic characteristics of 1-(6-methylpyridin-3-yl)-2-(4-(methylthio)phenyl)ethanone, a key intermediate in the synthesis of the selective COX-2 inhibitor, Etoricoxib. This guide includes a summary of available spectral data (Nuclear Magnetic Resonance, Infrared, and Mass Spectrometry), detailed experimental protocols for its synthesis, and a visual representation of the synthetic pathway. The information presented is intended to support research and development activities in medicinal chemistry and drug discovery.

Chemical Structure and Properties

  • IUPAC Name: this compound

  • CAS Number: 221615-72-1[1]

  • Molecular Formula: C₁₅H₁₅NOS[1]

  • Molecular Weight: 257.35 g/mol [2]

Spectral Data

The following tables summarize the available spectral data for this compound. It is important to note that experimental spectra are not widely published in the public domain; therefore, some data is based on closely related structures mentioned in patent literature or predicted from computational models.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a definitive, publicly available ¹H and ¹³C NMR spectrum for this specific compound is elusive, patent literature describing its synthesis provides the following ¹H NMR data for a compound named "3-[2-(4-(methylthio)phenyl)acetyl]-(6-methyl)pyridine," which corresponds to the structure of the title compound.

Table 1: ¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment (Tentative)
9.10s1HPyridine-H2
8.15d1HPyridine-H4
7.2m5HPyridine-H5 & Phenyl-H
4.21s2H-CH₂-
2.45s3HPyridine-CH₃ or S-CH₃

Solvent: CDCl₃

Note: This data is sourced from patent literature and should be considered as a reference. The assignment is tentative and requires experimental verification.

Infrared (IR) Spectroscopy

Table 2: Predicted Infrared (IR) Absorption Bands

Functional GroupPredicted Wavenumber (cm⁻¹)
C=O (Ketone)1680 - 1700
C=C, C=N (Aromatic)1450 - 1600
C-H (Aromatic)3000 - 3100
C-H (Aliphatic)2850 - 3000
C-S600 - 800
Mass Spectrometry (MS)

Predicted mass spectrometry data for the protonated molecule [M+H]⁺ is available from public chemical databases.

Table 3: Mass Spectrometry Data

IonCalculated m/z
[M+H]⁺258.09471

Experimental Protocols: Synthesis

The synthesis of this compound is documented in several patents as a key step in the production of Etoricoxib. The following is a generalized procedure based on these sources.

Synthesis via Condensation, Hydrolysis, and Decarboxylation

This multi-step process is a common route for the preparation of the title compound.

Step 1: Condensation of 4-(methylthio)phenylacetonitrile with a 6-methylnicotinic ester.

  • To a solution of 4-(methylthio)phenylacetonitrile and a 6-methylnicotinic ester (e.g., methyl 6-methylnicotinate) in a suitable solvent (e.g., a lower alcohol or an aromatic hydrocarbon), an alkali metal alkoxide (e.g., sodium methoxide or potassium tert-butoxide) is added.

  • The reaction mixture is heated to a temperature between 60°C and 110°C.

  • Upon completion, the reaction mixture is added to cold water.

  • The aqueous phase is slightly acidified to precipitate the product, 3---INVALID-LINK--pyridine.

Step 2: Hydrolysis and Decarboxylation.

  • The intermediate from Step 1 is subjected to acidic hydrolysis and decarboxylation. A mixture of acetic acid and concentrated hydrochloric acid is typically used.

  • The reaction mixture is heated, for instance, at 95°C to 100°C for approximately 1.5 hours.

  • After cooling, the solution is basified (e.g., with concentrated ammonia solution to pH 10) to precipitate the crude product.

  • The resulting solid is collected by filtration, washed with water, and dried to yield this compound.

Materials and Instrumentation
  • Materials: 4-(methylthio)phenylacetonitrile, 6-methylnicotinic ester, sodium methoxide, potassium tert-butoxide, acetic acid, hydrochloric acid, ammonia solution, and appropriate organic solvents. All reagents should be of analytical grade.

  • Instrumentation: Standard laboratory glassware, heating and stirring apparatus, pH meter, filtration equipment, and a rotary evaporator for solvent removal.

Visualization of the Synthetic Workflow

The following diagram illustrates the synthetic pathway described in the experimental protocols.

SynthesisWorkflow A 4-(methylthio)phenylacetonitrile + 6-Methylnicotinic Ester B 3-2-(4-(methylthio)phenyl)-2-cyanoacetylpyridine A->B Condensation (Alkali Metal Alkoxide) C This compound B->C Hydrolysis & Decarboxylation (Acidic Conditions)

Caption: Synthetic pathway for this compound.

Conclusion

This technical guide consolidates the available spectral and synthetic information for this compound. While a complete set of experimentally-derived spectral data is not publicly accessible, the provided information from patent literature and predictive models offers a valuable resource for researchers. The detailed synthetic protocol and workflow diagram provide a clear understanding of its preparation. This information is crucial for professionals engaged in the synthesis of Etoricoxib and related pharmaceutical compounds.

References

An In-depth Technical Guide to Determining the Solubility of 1-(6-Methylpyridin-3-yl)-2-(4-(methylthio)phenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Physical and Chemical Properties

A foundational understanding of the compound's properties is essential before commencing solubility studies.

PropertyValueSource
CAS Number 221615-72-1[3][4][5]
Molecular Formula C15H15NOS[][4]
Molecular Weight 257.35 g/mol []
Appearance White to yellow powder/solid[1]
Melting Point 111-113℃[1][3]
Boiling Point 426.7±40.0℃ (Predicted)[3]
Density 1.17±0.1 g/cm3 (Predicted)[3]
Storage Temperature Room Temperature, Inert atmosphere[3][6]

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound in a specific solvent.

1. Materials and Equipment:

  • 1-(6-Methylpyridin-3-yl)-2-(4-(methylthio)phenyl)ethanone (purity ≥98%)

  • Selected solvents (e.g., water, ethanol, methanol, isopropanol, acetonitrile, toluene, dichloromethane, N,N-dimethylformamide) of analytical grade.

  • Volumetric flasks

  • Scintillation vials or sealed flasks

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis).

  • Analytical balance

2. Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure that equilibrium with the dissolved solute is reached.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed.

    • Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) to ensure the solution is fully saturated. Periodic sampling can be performed to confirm that equilibrium has been reached (i.e., the concentration of the solute in the solution no longer changes over time).

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a sample from the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter to remove any undissolved solid particles.

    • Dilute the filtered sample with a suitable solvent (mobile phase is often a good choice) to a concentration within the calibration range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.

    • Prepare a series of standard solutions of known concentrations to generate a calibration curve.

    • Calculate the solubility of the compound in each solvent based on the concentration of the saturated solution and the dilution factor.

Data Presentation

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison.

Table 1: Solubility of this compound in Various Solvents at 25°C

SolventSolubility (mg/mL)Solubility (mol/L)
Water
Ethanol
Methanol
Isopropanol
Acetonitrile
Toluene
Dichloromethane
N,N-Dimethylformamide

Note: This table is a template to be populated with experimentally determined values.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the key workflows and relationships in the context of solubility determination and the compound's synthesis.

G cluster_workflow Solubility Determination Workflow A Add excess compound to solvent B Equilibrate (Shake-Flask) 24-72h at constant temp. A->B C Sample and Filter Supernatant B->C D Dilute Sample C->D E Quantify via HPLC D->E F Calculate Solubility E->F

Caption: Workflow for determining equilibrium solubility.

G cluster_synthesis Synthesis Context A 4-(methylthio)phenylacetonitrile C Condensation (e.g., in Toluene/Methanol) A->C B 6-methylnicotinic ester B->C D Hydrolysis & Decarboxylation (Acidic conditions) C->D E 1-(6-Methylpyridin-3-yl)-2- (4-(methylthio)phenyl)ethanone D->E

Caption: Simplified synthesis pathway for the target compound.[7][8]

References

The Pivotal Role of 1-(6-Methylpyridin-3-yl)-2-(4-(methylthio)phenyl)ethanone in Etoricoxib Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etoricoxib, a selective COX-2 inhibitor, is a widely prescribed anti-inflammatory drug. Its synthesis involves several key intermediates, among which 1-(6-methylpyridin-3-yl)-2-(4-(methylthio)phenyl)ethanone, often referred to as the "ketosulfide," plays a crucial role. This technical guide provides an in-depth analysis of the synthesis of this key intermediate and its subsequent conversion to Etoricoxib. We will explore the primary synthetic routes, present detailed experimental protocols, and offer quantitative data to support process optimization. Visualized reaction pathways are provided to enhance understanding of the chemical transformations.

Introduction

The synthesis of Etoricoxib can be achieved through various pathways, with many converging on the formation of a key precursor, 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone (the "ketosulfone"). The precursor to this vital intermediate is this compound (the "ketosulfide"). The synthesis of the ketosulfide and its subsequent oxidation to the ketosulfone are critical steps that significantly influence the overall yield and purity of the final active pharmaceutical ingredient (API). This document elucidates the central role of the ketosulfide in the manufacturing process of Etoricoxib.

Synthetic Pathways to this compound

There are two primary strategies for the synthesis of the ketosulfide intermediate, both of which utilize methyl 6-methylnicotinate as a key starting material.

Route 1: Condensation with a Phenylacetic Acid Derivative

This route involves the direct condensation of methyl 6-methylnicotinate with 4-(methylthio)phenylacetic acid in the presence of a Grignard reagent.

G

  • To a reaction flask, add 11 g of 4-methylthiobenzeneacetic acid and 200 mL of anhydrous THF.

  • Heat the mixture to 65-70 °C.

  • While maintaining the temperature, slowly add 175 mL of a 1.0 M solution of t-BuMgCl in THF, followed by a solution of 5.7 g of methyl 6-methylnicotinate in 50 mL of THF.

  • After the addition is complete, continue stirring at 65-70 °C for 1 hour.

  • Cool the reaction mixture to room temperature and quench by the slow, dropwise addition of 50 mL of 4 M hydrochloric acid.

  • Separate the organic and aqueous layers.

  • To the combined aqueous layers, add 50 g of sodium hydroxide and heat to 40-50 °C for 3 hours.

  • Cool to room temperature and filter to obtain the light yellow solid product.

Reactant/ReagentMolar Mass ( g/mol )AmountMolesSolventTemperature (°C)Time (h)Yield (%)Purity (%)
4-Methylthiobenzeneacetic acid182.2511 g0.060Anhydrous THF (200 mL)65-70172.097.3
Methyl 6-methylnicotinate151.165.7 g0.038Anhydrous THF (50 mL)65-701
t-BuMgCl (1.0 M in THF)-175 mL0.175THF65-701
Route 2: Condensation with a Benzyl Cyanide Derivative

This alternative pathway involves the condensation of methyl 6-methylnicotinate with 4-(methylthio)benzyl cyanide in the presence of a strong base, followed by hydrolysis and decarboxylation.[1]

G

Step 1: Condensation

  • Heat a mixture of 1.0 kg of 4-methylthiophenyl acetonitrile, 1.104 kg of methyl-6-methyl nicotinate, and 5.0 L of toluene to 90-95 °C with stirring.

  • Slowly add a solution of 0.496 kg of sodium methoxide in 1.656 L of methanol.

  • Add an additional 5.0 L of toluene and maintain the temperature at 105-110 °C for 6 hours.

  • After completion, cool the reaction mass to 25-30 °C.

  • Add 2.0 L of DM water and 0.54 kg of acetic acid.

  • Stir, filter, and dry the resulting solid. Wash the solid first with 2.0 L of toluene and then with DM water to obtain 3---INVALID-LINK--pyridine.

Step 2: Hydrolysis and Decarboxylation [2]

  • Heat a mixture of 8.0 g (28 mmol) of 3---INVALID-LINK--pyridine, 20 ml of acetic acid, and 60 ml of concentrated hydrochloric acid at 95 °C to 100 °C for 1.5 hours.[2]

  • Cool the resulting orange solution and adjust the pH to 10 using concentrated ammonia solution.

  • Filter the resulting yellow-beige suspension, wash the residue with water, and dry to yield the ketosulfide.

Reactant/ReagentMolar Mass ( g/mol )AmountMolesSolventTemperature (°C)Time (h)Yield (%)
Condensation
4-Methylthiophenyl acetonitrile163.241.0 kg6.12Toluene (10.0 L)105-1106-
Methyl-6-methyl nicotinate151.161.104 kg7.30Toluene105-1106-
Sodium methoxide54.020.496 kg9.18Methanol (1.656 L)105-1106-
Hydrolysis & Decarboxylation
3---INVALID-LINK--pyridine294.378.0 g0.028Acetic Acid (20 mL), Conc. HCl (60 mL)95-1001.574

Oxidation to the Key Ketosulfone Intermediate

The ketosulfide is an essential precursor that is subsequently oxidized to form 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone (the ketosulfone), a direct precursor to Etoricoxib.[3]

G

  • Under a nitrogen atmosphere, suspend 8.9 g (34.5 mmol) of 3---INVALID-LINK--pyridine (ketosulfide) in 90 ml of methanol.

  • Heat the suspension to 55 °C and adjust the pH to 4.5 using 2 N sulfuric acid.

  • Add an aqueous solution of 0.22 g (0.7 mmol) of sodium tungstate in 7 ml of water.

  • At 55 °C, add 10 mol of hydrogen peroxide over the course of 1 hour.

  • Cool the mixture to room temperature and filter to obtain the ketosulfone product.

Reactant/ReagentMolar Mass ( g/mol )AmountMolesSolventTemperature (°C)Time (h)
Ketosulfide257.358.9 g34.5Methanol (90 mL)551
Sodium tungstate293.820.22 g0.7Water (7 mL)551
Hydrogen peroxide34.0110 mol eq.--551

Conversion of the Ketosulfone to Etoricoxib

The final step in the synthesis is the cyclization of the ketosulfone to form the bipyridine core of Etoricoxib. This is typically achieved by reacting the ketosulfone with a vinamidinium salt, such as 2-chloro-1,3-bis(dimethylamino)trimethinium hexafluorophosphate, in the presence of a base.[4][5]

G

  • Dissolve 1.4 g of potassium tert-butoxide in 7 mL of THF and maintain at 25-30 °C for 10 minutes, then cool to 10 °C.

  • Add a solution of 5 g of 1-(6-methylpyridin-3-yl)-2[4-(methylsulfonyl)phenyl]ethanone (ketosulfone) in THF and keep the mixture for 1 hour at 25-30 °C.

  • Add 4 g of 2-chloro-1,3-(bis morpholinyl) trimethinium hexafluoro phosphate followed by 20 mL of THF and maintain the reaction at 25-30 °C for 2 hours.

  • Dump the reaction mixture into a mixture of 0.6 g of trifluoroacetic acid, 4.4 g of acetic acid, and 10 mL of THF and maintain at 25-30 °C for 2 hours.

  • Further heat the reaction mixture at 55-65 °C for 17 hours.

  • Add aqueous ammonia solution, cool, and extract with ethyl acetate.

  • Wash the organic layer with water and 10% sodium bicarbonate solution.

  • Dry and concentrate the organic layer to give crude Etoricoxib.

Reactant/ReagentAmountSolventTemperature (°C)Time (h)Yield (%)Purity (%)
Ketosulfone5 gTHF25-301--
Potassium tert-butoxide1.4 gTHF (7 mL)10---
2-chloro 1,3-(bis morpholinyl) trimethinium hexafluoro phosphate4 gTHF (20 mL)25-302--
Trifluoroacetic acid0.6 gTHF (10 mL)25-302--
Acetic acid4.4 gTHF (10 mL)25-302--
Final Product 69.28>98

Conclusion

This compound is a linchpin intermediate in several high-yield synthetic routes to Etoricoxib. The choice between the phenylacetic acid or benzyl cyanide condensation routes will depend on factors such as raw material availability, cost, and process safety considerations. The subsequent oxidation to the ketosulfone is a straightforward and efficient step. A thorough understanding of the reaction parameters and protocols detailed in this guide is essential for researchers and professionals aiming to optimize the synthesis of Etoricoxib and ensure the production of a high-purity final product.

References

Unveiling the Role of 1-(6-Methylpyridin-3-yl)-2-(4-(methylthio)phenyl)ethanone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Central Islip, NY – December 28, 2025 – The compound 1-(6-Methylpyridin-3-yl)-2-(4-(methylthio)phenyl)ethanone is a notable molecule in the field of medicinal chemistry, primarily recognized for its critical role as a key intermediate in the synthesis of Etoricoxib, a potent and selective cyclooxygenase-2 (COX-2) inhibitor. While extensive research has focused on the biological activity of Etoricoxib and its sulfonylated precursor, a comprehensive review of publicly available scientific literature and patent documents reveals a significant gap in the characterization of the biological activity of this compound itself. This technical guide, therefore, aims to provide a detailed overview of its established role, synthesis, and the biological context provided by its end-product, Etoricoxib, to aid researchers and drug development professionals in their understanding of this compound.

Chemical Identity and Properties

PropertyValue
IUPAC Name This compound
CAS Number 221615-72-1[1][2]
Molecular Formula C₁₅H₁₅NOS[1][3]
Molecular Weight 257.35 g/mol [1][3]
Appearance White to yellow powder[2]

Role as a Synthetic Intermediate

The primary and well-documented significance of this compound lies in its function as a direct precursor to 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone, which is a late-stage intermediate in the synthesis of Etoricoxib.[2][4][5] Etoricoxib is a widely used non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits the COX-2 enzyme. The synthesis of Etoricoxib from this thioether intermediate involves a critical oxidation step to form the corresponding sulfone.

Synthesis of this compound: Experimental Protocols

Several synthetic routes to this compound have been reported, primarily in patent literature. A common approach involves the condensation of a substituted pyridine derivative with a phenylacetic acid derivative.

Example Protocol: A general procedure involves the reaction of 6-methylnicotinic acid methyl ester with 4-methylthiobenzeneacetic acid.[6] In a typical reaction, 4-methylthiobenzeneacetic acid is dissolved in an anhydrous solvent like tetrahydrofuran (THF) and heated.[6] A Grignard reagent, such as tert-butylmagnesium chloride (t-BuMgCl), is then slowly added, followed by the dropwise addition of 6-methylnicotinic acid methyl ester dissolved in THF.[6] The reaction is maintained at an elevated temperature for a period of time to ensure completion.[6] Following the reaction, it is quenched with an acid, and the product is isolated through extraction and purification steps.[6]

Synthesis_Workflow cluster_reactants Starting Materials cluster_reagents Reagents & Solvents cluster_process Reaction & Workup 6_methylnicotinic_acid_methyl_ester 6-Methylnicotinic Acid Methyl Ester Reaction Condensation Reaction (65-70°C) 6_methylnicotinic_acid_methyl_ester->Reaction 4_methylthiobenzeneacetic_acid 4-Methylthiobenzeneacetic Acid 4_methylthiobenzeneacetic_acid->Reaction t_BuMgCl t-BuMgCl in THF t_BuMgCl->Reaction THF Anhydrous THF THF->Reaction Acid Acid (for quench) Quench Reaction Quench Acid->Quench Reaction->Quench Extraction Extraction & Purification Quench->Extraction Product 1-(6-Methylpyridin-3-yl)-2- (4-(methylthio)phenyl)ethanone Extraction->Product

General synthetic workflow for the target compound.

Biological Context: The Role of Etoricoxib and COX-2 Inhibition

While direct biological data for this compound is not available, its chemical structure is closely related to the potent COX-2 inhibitor, Etoricoxib. Understanding the mechanism of Etoricoxib provides the relevant biological context.

Cyclooxygenase (COX) enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[7][8] There are two main isoforms, COX-1 and COX-2.[8] COX-1 is constitutively expressed in many tissues and is involved in housekeeping functions such as protecting the gastric mucosa and maintaining kidney function.[8] In contrast, COX-2 is an inducible enzyme, with its expression being upregulated at sites of inflammation.[8]

Selective COX-2 inhibitors like Etoricoxib are designed to specifically target the COX-2 enzyme, thereby reducing inflammation and pain with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[9]

COX2_Signaling_Pathway Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid PLA2 Phospholipase A2 PLA2->Arachidonic_Acid releases COX2_Enzyme COX-2 Enzyme Prostaglandins Prostaglandins (e.g., PGE2) COX2_Enzyme->Prostaglandins converts to Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain mediates Etoricoxib Etoricoxib Etoricoxib->COX2_Enzyme inhibits

Simplified COX-2 signaling pathway inhibited by Etoricoxib.

Future Research Directions

The absence of published data on the intrinsic biological activity of this compound presents an opportunity for further investigation. Key research questions could include:

  • COX Inhibition Assays: Does the thioether compound exhibit any inhibitory activity against COX-1 or COX-2? If so, what is its potency and selectivity profile compared to its sulfone analogue and Etoricoxib?

  • In Vitro Cellular Assays: What are the effects of this compound on prostaglandin production in relevant cell lines (e.g., macrophages stimulated with lipopolysaccharide)?

  • Structure-Activity Relationship (SAR) Studies: How does the oxidation state of the sulfur atom (thioether vs. sulfone) influence the biological activity and selectivity of this class of compounds?

Conclusion

References

An In-depth Technical Guide to 1-(6-Methylpyridin-3-yl)-2-(4-(methylthio)phenyl)ethanone: Discovery, Synthesis, and Biological Context

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and synthesis of the chemical compound 1-(6-methylpyridin-3-yl)-2-(4-(methylthio)phenyl)ethanone. This compound, identified by its CAS Number 221615-72-1, is a pivotal intermediate in the synthesis of Etoricoxib, a selective cyclooxygenase-2 (COX-2) inhibitor. This document details its historical context within the broader pursuit of safer non-steroidal anti-inflammatory drugs (NSAIDs), provides structured quantitative data from its synthesis, outlines detailed experimental protocols, and visualizes key biological pathways and synthetic workflows.

Discovery and History

The development of this compound is intrinsically linked to the intensive research and development of selective COX-2 inhibitors in the late 20th century. The scientific groundwork was laid with the discovery of the COX-2 enzyme in the late 1980s and early 1990s, which provided a rationale for developing anti-inflammatory drugs with reduced gastrointestinal side effects compared to traditional NSAIDs.

This specific ketone derivative emerged from Merck's comprehensive drug discovery program aimed at developing Etoricoxib. While the final drug was patented in the mid-1990s, the synthesis of its precursors, including the title compound, was a critical step in this process. Various patents filed around the turn of the millennium describe the synthesis and utility of this intermediate, highlighting the need for efficient and scalable synthetic routes to support the production of the final active pharmaceutical ingredient.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 221615-72-1[1]
Molecular Formula C₁₅H₁₅NOS[]
Molecular Weight 257.35 g/mol []
Appearance Light yellow to green-yellow solid[3]
Melting Point 111-113 °C[3]
Boiling Point (Predicted) 426.7 ± 40.0 °C[3]
Density (Predicted) 1.17 ± 0.1 g/cm³[3]

Synthesis and Experimental Protocols

The synthesis of this compound has been approached through various routes, often involving multiple steps. Below are detailed protocols for two common synthetic methods.

Synthesis via Grignard Reaction

This method involves the reaction of a Grignard reagent with a nicotinic acid ester.

Experimental Protocol:

  • To a reaction flask, add 11 g of 4-methylthiobenzeneacetic acid and 200 mL of anhydrous THF.

  • Heat the mixture to 65-70 °C.

  • Slowly add 175 mL of a 1.0 M solution of t-BuMgCl in THF, followed by a solution of 5.7 g of 6-methylnicotinic acid methyl ester in 50 mL of THF, while maintaining the temperature at 65-70 °C.

  • Continue stirring at 65-70 °C for 1 hour after the addition is complete.

  • Cool the reaction mixture to room temperature and quench by the slow, dropwise addition of 50 mL of 4 M hydrochloric acid.

  • Separate the organic and aqueous layers. Extract the aqueous layer with 50 mL of ethyl acetate.

  • Combine the organic layers and wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by crystallization or column chromatography.[3]

Quantitative Data:

ReactantMolar Mass ( g/mol )AmountMoles
4-Methylthiobenzeneacetic acid182.2511 g0.060
6-Methylnicotinic acid methyl ester151.155.7 g0.038
Product 257.35 6.9 g 0.027
Yield 72.0%
Purity 97.3%
Multi-step Synthesis from 4-(methylthio)benzyl alcohol

A patented five-step process provides an alternative route to the target compound's oxidized sulfonyl form, for which the thioether is the direct precursor.[4][5] The key final steps to obtain the thioether are outlined below.

Experimental Protocol:

  • Condensation: 4-(methylthio)phenylacetonitrile is condensed with a 6-methylnicotinic ester in the presence of an alkali metal alkoxide (e.g., sodium methoxide) at 60-110 °C in a suitable solvent like a lower alcohol or an aromatic hydrocarbon. The resulting 3---INVALID-LINK--pyridine is precipitated by adding the reaction mixture to cold water and acidifying.[4][5]

  • Hydrolysis and Decarboxylation: A mixture of 8.0 g (28 mmol) of 3---INVALID-LINK--pyridine, 20 ml of acetic acid, and 60 ml of concentrated hydrochloric acid is heated at 95-100 °C for 1.5 hours. The solution is then cooled and the pH is adjusted to 10 with concentrated ammonia solution to precipitate the product. The solid is filtered, washed with water, and dried.[5]

Quantitative Data for Hydrolysis and Decarboxylation:

ReactantMolar Mass ( g/mol )AmountMoles
3---INVALID-LINK--pyridine294.388.0 g0.027
Product 257.35 5.35 g 0.021
Yield 74%

Biological Context and Signaling Pathways

This compound is a precursor to Etoricoxib, a selective COX-2 inhibitor. The therapeutic action of Etoricoxib is achieved by blocking the activity of the COX-2 enzyme, which is a key player in the inflammatory cascade.

The Arachidonic Acid Cascade and COX-2 Signaling

Inflammatory stimuli trigger the release of arachidonic acid from cell membranes by the enzyme phospholipase A2. Arachidonic acid is then metabolized by two main pathways: the cyclooxygenase (COX) pathway and the lipoxygenase (LOX) pathway.[6][7] The COX pathway, which is relevant here, leads to the production of prostaglandins (PGs).[8]

There are two main isoforms of the COX enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in housekeeping functions, while COX-2 is inducible and its expression is upregulated at sites of inflammation.[8] COX-2 converts arachidonic acid into prostaglandin H2 (PGH2), which is a precursor for other pro-inflammatory prostaglandins like PGE2.[6][8] These prostaglandins contribute to the classic signs of inflammation: pain, fever, swelling, and redness.

Selective COX-2 inhibitors like Etoricoxib are designed to specifically block the action of the COX-2 enzyme, thereby reducing the production of pro-inflammatory prostaglandins without affecting the protective functions of COX-1 in the gastric mucosa and platelets.

COX2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_stimuli Stimuli cluster_effects Biological Effects cluster_drug Pharmacological Intervention MembranePhospholipids Membrane Phospholipids ArachidonicAcid Arachidonic Acid MembranePhospholipids->ArachidonicAcid releases COX2 COX-2 Enzyme ArachidonicAcid->COX2 substrate for PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 catalyzes conversion to Prostaglandins Pro-inflammatory Prostaglandins (e.g., PGE2) PGH2->Prostaglandins converted to Inflammation Pain, Fever, Swelling Prostaglandins->Inflammation InflammatoryStimuli Inflammatory Stimuli InflammatoryStimuli->MembranePhospholipids activates Phospholipase A2 Etoricoxib Etoricoxib Etoricoxib->COX2 inhibits

Figure 1. Simplified COX-2 signaling pathway and the inhibitory action of Etoricoxib.

Experimental and Synthetic Workflows

The synthesis of this compound is a multi-step process that is crucial for the overall production of Etoricoxib. The following diagram illustrates a typical workflow for one of the patented synthetic routes.

Synthesis_Workflow Start 4-(Methylthio)benzyl alcohol Step1 Chlorination (e.g., with HCl) Start->Step1 Intermediate1 4-(Methylthio)benzyl chloride Step1->Intermediate1 Step2 Cyanation (e.g., with NaCN) Intermediate1->Step2 Intermediate2 4-(Methylthio)phenylacetonitrile Step2->Intermediate2 Step3 Condensation (with 6-methylnicotinic ester) Intermediate2->Step3 Intermediate3 3-2-(4-(Methylthio)phenyl)-2-cyanoacetylpyridine Step3->Intermediate3 Step4 Hydrolysis & Decarboxylation (Acidic conditions) Intermediate3->Step4 Product This compound Step4->Product

Figure 2. A representative workflow for the synthesis of the target compound.

Conclusion

This compound is a compound of significant interest in medicinal chemistry, primarily due to its role as a key intermediate in the synthesis of the selective COX-2 inhibitor, Etoricoxib. Its discovery and the development of its synthetic routes were driven by the need for more effective and safer anti-inflammatory agents. The detailed synthetic protocols and an understanding of its place within the broader context of COX-2 inhibition provide valuable insights for researchers and professionals in the field of drug development. Further optimization of its synthesis could lead to more cost-effective production of Etoricoxib and potentially other novel therapeutics.

References

Technical Whitepaper: 1-(6-Methylpyridin-3-yl)-2-(4-(methylthio)phenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive technical overview of 1-(6-methylpyridin-3-yl)-2-(4-(methylthio)phenyl)ethanone, a key chemical intermediate in the synthesis of Etoricoxib. Etoricoxib is a selective cyclooxygenase-2 (COX-2) inhibitor, widely used for its anti-inflammatory and analgesic properties. This guide details the synonyms, chemical properties, a detailed experimental protocol for its synthesis, and the relevant biological pathway of its end-product, Etoricoxib.

Chemical Identity and Properties

This compound is a well-characterized organic compound. Its identification and key physicochemical properties are summarized below.

Synonyms and Identifiers:

  • IUPAC Name: 1-(6-methyl-3-pyridinyl)-2-(4-methylsulfanylphenyl)ethanone[1]

  • Alternative Names: 1-(6-Methylpyridin-3-yl)-2-[4-(methylthio)phenyl]ethanone, Etoricoxib Intermediate 1, Etoricoxib impurity 14, 3---INVALID-LINK--pyridine[2]

  • CAS Number: 221615-72-1[2]

  • Molecular Formula: C₁₅H₁₅NOS[3]

Physicochemical Data:

PropertyValueSource
Molecular Weight 257.35 g/mol [3]
Appearance White to yellow powder/solid[2]
Melting Point 111-113 °C[4]
Boiling Point 426.7±40.0 °C (Predicted)[4]
Density 1.17±0.1 g/cm³ (Predicted)[4]
pKa 3.84±0.10 (Predicted)[4]

Synthesis Protocol

The following is a detailed experimental protocol for the synthesis of this compound, based on established laboratory procedures.

Reaction Scheme:

This synthesis involves the Grignard reaction between a derivative of 6-methylnicotinic acid and 4-methylthiobenzeneacetic acid.

Materials and Reagents:

  • 4-methylthiobenzeneacetic acid

  • Anhydrous Tetrahydrofuran (THF)

  • tert-Butylmagnesium chloride (t-BuMgCl) solution (1.0 M in THF)

  • 6-methylnicotinic acid methyl ester

  • Hydrochloric acid (4 M)

  • Sodium hydroxide

Experimental Procedure:

  • Reaction Setup: To a reaction flask, add 11 g of 4-methylthiobenzeneacetic acid and 200 mL of anhydrous THF.

  • Initiation: Heat the mixture to a temperature of 65-70 °C.

  • Grignard and Ester Addition: While maintaining the temperature at 65-70 °C, slowly and dropwise add 175 mL of a 1.0 M t-BuMgCl solution in THF. Concurrently, add a solution of 5.7 g of 6-methylnicotinic acid methyl ester dissolved in 50 mL of THF dropwise.

  • Reaction: After the additions are complete, continue stirring the reaction mixture at 65-70 °C for 1 hour.[5]

  • Quenching: Cool the reaction mixture to room temperature. Slowly and dropwise, add 50 mL of 4 M hydrochloric acid to quench the reaction.

  • Extraction: Separate the organic and aqueous layers. Extract the aqueous layer with an additional 50 mL of ethyl acetate.

  • Hydrolysis: Combine the aqueous layers and add 50 g of sodium hydroxide. Heat the mixture to 40-50 °C for 3 hours.

  • Isolation: Cool the mixture to room temperature. The product will precipitate as a solid.

  • Purification: Filter the solid product. This yields 6.9 g of a light yellow solid.

Yield and Purity:

ParameterValue
Yield 72.0%
Purity 97.3%

Experimental and logical Relationship Diagrams

Synthesis Workflow of this compound

The diagram below illustrates the key steps in the synthesis of the target compound.

G Reactants 4-methylthiobenzeneacetic acid + 6-methylnicotinic acid methyl ester Reaction Reaction at 65-70°C Reactants->Reaction Grignard t-BuMgCl in THF Grignard->Reaction Quenching Quenching with 4M HCl Reaction->Quenching Hydrolysis Hydrolysis with NaOH Quenching->Hydrolysis Isolation Filtration Hydrolysis->Isolation Product 1-(6-Methylpyridin-3-yl)-2- (4-(methylthio)phenyl)ethanone Isolation->Product

Caption: Synthesis workflow for the target compound.

Biological Context: COX-2 Inhibition Pathway

This compound is a precursor to Etoricoxib, a selective COX-2 inhibitor. The therapeutic action of Etoricoxib is achieved by blocking the COX-2 enzyme, which plays a crucial role in the inflammatory cascade.

Mechanism of Action:

Inflammatory stimuli, such as cytokines and growth factors, trigger the synthesis of arachidonic acid. The COX-2 enzyme then converts arachidonic acid into prostaglandins (PGs), which are key mediators of inflammation, pain, and fever. Etoricoxib selectively binds to and inhibits COX-2, thereby preventing the production of these pro-inflammatory prostaglandins. This selective inhibition is a key feature, as it spares the COX-1 enzyme, which is involved in protecting the stomach lining, thus reducing the gastrointestinal side effects associated with non-selective NSAIDs.

Signaling Pathway Diagram:

The following diagram illustrates the COX-2 signaling pathway and the point of inhibition by selective inhibitors like Etoricoxib.

G Stimuli Inflammatory Stimuli (e.g., Cytokines, Growth Factors) PLA2 Phospholipase A2 Stimuli->PLA2 activates Membrane Cell Membrane Phospholipids AA Arachidonic Acid PLA2->AA releases COX2 COX-2 Enzyme AA->COX2 substrate PGs Prostaglandins (PGs) COX2->PGs produces Inflammation Inflammation, Pain, Fever PGs->Inflammation mediates Etoricoxib Etoricoxib (Selective COX-2 Inhibitor) Etoricoxib->COX2 inhibits

Caption: The COX-2 signaling pathway and its inhibition.

Conclusion

This compound is a critical intermediate in the production of the widely used anti-inflammatory drug, Etoricoxib. This guide has provided a detailed overview of its chemical properties, a robust synthesis protocol, and the biological context of its final product. The provided data and diagrams serve as a valuable resource for researchers and professionals in the field of drug development and organic synthesis.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-(6-Methylpyridin-3-yl)-2-(4-(methylthio)phenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-(6-Methylpyridin-3-yl)-2-(4-(methylthio)phenyl)ethanone is a key intermediate in the synthesis of various pharmaceutical compounds, notably as a precursor to COX-2 inhibitors like Etoricoxib.[1][2] Its synthesis involves the formation of a carbon-carbon bond between a pyridine and a phenyl ring, a common challenge in medicinal chemistry. This document outlines a detailed protocol for the synthesis of this ketone starting from 6-methylnicotinic acid, based on established chemical literature. The described pathway involves the initial conversion of 6-methylnicotinic acid to its methyl ester, followed by a condensation reaction with 4-(methylthio)phenylacetonitrile, and subsequent hydrolysis and decarboxylation to yield the final product.

Overall Synthetic Pathway

The synthesis is a three-step process commencing with the esterification of 6-methylnicotinic acid. The resulting methyl 6-methylnicotinate is then subjected to a condensation reaction with 4-(methylthio)phenylacetonitrile. The product of this condensation is then hydrolyzed and decarboxylated to afford the target ketone.

Experimental Protocols

Step 1: Synthesis of Methyl 6-Methylnicotinate

This initial step involves the conversion of 6-methylnicotinic acid to its corresponding methyl ester via Fischer esterification. This is a standard procedure that prepares the nicotinic acid derivative for the subsequent condensation reaction.[3]

Materials:

  • 6-Methylnicotinic acid

  • Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Chloroform (CHCl₃) or other suitable extraction solvent

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Protocol:

  • In a round-bottom flask, suspend 6-methylnicotinic acid in methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.

  • Heat the mixture to reflux and maintain for several hours (e.g., 17 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).[3]

  • After completion, cool the reaction mixture to room temperature.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Neutralize the residue by carefully adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extract the aqueous layer multiple times with chloroform or another suitable organic solvent.

  • Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield crude methyl 6-methylnicotinate, which can be further purified by distillation or column chromatography if necessary.

Step 2: Synthesis of 3---INVALID-LINK--pyridine

This step involves the condensation of methyl 6-methylnicotinate with 4-(methylthio)phenylacetonitrile in the presence of a strong base.[1][4][5]

Materials:

  • Methyl 6-methylnicotinate

  • 4-(Methylthio)phenylacetonitrile

  • Sodium methoxide (NaOMe)

  • Toluene

  • Methanol (MeOH)

  • Acetic acid

  • Deionized water

Protocol:

  • In a reaction vessel, dissolve methyl 6-methylnicotinate and 4-(methylthio)phenylacetonitrile in toluene.

  • Heat the mixture to 90-95°C under stirring.

  • Slowly add a solution of sodium methoxide in methanol to the heated reaction mass.

  • After the addition is complete, add more toluene and heat the mixture to 105-110°C for approximately 6 hours.[4]

  • Monitor the reaction for completion using TLC.

  • Once the reaction is complete, cool the mixture to 25-30°C.

  • Add deionized water and acetic acid to the reaction mass.

  • Stir the mixture, then filter the resulting precipitate.

  • Wash the solid product first with toluene and then with deionized water.

  • Dry the product to obtain 3---INVALID-LINK--pyridine.

Step 3: Synthesis of this compound

The final step is the hydrolysis and decarboxylation of the cyanoacetylpyridine intermediate under acidic conditions to yield the target ketone.[1][5]

Materials:

  • 3---INVALID-LINK--pyridine

  • Acetic acid

  • Concentrated Hydrochloric Acid (HCl)

  • Concentrated Ammonia solution (NH₄OH)

  • Deionized water

Protocol:

  • In a round-bottom flask, create a mixture of 3---INVALID-LINK--pyridine, acetic acid, and concentrated hydrochloric acid.

  • Heat the mixture to 95-100°C for approximately 1.5 hours.[1][5]

  • Cool the resulting orange solution to room temperature.

  • Adjust the pH of the solution to 10 using a concentrated ammonia solution, which will cause a yellow-beige suspension to form.

  • Filter the suspension and wash the solid residue with water.

  • Dry the solid to obtain the final product, this compound.

Data Presentation

Table 1: Summary of Reaction Conditions and Yields

StepReactionKey ReagentsSolventTemperature (°C)Time (h)Reported Yield (%)
1Fischer Esterification6-Methylnicotinic acid, Methanol, H₂SO₄MethanolReflux17~75%[3]
2CondensationMethyl 6-methylnicotinate, 4-(Methylthio)phenylacetonitrile, NaOMeToluene/Methanol105-1106Not specified
3Hydrolysis & Decarboxylation3---INVALID-LINK--pyridine, HCl, Acetic AcidAcetic Acid/Water95-1001.574%[1][5]

Visualizations

Diagram 1: Overall Synthetic Workflow

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Esterification cluster_step2 Step 2: Condensation cluster_step3 Step 3: Hydrolysis & Decarboxylation 6_Methylnicotinic_Acid 6-Methylnicotinic Acid Methyl_6_Methylnicotinate Methyl 6-Methylnicotinate 6_Methylnicotinic_Acid->Methyl_6_Methylnicotinate MeOH, H₂SO₄ Cyanoacetyl_Intermediate 3-2-(4-(Methylthio)phenyl)- 2-cyanoacetylpyridine Methyl_6_Methylnicotinate->Cyanoacetyl_Intermediate NaOMe, Toluene Final_Product 1-(6-Methylpyridin-3-yl)-2- (4-(methylthio)phenyl)ethanone Cyanoacetyl_Intermediate->Final_Product HCl, Acetic Acid, H₂O Other_Reagent_1 4-(Methylthio)phenylacetonitrile Other_Reagent_1->Cyanoacetyl_Intermediate

Caption: Synthetic workflow for the target ketone.

Diagram 2: Logical Relationship of Key Steps

Logical_Relationship Start Start: 6-Methylnicotinic Acid Esterification Esterification (Activation of Carboxylic Acid) Start->Esterification Prepares for C-C coupling Condensation C-C Bond Formation (Condensation Reaction) Esterification->Condensation Enables nucleophilic attack Hydrolysis_Decarboxylation Final Conversion (Hydrolysis and Decarboxylation) Condensation->Hydrolysis_Decarboxylation Forms key intermediate End End Product: Target Ketone Hydrolysis_Decarboxylation->End Yields final ketone

Caption: Logical progression of the synthesis.

References

Application Note: A Robust and Scalable Synthesis of 1-(6-Methylpyridin-3-yl)-2-(4-(methylthio)phenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a comprehensive and scalable protocol for the synthesis of 1-(6-methylpyridin-3-yl)-2-(4-(methylthio)phenyl)ethanone, a key intermediate in the manufacturing of various pharmaceutical agents. The described method, adapted from established industrial processes, involves the condensation of a 6-methylnicotinic acid ester with (4-methylthio-phenyl)-acetonitrile, followed by acidic hydrolysis and decarboxylation. This process is designed for high yield and purity, making it suitable for large-scale production in drug development and manufacturing settings. All quantitative data is presented in tabular format for clarity, and a detailed experimental workflow is provided.

Introduction

This compound, often referred to as the "ketosulfide" intermediate, is a critical building block in the synthesis of several non-steroidal anti-inflammatory drugs (NSAIDs), including selective COX-2 inhibitors.[1][2] The purity and yield of this intermediate directly impact the efficiency and cost-effectiveness of the final active pharmaceutical ingredient (API) production. The synthesis route presented herein is a well-established method involving a base-mediated condensation followed by a hydrolysis and decarboxylation step. This application note provides a detailed, step-by-step protocol for researchers and process chemists to reliably produce this key intermediate on a large scale.

Materials and Methods

The primary synthetic route involves a two-step process. The first step is the condensation of a 6-methyl-nicotinic acid ester with (4-methylthio-phenyl)-acetonitrile in the presence of a strong base to form an intermediate, 3-(6-methyl-pyridin-3-yl)-2-(4-methylthio-phenyl)-3-oxo-propionitrile. The second step is the acid hydrolysis and decarboxylation of this intermediate to yield the desired product.

Key Reagents and Equipment:
  • Methyl-6-methyl nicotinate

  • 4-Methylthiophenyl acetonitrile

  • Sodium methoxide

  • Toluene

  • Methanol

  • Acetic acid

  • Concentrated hydrochloric acid

  • Ammonia solution

  • Large-scale reaction vessel with overhead stirring and temperature control

  • Filtration apparatus

  • Drying oven

Experimental Protocols

Step 1: Condensation to form 3-2-(4-(methylthio)phenyl)-2-cyanoacetylpyridine
  • Charge a suitable reaction vessel with 4-methylthiophenyl acetonitrile (1.0 kg) and methyl-6-methyl nicotinate (1.104 kg).[3]

  • Add toluene (5.0 L) to the mixture and initiate stirring.[3]

  • Heat the reaction mixture to a temperature of 90-95°C.[3]

  • Slowly add a solution of sodium methoxide (0.496 kg in 1.656 L of methanol) to the heated reaction mass.[3]

  • After the addition is complete, add an additional 5.0 L of toluene and maintain the reaction temperature at 105-110°C for approximately 6 hours, or until reaction completion is confirmed by a suitable analytical method (e.g., TLC or HPLC).[3]

  • Once the reaction is complete, cool the mixture to 25-30°C.[3]

  • Quench the reaction by adding demineralized water (2.0 L) followed by acetic acid (0.54 kg).[3]

  • Stir the resulting mixture, then filter the solid product.

  • Wash the isolated solid first with toluene (2.0 L) and then with demineralized water to remove impurities.[3]

  • Dry the solid to obtain 3---INVALID-LINK--pyridine.

Step 2: Hydrolysis and Decarboxylation to yield this compound
  • Prepare a mixture of acetic acid (20 ml) and concentrated hydrochloric acid (60 ml).[2]

  • Add the dried 3---INVALID-LINK--pyridine (8.0 g, 28 mmol) to the acid mixture.[2]

  • Heat the resulting mixture to 95-100°C for approximately 1.5 hours.[2]

  • After the reaction is complete, cool the solution.

  • Adjust the pH of the solution to 10 using a concentrated ammonia solution, which will cause the product to precipitate.[2]

  • Filter the resulting yellow-beige suspension and wash the residue with water.[2]

  • Dry the solid under vacuum to yield this compound.

Data Presentation

The following tables summarize the quantitative data for the synthesis process.

Table 1: Reagent Quantities for Step 1

ReagentQuantityMolar Ratio
4-Methylthiophenyl acetonitrile1.0 kg1.0
Methyl-6-methyl nicotinate1.104 kg~1.2
Sodium methoxide0.496 kg~1.5
Toluene10.0 L-
Methanol1.656 L-
Demineralized Water2.0 L-
Acetic Acid0.54 kg-

Table 2: Reaction Conditions

ParameterStep 1: CondensationStep 2: Hydrolysis & Decarboxylation
Temperature90-110°C95-100°C
Time6 hours1.5 hours
Solvent(s)Toluene, MethanolAcetic Acid, Hydrochloric Acid
pH (workup)Acidic quenchBasic (pH 10) precipitation

Table 3: Product Characterization

PropertyValue
AppearanceYellow to beige solid
Melting Point111-113°C[]
Molecular Weight257.35 g/mol []
Molecular FormulaC15H15NOS[]
Yield~74% (for step 2)[2]

Visualization of the Synthetic Workflow

The following diagram illustrates the key stages of the synthesis process.

G Reactants Starting Materials: - 4-Methylthiophenyl acetonitrile - Methyl-6-methyl nicotinate Condensation Step 1: Condensation (Sodium Methoxide, Toluene, 90-110°C) Reactants->Condensation Intermediate Intermediate: 3-2-(4-(methylthio)phenyl)-2-cyanoacetylpyridine Condensation->Intermediate Hydrolysis Step 2: Hydrolysis & Decarboxylation (Acetic Acid, HCl, 95-100°C) Intermediate->Hydrolysis Purification Purification: (Precipitation, Filtration, Washing) Hydrolysis->Purification Product Final Product: This compound Purification->Product

Caption: Synthetic workflow for the large-scale preparation of the target compound.

Conclusion

The protocol described in this application note provides a reliable and scalable method for the synthesis of this compound. By carefully controlling the reaction parameters outlined, researchers and drug development professionals can consistently produce high-purity material suitable for downstream applications in pharmaceutical manufacturing. The use of readily available and cost-effective reagents makes this process economically viable for industrial-scale production.

References

Application Notes and Protocols for the Purification of 1-(6-Methylpyridin-3-yl)-2-(4-(methylthio)phenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the purification of 1-(6-Methylpyridin-3-yl)-2-(4-(methylthio)phenyl)ethanone, a key intermediate in the synthesis of various pharmaceutical compounds. The described techniques are designed to enhance purity, yield, and reproducibility in a laboratory setting.

Overview of Purification Strategies

The purification of this compound can be approached through several effective techniques, contingent on the scale of the synthesis and the nature of the impurities. The primary methods include:

  • Recrystallization: A robust technique for removing impurities by leveraging differences in solubility between the target compound and contaminants in a selected solvent system.

  • Column Chromatography: A highly versatile method for separating the target compound from impurities with different polarities using a stationary phase and a mobile phase.

  • Preparative Thin-Layer Chromatography (TLC): Suitable for small-scale purification, offering a rapid method for isolating the compound.

  • Solvent Washing/Trituration: A straightforward method for removing soluble impurities by washing the crude product with a suitable solvent.

The selection of the most appropriate technique or combination of techniques will depend on the initial purity of the crude product and the desired final purity.

Experimental Protocols

Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. The choice of solvent is critical for successful recrystallization. An ideal solvent will dissolve the compound sparingly at room temperature but completely at an elevated temperature.

Protocol:

  • Solvent Selection:

    • Begin by testing the solubility of a small amount of the crude this compound in various solvents (e.g., isopropanol, ethanol, ethyl acetate, toluene, and mixtures thereof).

    • A suitable solvent system for a related compound, 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, is N,N-dimethylformamide (DMF) followed by washing with acetone[1]. Given the structural similarity, a polar aprotic solvent or a mixture of a good solvent with an anti-solvent could be effective.

  • Dissolution:

    • In a flask, add the crude product to a minimal amount of the chosen hot solvent and stir until fully dissolved.

  • Decolorization (Optional):

    • If the solution is colored due to impurities, a small amount of activated charcoal can be added to the hot solution. Stir for a few minutes and then perform a hot filtration to remove the charcoal.

  • Crystallization:

    • Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should be observed.

    • To maximize yield, the flask can be placed in an ice bath to further decrease the solubility of the compound.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

    • Dry the purified crystals under vacuum to remove residual solvent.

Data Presentation:

ParameterValue/Range
Potential SolventsIsopropanol, Ethanol, Ethyl Acetate, Toluene, DMF
Expected Purity>98% (by HPLC)
Expected Yield60-90%
Purification by Column Chromatography

Column chromatography is a highly effective method for separating compounds based on their differential adsorption to a stationary phase. For ketones, a common stationary phase is silica gel, with a mobile phase consisting of a mixture of a non-polar and a polar solvent.

Protocol:

  • Stationary Phase Preparation:

    • Prepare a slurry of silica gel (60-120 mesh) in the initial, least polar eluent.

    • Pack a glass column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Alternatively, for less soluble compounds, perform a dry loading by adsorbing the crude product onto a small amount of silica gel and then carefully adding it to the top of the column.

  • Elution:

    • Begin elution with a non-polar solvent (e.g., hexanes or cyclohexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient for ketones is from 5% to 40% ethyl acetate in hexanes[2].

    • Collect fractions and monitor the elution of the compound using Thin-Layer Chromatography (TLC).

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified compound.

Data Presentation:

ParameterRecommended Conditions
Stationary PhaseSilica Gel (60-120 mesh)
Mobile PhaseGradient of Ethyl Acetate in Hexanes/Cyclohexane
Initial Eluent5-10% Ethyl Acetate in Hexanes
Final Eluent30-50% Ethyl Acetate in Hexanes
MonitoringTLC with UV visualization (254 nm)
Purification by Preparative Thin-Layer Chromatography (TLC)

For small-scale purification (typically <100 mg), preparative TLC can be a rapid and effective method.

Protocol:

  • Sample Application:

    • Dissolve the crude product in a minimal amount of a volatile solvent.

    • Carefully apply the solution as a thin band onto the origin of a preparative TLC plate (0.5-2.0 mm thickness)[2][3].

  • Development:

    • Develop the plate in a chamber saturated with an appropriate solvent system (e.g., 20-40% ethyl acetate in hexane)[2].

  • Visualization and Isolation:

    • Visualize the separated bands under UV light.

    • Mark the band corresponding to the desired product.

    • Scrape the silica gel containing the product from the plate[3].

  • Extraction:

    • Extract the compound from the silica gel using a polar solvent (e.g., ethyl acetate or methanol).

    • Filter the mixture to remove the silica gel.

    • Evaporate the solvent to obtain the purified product[3].

Data Presentation:

ParameterRecommended Conditions
Plate Thickness0.5 - 2.0 mm
Loading Capacity10 - 90 mg (depending on separation ease)[3]
Mobile Phase20-40% Ethyl Acetate in Hexane[2]
VisualizationUV light (254 nm)
Purification by Solvent Washing/Trituration

This is a simple method to remove highly soluble or insoluble impurities from the crude product. A synthesis procedure for the target compound mentions filtration and collection of a light yellow solid with 97.3% purity, suggesting this method's effectiveness[4].

Protocol:

  • Solvent Selection:

    • Choose a solvent in which the target compound is poorly soluble, but the impurities are soluble. Methanol or methyl iso-butyl ketone have been noted for washing related compounds[5].

  • Washing:

    • Suspend the crude solid in the chosen solvent at room temperature or slightly below.

    • Stir the slurry for a defined period (e.g., 30 minutes).

  • Isolation:

    • Filter the solid using a Büchner funnel.

    • Wash the collected solid with a small amount of fresh, cold solvent.

    • Dry the purified solid under vacuum.

Data Presentation:

ParameterRecommended Conditions
Washing SolventsMethanol, Methyl iso-butyl ketone
TemperatureRoom Temperature
Stirring Time30 minutes

Visualizations

Purification_Workflow Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization High Impurity Load ColumnChromatography Column Chromatography Crude->ColumnChromatography Complex Mixture PrepTLC Preparative TLC Crude->PrepTLC Small Scale (<100mg) Washing Solvent Washing Crude->Washing High Initial Purity PureProduct Pure Product (>98%) Recrystallization->PureProduct ColumnChromatography->PureProduct PrepTLC->PureProduct Washing->PureProduct

Caption: General workflow for the purification of this compound.

Column_Chromatography_Protocol Start Start PrepareColumn Prepare Silica Gel Column Start->PrepareColumn LoadSample Load Crude Sample PrepareColumn->LoadSample EluteGradient Elute with Hexane/Ethyl Acetate Gradient LoadSample->EluteGradient CollectFractions Collect Fractions EluteGradient->CollectFractions MonitorTLC Monitor Fractions by TLC CollectFractions->MonitorTLC CombineFractions Combine Pure Fractions MonitorTLC->CombineFractions Identify Pure Fractions Evaporate Evaporate Solvent CombineFractions->Evaporate End Pure Product Evaporate->End Recrystallization_Protocol Start Start Dissolve Dissolve Crude Product in Hot Solvent Start->Dissolve Cool Cool Solution Slowly Dissolve->Cool Crystallize Crystals Form Cool->Crystallize Filter Filter and Collect Crystals Crystallize->Filter Wash Wash with Cold Solvent Filter->Wash Dry Dry Crystals Under Vacuum Wash->Dry End Pure Crystalline Product Dry->End

References

Application Notes and Protocols: Oxidation of 1-(6-Methylpyridin-3-yl)-2-(4-(methylthio)phenyl)ethanone to Ketosulfone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxidation of the thioether group in 1-(6-Methylpyridin-3-yl)-2-(4-(methylthio)phenyl)ethanone to a sulfone is a critical transformation in synthetic organic chemistry, particularly in the pharmaceutical industry. The resulting product, 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone, also known as ketosulfone, is a key intermediate in the synthesis of Etoricoxib, a selective COX-2 inhibitor.[1][2] Etoricoxib is a non-steroidal anti-inflammatory drug (NSAID) used for the treatment of pain and inflammation associated with conditions like osteoarthritis and rheumatoid arthritis.[3] The efficiency and purity of this oxidation step are paramount for the overall success of the drug synthesis. This document provides detailed protocols and application notes for this important chemical transformation.

Chemical Transformation

The core reaction involves the oxidation of the methylthio group (-SCH₃) of the starting material to a methylsulfonyl group (-SO₂CH₃). This is typically achieved using a strong oxidizing agent, such as hydrogen peroxide, in an acidic medium.

Reaction Scheme:

Data Presentation

The following table summarizes the quantitative data for a representative experimental protocol for the oxidation of this compound.

ParameterValueReference
Starting Material This compound[4]
Starting Material Quantity 100 g (1.0 equiv.)[4]
Oxidizing Agent 30% w/w Hydrogen Peroxide[4]
Oxidizing Agent Quantity 120 mL (3.0 equiv.)[4]
Acidic Medium Acetic Acid and Methanesulfonic Acid[4]
Acetic Acid Quantity 150 mL[4]
Methanesulfonic Acid Quantity 30 mL (1.2 equiv.)[4]
Reaction Temperature 5-10°C (addition), then warmed to 50°C[4]
Reaction Time At least 6 hours at 50°C[4]
Work-up Reagents Sodium Thiosulfate, Sodium Hydroxide[4]
Final Product 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone[4]
Final Product Yield 105.7 g (97.5% molar yield)[4]
Final Product Purity (HPLC) 94% (area percentage)[4]

Experimental Protocols

This section provides a detailed methodology for the oxidation reaction.

Materials:

  • This compound

  • Acetic Acid (glacial)

  • Methanesulfonic Acid

  • 30% w/w Hydrogen Peroxide

  • Sodium Thiosulfate

  • 30% Sodium Hydroxide solution

  • Water (deionized)

  • Three-necked flask

  • Pyrometer

  • Condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Reaction Setup: In a 3,000 mL three-necked flask equipped with a pyrometer, condenser, and a dropping funnel, add 100 g of 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfanyl)phenyl)ethanone, 150 mL of ice-cold acetic acid, and 30 mL of methanesulfonic acid.[4]

  • Cooling: Cool the reaction mixture to 5-10 °C using an ice bath.[4]

  • Addition of Oxidant: While maintaining the temperature between 5-10°C, slowly add 120 mL of 30% w/w hydrogen peroxide solution dropwise using the dropping funnel under constant stirring.[4]

  • Reaction: After the addition is complete, warm the reaction mixture to 50 °C and continue stirring at 20-25 °C for at least 6 hours.[4] Monitor the reaction progress by a suitable analytical method like TLC or HPLC.

  • Quenching: Once the reaction is complete, cool the mixture to 0-5 °C.[4] Prepare a solution of 300 g of sodium thiosulfate in water and add it in batches to the reaction mixture to quench the excess peroxide.[4]

  • Neutralization: Adjust the pH of the reaction mixture to 5.5-6.5 using a 30% sodium hydroxide solution.[4]

  • Precipitation and Filtration: Continue stirring the mixture at 20-25 °C for 2 hours to allow for complete precipitation of the product.[4] Filter the resulting suspension.[4]

  • Washing and Drying: Wash the solid product with two portions of 400 mL of water.[4] Dry the product under vacuum at 40 °C for at least 12 hours to obtain the final ketosulfone.[4]

Experimental Workflow Diagram

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_isolation Isolation A 1. Add Reactants: - this compound - Acetic Acid - Methanesulfonic Acid B 2. Cool to 5-10°C A->B Cooling C 3. Add 30% H2O2 dropwise B->C Controlled Addition D 4. Warm to 50°C and stir for >= 6h C->D Oxidation E 5. Cool to 0-5°C D->E Cooling F 6. Quench with Na2S2O3 solution E->F Quenching G 7. Neutralize with 30% NaOH to pH 5.5-6.5 F->G Neutralization H 8. Stir for 2h at 20-25°C G->H Precipitation I 9. Filter the suspension H->I Filtration J 10. Wash solid with water I->J Washing K 11. Dry under vacuum at 40°C J->K Drying L Final Product: Ketosulfone K->L Yields Ketosulfone

Caption: Experimental workflow for the oxidation of this compound.

Discussion

The described protocol provides a robust and high-yielding method for the synthesis of the ketosulfone intermediate. The use of hydrogen peroxide as the oxidant is advantageous due to its low cost and the formation of water as the only byproduct. The acidic medium, a combination of acetic acid and methanesulfonic acid, facilitates the oxidation process. Careful control of the temperature during the addition of hydrogen peroxide is crucial to prevent runaway reactions and ensure selectivity. The work-up procedure effectively removes unreacted reagents and byproducts, leading to a product with high purity.

Alternative oxidation methods reported in the literature include the use of other oxidizing agents like Oxone® (potassium peroxymonosulfate) or meta-chloroperoxybenzoic acid (m-CPBA).[5][6][7] The choice of oxidant and reaction conditions may be influenced by factors such as substrate compatibility, desired selectivity, and scalability. For industrial-scale production, process safety and the environmental impact of the reagents are also important considerations. Some processes aim to avoid the use of methanesulfonic acid due to concerns about the formation of potential genotoxic impurities.[8] Other synthetic routes might involve the use of an alkali metal tungstate as a catalyst for the oxidation with hydrogen peroxide.[9]

References

Application Notes and Protocols for the Quantification of 1-(6-Methylpyridin-3-yl)-2-(4-(methylthio)phenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed framework for the quantitative analysis of 1-(6-methylpyridin-3-yl)-2-(4-(methylthio)phenyl)ethanone, a key intermediate and potential impurity in the synthesis of various pharmaceutical compounds. The methodologies outlined below are based on established principles of reversed-phase high-performance liquid chromatography (RP-HPLC), a widely used technique for the separation and quantification of organic molecules.

Introduction

This compound is a crucial building block in organic synthesis. Accurate quantification of this compound is essential for ensuring the quality and purity of final products, as well as for process optimization and impurity profiling in drug development. This document provides a detailed protocol for its quantification using RP-HPLC with UV detection.

Analytical Method: Reversed-Phase HPLC

Reversed-phase HPLC is the method of choice for the analysis of moderately polar to nonpolar compounds like this compound. The separation is based on the partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.

Principle

The analyte is injected into the HPLC system, where it is carried by the mobile phase through the analytical column. The separation is achieved based on the differential affinity of the analyte for the stationary and mobile phases. The retention time of the analyte is a characteristic parameter under specific chromatographic conditions. Quantification is performed by comparing the peak area of the analyte in the sample to that of a standard of known concentration.

Recommended HPLC Parameters

The following table summarizes the recommended starting parameters for the HPLC analysis. Method optimization may be required depending on the specific instrumentation and sample matrix.

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : 0.02 M Phosphate Buffer (pH 6.8) (50:50, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detector UV-Vis Detector
Detection Wavelength 254 nm
Run Time 15 minutes

Experimental Protocols

Preparation of Reagents and Solutions
  • Mobile Phase Preparation (Acetonitrile : 0.02 M Phosphate Buffer, pH 6.8, 50:50 v/v):

    • To prepare the 0.02 M Phosphate Buffer, dissolve 2.72 g of potassium dihydrogen phosphate in 1 L of HPLC-grade water.

    • Adjust the pH of the buffer to 6.8 using a dilute solution of potassium hydroxide or phosphoric acid.

    • Filter the buffer solution through a 0.45 µm membrane filter.

    • Mix 500 mL of the filtered phosphate buffer with 500 mL of HPLC-grade acetonitrile.

    • Degas the mobile phase by sonication or helium sparging before use.

  • Diluent Preparation (Acetonitrile : Water, 50:50 v/v):

    • Mix equal volumes of HPLC-grade acetonitrile and HPLC-grade water.

  • Standard Stock Solution Preparation (1000 µg/mL):

    • Accurately weigh approximately 25 mg of this compound reference standard.

    • Transfer the standard to a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent. Mix thoroughly.

  • Working Standard Solutions Preparation:

    • Prepare a series of working standard solutions by diluting the standard stock solution with the diluent to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation

The sample preparation procedure will vary depending on the sample matrix. A general procedure for a solid sample is provided below.

  • Accurately weigh a portion of the sample expected to contain approximately 25 mg of the analyte.

  • Transfer the sample to a 25 mL volumetric flask.

  • Add approximately 15 mL of diluent and sonicate for 10 minutes to dissolve the analyte.

  • Allow the solution to cool to room temperature and dilute to volume with the diluent. Mix thoroughly.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Chromatographic Analysis
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the prepared standard and sample solutions into the chromatograph.

  • Record the chromatograms and integrate the peak areas.

Data Analysis and Quantification
  • Calibration Curve:

    • Plot a calibration curve of the peak area versus the concentration of the working standard solutions.

    • Perform a linear regression analysis to determine the equation of the line (y = mx + c) and the correlation coefficient (r²). The r² value should be ≥ 0.999.

  • Quantification of the Analyte in the Sample:

    • Using the peak area of the analyte from the sample chromatogram, calculate the concentration of this compound in the sample solution using the regression equation from the calibration curve.

    • Calculate the amount of the analyte in the original sample using the following formula:

Visualization of Experimental Workflows

The following diagrams illustrate the key experimental workflows described in this application note.

Sample_Preparation_Workflow start Start weigh_sample Accurately weigh sample start->weigh_sample transfer_flask Transfer to volumetric flask weigh_sample->transfer_flask add_diluent Add diluent and sonicate to dissolve transfer_flask->add_diluent dilute_volume Dilute to volume with diluent add_diluent->dilute_volume filter_solution Filter through 0.45 µm filter dilute_volume->filter_solution inject_hplc Inject into HPLC system filter_solution->inject_hplc end End inject_hplc->end

Caption: Workflow for Sample Preparation and Injection.

Data_Analysis_Workflow start Start inject_standards Inject Working Standard Solutions start->inject_standards inject_sample Inject Sample Solution start->inject_sample record_chromatograms Record Chromatograms & Integrate Peak Areas inject_standards->record_chromatograms plot_calibration Plot Calibration Curve (Peak Area vs. Conc.) record_chromatograms->plot_calibration linear_regression Perform Linear Regression (y = mx + c, r² ≥ 0.999) plot_calibration->linear_regression calculate_conc Calculate Concentration using Regression Equation linear_regression->calculate_conc get_sample_peak Obtain Sample Peak Area inject_sample->get_sample_peak get_sample_peak->calculate_conc calculate_amount Calculate Amount in Original Sample calculate_conc->calculate_amount end End calculate_amount->end

Caption: Workflow for Data Analysis and Quantification.

System Suitability

Before sample analysis, the performance of the chromatographic system should be evaluated by injecting a standard solution multiple times. The system suitability parameters should meet the following criteria:

ParameterAcceptance Criteria
Tailing Factor (Asymmetry Factor) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% (for n=5 injections)

Conclusion

The described RP-HPLC method provides a reliable and robust approach for the quantification of this compound. Adherence to the detailed protocols and system suitability criteria will ensure accurate and precise results, which are critical for quality control and research and development in the pharmaceutical industry. Method validation should be performed in accordance with ICH guidelines to demonstrate its suitability for its intended purpose.

Application Note: High-Performance Liquid Chromatography Method Development for the Quantification of 1-(6-Methylpyridin-3-yl)-2-(4-(methylthio)phenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-(6-Methylpyridin-3-yl)-2-(4-(methylthio)phenyl)ethanone is a key intermediate in the synthesis of Etoricoxib, a selective COX-2 inhibitor.[1] The purity and accurate quantification of this intermediate are critical for ensuring the quality and safety of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is a precise and reliable analytical technique for the analysis of pharmaceutical compounds. This application note details a systematic approach to developing a robust reversed-phase HPLC (RP-HPLC) method for the quantitative analysis of this compound.

The developed method is suitable for in-process control and quality control of the intermediate, ensuring it meets the required purity specifications. The physicochemical properties of the target analyte, including its molecular formula C₁₅H₁₅NOS and molecular weight of 257.4 g/mol , were considered during method development.[2]

Experimental Protocols

Materials and Reagents
  • Reference Standard: this compound (Purity ≥99.0%)

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade, filtered and degassed)

  • Buffers: Ammonium acetate, Formic acid, Trifluoroacetic acid (TFA)

  • Sample Diluent: Acetonitrile:Water (50:50, v/v)

Instrumentation and Chromatographic Conditions
  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD).

  • Chromatographic Column: A C18 stationary phase is recommended as a starting point due to the non-polar nature of the analyte. Initial screening was performed on an Agilent Zorbax SB-C18 column (4.6 x 150 mm, 5 µm).

  • Detection Wavelength: Determined by acquiring the UV spectrum of the analyte. A wavelength of 254 nm was chosen for monitoring due to significant absorbance.

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Flow Rate: 1.0 mL/min

Standard and Sample Preparation
  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the sample diluent to obtain concentrations ranging from 1 µg/mL to 100 µg/mL for linearity assessment. A working standard of 50 µg/mL is suitable for routine analysis.

  • Sample Solution: Prepare the sample solution by dissolving the test substance in the sample diluent to achieve a theoretical concentration of 50 µg/mL.

Method Development Strategy

The method development was approached in a stepwise manner to optimize the separation and quantification of the target analyte.

4.1. Initial Screening and Mobile Phase Selection

An initial scouting gradient was run to determine the approximate retention time and peak shape of the analyte. Different mobile phase compositions were evaluated:

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

A gradient elution from 30% to 90% B over 15 minutes was initially employed.

4.2. Optimization of Mobile Phase Composition and Gradient

Based on the initial screening, the gradient and isocratic conditions were further optimized to achieve a suitable retention time (ideally between 3 and 10 minutes) and good peak symmetry. The organic modifier (acetonitrile vs. methanol) and the acidic modifier (formic acid vs. TFA) were varied to assess their impact on peak shape and retention.

4.3. Final Optimized Method

  • Column: Agilent Zorbax SB-C18 (4.6 x 150 mm, 5 µm)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient Program:

    • 0-2 min: 40% B

    • 2-10 min: 40% to 80% B

    • 10-12 min: 80% B

    • 12.1-15 min: 40% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Data Presentation

The quantitative data obtained during method development is summarized in the table below. This allows for a clear comparison of the performance of different chromatographic conditions.

Parameter Condition 1 (Isocratic) Condition 2 (Initial Gradient) Condition 3 (Optimized Gradient)
Mobile Phase 60% ACN in 0.1% FAGradient 30-90% ACN in 0.1% FAGradient 40-80% ACN in 0.1% FA
Retention Time (min) 5.89.27.5
Tailing Factor 1.61.31.1
Theoretical Plates 350052006800
Resolution (from nearest impurity) 1.82.5> 3.0

Visualizations

Experimental Workflow

The following diagram illustrates the systematic workflow employed for the development of the HPLC method.

HPLC_Method_Development_Workflow cluster_prep Preparation cluster_dev Method Development cluster_val Method Validation cluster_final Finalization start Define Analytical Target Profile lit_review Literature Review & Physicochemical Properties start->lit_review reagent_prep Prepare Standards & Mobile Phases lit_review->reagent_prep col_select Column & Stationary Phase Selection reagent_prep->col_select mp_screen Mobile Phase Screening (pH, Organic Modifier) col_select->mp_screen gradient_opt Gradient/Isocratic Optimization mp_screen->gradient_opt detect_opt Detector Wavelength Optimization gradient_opt->detect_opt specificity Specificity detect_opt->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy & Precision linearity->accuracy robustness Robustness accuracy->robustness final_method Finalized HPLC Method robustness->final_method reporting Reporting & Documentation final_method->reporting

References

Application Notes and Protocols for 1-(6-Methylpyridin-3-yl)-2-(4-(methylthio)phenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the utilization of 1-(6-methylpyridin-3-yl)-2-(4-(methylthio)phenyl)ethanone as a key starting material in the synthesis of prominent pharmaceutical agents. This document outlines its application in the development of a selective COX-2 inhibitor, Etoricoxib, and a multi-kinase inhibitor, Sorafenib.

Introduction

This compound is a versatile ketone intermediate. Its structure, featuring a methyl-substituted pyridine ring and a methylthio-substituted phenyl ring, makes it a valuable precursor for the synthesis of various biologically active molecules. The primary applications of this compound lie in the synthesis of anti-inflammatory and anti-cancer drugs. Through a key oxidation step, the methylthio group is converted to a methylsulfonyl group, yielding 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone, a crucial intermediate for further elaboration.[1][2][3][4]

Application 1: Synthesis of Etoricoxib (COX-2 Inhibitor)

Etoricoxib is a selective cyclooxygenase-2 (COX-2) inhibitor used for the treatment of osteoarthritis, rheumatoid arthritis, and other inflammatory conditions.[5][6][7] The synthesis of Etoricoxib from the title compound involves a two-step process: oxidation of the sulfide to a sulfone, followed by a cyclization reaction.

Experimental Protocols

Step 1: Oxidation to 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone (Ketosulfone Intermediate)

This protocol describes the oxidation of the methylthio group to a methylsulfonyl group.

  • Materials:

    • This compound

    • Acetic acid

    • Methanesulfonic acid

    • 30% Hydrogen peroxide solution

    • Sodium thiosulfate

    • 30% Sodium hydroxide solution

    • Water

  • Procedure:

    • In a suitable reaction vessel, charge 100 g of this compound, 150 mL of ice-cold acetic acid, and 30 mL of methanesulfonic acid.[2][8]

    • Cool the reaction mixture to 5-10 °C.

    • Slowly add 120 mL of 30% w/w hydrogen peroxide solution dropwise while maintaining the temperature between 5-10 °C.[2][8]

    • After the addition is complete, allow the reaction mixture to warm to 20-25 °C and stir for at least 6 hours.[2][8]

    • Upon reaction completion (monitored by TLC or HPLC), cool the mixture to 0-5 °C.

    • Quench the reaction by the batchwise addition of a solution of 300 g of sodium thiosulfate in 1000 mL of water.

    • Adjust the pH of the mixture to 5.5-6.5 using a 30% sodium hydroxide solution.

    • Stir the resulting suspension at 20-25 °C for 2 hours.

    • Filter the precipitate, wash with water, and dry under vacuum to yield 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone.

Step 2: Cyclization to Etoricoxib

This protocol outlines the formation of the bipyridine core of Etoricoxib.

  • Materials:

    • 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone (from Step 1)

    • 2-Chloro-1,3-bis(dimethylamino)trimethinium hexafluorophosphate (CPT-Phosphate)

    • Potassium tert-butoxide (KTB)

    • Tetrahydrofuran (THF)

    • Aqueous ammonia solution

    • Ammonium acetate

    • Ethyl acetate

    • 10% Sodium bicarbonate solution

    • Isopropyl alcohol (IPA)

  • Procedure:

    • Dissolve 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone in THF.[9]

    • In a separate vessel, dissolve 2-chloro-1,3-bis(dimethylamino)trimethinium hexafluorophosphate and potassium tert-butoxide in THF.

    • Add the ketosulfone solution to the CPT-phosphate/KTB solution and stir at room temperature.

    • After the initial reaction, add aqueous ammonia and ammonium acetate to the mixture and heat to 55-60 °C for approximately 20 hours to facilitate cyclization.[1]

    • Cool the reaction mixture to room temperature, add water, and extract the product with ethyl acetate.[1]

    • Wash the organic layer with 10% sodium bicarbonate solution, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]

    • Purify the crude product by recrystallization from a suitable solvent system such as isopropyl alcohol/hexane to obtain pure Etoricoxib.[10]

Quantitative Data: Etoricoxib Activity
CompoundTargetIC50Selectivity (COX-1/COX-2)
EtoricoxibCOX-1162 ± 12 µM344
EtoricoxibCOX-20.47 ± 0.06 µM

Data sourced from Capone et al. and other in vitro studies.[11][12]

Signaling Pathway and Experimental Workflow

Etoricoxib_Synthesis_Workflow start 1-(6-Methylpyridin-3-yl)-2- (4-(methylthio)phenyl)ethanone intermediate 1-(6-Methylpyridin-3-yl)-2- (4-(methylsulfonyl)phenyl)ethanone start->intermediate Oxidation (H2O2, Acetic Acid, Methanesulfonic Acid) final Etoricoxib intermediate->final Cyclization (CPT-Phosphate, KTB, NH3/NH4OAc)

Caption: Synthetic workflow for Etoricoxib.

COX2_Pathway AA Arachidonic Acid COX2 COX-2 AA->COX2 PGH2 Prostaglandin H2 COX2->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Etoricoxib Etoricoxib Etoricoxib->COX2 Inhibition

Caption: Etoricoxib mechanism of action.

Application 2: Synthesis of Sorafenib (Multi-kinase Inhibitor)

Sorafenib is an oral multi-kinase inhibitor approved for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.[13] It functions by inhibiting several kinases involved in tumor cell proliferation and angiogenesis, including RAF kinases (BRAF and CRAF) and receptor tyrosine kinases (VEGFR and PDGFR).[14][15] The synthesis of Sorafenib from the title compound requires an initial oxidation, followed by a reaction to form the characteristic urea linkage.

Experimental Protocols

Step 1: Oxidation to 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone

The protocol for this step is identical to Step 1 in the synthesis of Etoricoxib.

Step 2: Synthesis of Sorafenib Precursor (Amine Intermediate)

This conceptual step involves the conversion of the ketone to a functional group suitable for urea formation, such as an amine. This can be achieved through various synthetic routes, including reductive amination. A plausible route involves the conversion of the ketone to an oxime, followed by reduction to the corresponding amine.

Step 3: Urea Formation to Yield Sorafenib

This protocol describes the formation of the urea linkage, a critical step in Sorafenib synthesis. This example assumes the availability of the amine precursor from Step 2 and the appropriate isocyanate.

  • Materials:

    • Amine precursor (derived from the ketosulfone)

    • 4-chloro-3-(trifluoromethyl)phenyl isocyanate

    • Pyridine or other suitable aprotic solvent

    • Dichloromethane/Methanol (for chromatography)

  • Procedure:

    • In a reaction flask, dissolve the amine precursor in pyridine.

    • Add an equimolar amount of 4-chloro-3-(trifluoromethyl)phenyl isocyanate to the solution at room temperature.[7][16]

    • Heat the reaction mixture to 80 °C and stir for 3 hours.[16]

    • Monitor the reaction by TLC or HPLC.

    • Upon completion, evaporate the pyridine under vacuum.

    • Purify the crude product by column chromatography using a dichloromethane/methanol solvent system to yield Sorafenib.[16]

Quantitative Data: Sorafenib Kinase Inhibition
CompoundTarget KinaseIC50 (nM)
SorafenibRaf-16
SorafenibB-Raf22
SorafenibVEGFR-290
SorafenibVEGFR-320
SorafenibPDGFR-β57
Sorafenibc-KIT68
SorafenibFlt-359

Data sourced from in vitro cell-free assays.[17]

Signaling Pathway and Experimental Workflow

Sorafenib_Synthesis_Workflow start 1-(6-Methylpyridin-3-yl)-2- (4-(methylthio)phenyl)ethanone intermediate1 1-(6-Methylpyridin-3-yl)-2- (4-(methylsulfonyl)phenyl)ethanone start->intermediate1 Oxidation intermediate2 Amine Precursor intermediate1->intermediate2 Functional Group Transformation final Sorafenib intermediate2->final Urea Formation (Isocyanate Coupling)

Caption: Synthetic workflow for Sorafenib.

Sorafenib_Pathway cluster_0 Tumor Cell cluster_1 Endothelial Cell RTK VEGFR / PDGFR RAS RAS RTK->RAS RAF RAF (BRAF, CRAF) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Angiogenesis Angiogenesis VEGFR VEGFR VEGFR->Angiogenesis Sorafenib Sorafenib Sorafenib->RTK Inhibition Sorafenib->RAF Inhibition Sorafenib->VEGFR Inhibition

Caption: Sorafenib mechanism of action.

References

Application Notes and Protocols: 1-(6-Methylpyridin-3-yl)-2-(4-(methylthio)phenyl)ethanone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(6-Methylpyridin-3-yl)-2-(4-(methylthio)phenyl)ethanone is a critical starting material in the synthesis of Etoricoxib, a potent and selective cyclooxygenase-2 (COX-2) inhibitor. Etoricoxib is an important non-steroidal anti-inflammatory drug (NSAID) used for the management of pain and inflammation associated with various conditions, including osteoarthritis, rheumatoid arthritis, and acute gouty arthritis.[1][2] This document provides detailed application notes on the utility of this compound in this context, along with comprehensive experimental protocols for its conversion to Etoricoxib.

Introduction: The Role in Selective COX-2 Inhibition

The primary application of this compound in medicinal chemistry is as a key intermediate in the multi-step synthesis of Etoricoxib. The biological significance of this application lies in the therapeutic action of Etoricoxib as a selective COX-2 inhibitor.

The cyclooxygenase (COX) enzyme has two isoforms, COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in physiological functions such as maintaining the integrity of the gastric mucosa and regulating renal blood flow. COX-2, on the other hand, is primarily induced at sites of inflammation and mediates the production of prostaglandins that cause pain and inflammation.[3][4]

Traditional NSAIDs inhibit both COX-1 and COX-2, which can lead to gastrointestinal side effects. Selective COX-2 inhibitors, like Etoricoxib, preferentially block the action of COX-2, thereby reducing inflammation and pain with a lower risk of gastric complications.[3] The synthesis of Etoricoxib from this compound is therefore a crucial process in the production of this important therapeutic agent.

Synthetic Pathway Overview

The conversion of this compound to Etoricoxib involves two primary transformations:

  • Oxidation: The methylthio (-SCH₃) group of the starting material is oxidized to a methylsulfonyl (-SO₂CH₃) group to form 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone.

  • Cyclization: The resulting ketone undergoes a condensation and cyclization reaction to form the final bipyridine structure of Etoricoxib.

The overall synthetic workflow is depicted below:

G cluster_start Starting Material cluster_step1 Step 1: Oxidation cluster_intermediate Intermediate cluster_step2 Step 2: Cyclization cluster_final Final Product Starting Material This compound Oxidation Oxidation of Methylthio Group Starting Material->Oxidation H₂O₂, Na₂WO₄ Intermediate 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone Oxidation->Intermediate Cyclization Condensation and Cyclization Intermediate->Cyclization Vinamidinium Salt, Base Final Product Etoricoxib Cyclization->Final Product

Synthetic Workflow from Starting Material to Etoricoxib

Quantitative Data Presentation

The following tables summarize the quantitative data for the key steps in the synthesis of Etoricoxib from this compound, as compiled from various patented procedures.

Table 1: Oxidation of this compound

Oxidizing AgentCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Hydrogen PeroxideSodium TungstateLower Alcohol10-401-6>95[5]
Hydrogen PeroxideSodium TungstateAcetic Acid/Methanesulfonic Acid5-25>683.2-89[6]
Hydrogen PeroxideNone (in H₂SO₄/Acetic Acid)Acetic Acid6-12Not specifiedNot specified[7]

Table 2: Cyclization to Etoricoxib

Vinamidinium Salt PrecursorBaseSolventTemperature (°C)Time (h)Yield (%)Reference
2-chloro-1,3-(bis-piperidinyl)trimethinium hexafluorophosphatePotassium tert-butoxideTHF10-302-3.583.92-94.45[3][8]
2-chloro-1,3-(bis-morpholinyl)trimethinium hexafluorophosphatePotassium tert-butoxideTHF25-30212.82[3][8]
2-chloro-1,3-(bis-pyrrolidinyl)trimethinium hexafluorophosphatePotassium tert-butoxideTHF10-30232.9[8]

Experimental Protocols

Protocol 1: Synthesis of 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone (Oxidation)

This protocol is a generalized procedure based on common methods found in the literature.[5][6]

Materials:

  • This compound

  • Acetic Acid

  • Methanesulfonic Acid

  • 30% Hydrogen Peroxide (w/w)

  • Sodium Tungstate Dihydrate (optional, as catalyst)

  • Dichloromethane

  • 0.5 M Hydrochloric Acid

  • 15% Sodium Hydroxide Solution

  • Water

Procedure:

  • In a suitable reaction vessel, dissolve this compound (1.0 equivalent) in glacial acetic acid.

  • Cool the mixture to 5-10 °C in an ice bath.

  • Slowly add methanesulfonic acid (approximately 1.2 equivalents).

  • To this solution, add 30% hydrogen peroxide (approximately 3.0 equivalents) dropwise, maintaining the temperature between 5-10 °C.

  • After the addition is complete, allow the reaction mixture to stir at 20-25 °C for at least 6 hours, monitoring the reaction progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture to 0-5 °C.

  • Quench the reaction by the slow addition of water, which will precipitate the product.

  • Filter the resulting solid, wash with water, and dry under vacuum to yield crude 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone.

  • For purification, the crude product can be dissolved in dichloromethane and washed with 0.5 M HCl. The aqueous layers are combined, neutralized with 15% NaOH to a pH of approximately 6.8, and the precipitated product is filtered, washed with water, and dried.[6]

Protocol 2: Synthesis of Etoricoxib (Cyclization)

This protocol is a generalized procedure for the cyclization step.[3][8]

Materials:

  • 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone

  • Potassium tert-butoxide

  • 2-chloro-1,3-(bis-piperidinyl)trimethinium hexafluorophosphate (or other vinamidinium salt)

  • Tetrahydrofuran (THF), anhydrous

  • Trifluoroacetic Acid

  • Acetic Acid

  • Aqueous Ammonia Solution

  • Ammonium Acetate

  • Ethyl Acetate

  • 10% Sodium Bicarbonate Solution

Procedure:

  • In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve potassium tert-butoxide (approximately 2.1 equivalents) in anhydrous THF.

  • Cool the solution to 10-15 °C.

  • Slowly add a solution of 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone (1.0 equivalent) in anhydrous THF, maintaining the temperature at 10-15 °C. Stir for 1 hour.

  • Add 2-chloro-1,3-(bis-piperidinyl)trimethinium hexafluorophosphate (approximately 1.5 equivalents) to the reaction mixture and continue stirring at 25-30 °C for 2-4 hours.

  • Monitor the reaction by TLC or HPLC.

  • Upon completion, pour the reaction mixture into a solution of trifluoroacetic acid and acetic acid in THF.

  • Add aqueous ammonia solution and ammonium acetate and heat the mixture to 55-65 °C for 15-20 hours.

  • Cool the reaction mixture to room temperature and add water.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with 10% sodium bicarbonate solution, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude Etoricoxib.

  • The crude product can be further purified by recrystallization.

Mechanism of Action: COX-2 Signaling Pathway

Etoricoxib exerts its anti-inflammatory and analgesic effects by inhibiting the COX-2 enzyme. The COX-2 signaling pathway is a key component of the inflammatory response.

G cluster_stimuli Inflammatory Stimuli cluster_membrane Cell Membrane cluster_enzyme1 Enzyme cluster_substrate Substrate cluster_enzyme2 Enzyme cluster_product Products cluster_effect Physiological Effects cluster_inhibitor Inhibition Stimuli Cytokines, Growth Factors, etc. PLA2 Phospholipase A₂ (PLA₂) Stimuli->PLA2 activates Membrane Phospholipids AA Arachidonic Acid PLA2->AA releases COX2 COX-2 AA->COX2 substrate for PGs Prostaglandins (e.g., PGE₂) COX2->PGs produces Effects Pain, Fever, Inflammation PGs->Effects Etoricoxib Etoricoxib Etoricoxib->COX2 inhibits

Simplified COX-2 Signaling Pathway and Inhibition by Etoricoxib

When inflammatory stimuli are present, phospholipase A₂ releases arachidonic acid from the cell membrane. COX-2 then converts arachidonic acid into prostaglandins, which are key mediators of pain, fever, and inflammation.[9][10] Etoricoxib selectively binds to and inhibits the COX-2 enzyme, preventing the production of these pro-inflammatory prostaglandins.[7][11]

Conclusion

This compound is a fundamentally important molecule in medicinal chemistry due to its role as a direct precursor to the selective COX-2 inhibitor, Etoricoxib. The synthetic protocols provided herein offer a guide for researchers in the efficient conversion of this key intermediate to the final active pharmaceutical ingredient. Understanding the synthetic pathway and the mechanism of action of the resulting drug is crucial for professionals in drug discovery and development.

References

Application Notes and Protocols for the Industrial Production of 1-(6-Methylpyridin-3-yl)-2-(4-(methylthio)phenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the industrial-scale synthesis of 1-(6-Methylpyridin-3-yl)-2-(4-(methylthio)phenyl)ethanone, a key intermediate in the manufacture of various pharmaceuticals, including the COX-2 inhibitor Etoricoxib.[1][2][3][4] The synthesis of this compound, often referred to as "ketosulfide," is a critical step that dictates the efficiency and purity of the final active pharmaceutical ingredient.

Several synthetic strategies have been developed for the industrial production of this intermediate. The most common approaches involve multi-step syntheses starting from readily available precursors. These routes are designed to be scalable, cost-effective, and to produce a high-purity product.

Synthetic Strategies Overview

Two primary industrial synthesis routes for this compound have been widely reported. Both strategies ultimately converge to produce the desired ketone.

Route 1: Multi-Step Synthesis from 4-(methylthio)benzyl alcohol

This is a well-established five-step process that begins with the conversion of 4-(methylthio)benzyl alcohol into the target compound through a series of chemical transformations.[1][5]

Route 2: Condensation of a Phenylacetic Acid Derivative with a Nicotinate Ester

This approach involves the direct condensation of a 4-(methylthio)phenylacetic acid derivative with a 6-methylnicotinate ester to form the core structure of the target molecule.[6][7]

Below are the detailed protocols for the key experimental steps in these synthetic routes.

Experimental Protocols

Route 1: Multi-Step Synthesis Protocol

This protocol outlines the five-step synthesis of this compound starting from 4-(methylthio)benzyl alcohol.[1][5]

Step 1: Synthesis of 4-(methylthio)benzyl chloride

  • Reaction: 4-(methylthio)benzyl alcohol is converted to 4-(methylthio)benzyl chloride using hydrochloric acid.[5]

  • Procedure: Detailed industrial protocols for this specific step are proprietary but generally involve the reaction of the alcohol with a chlorinating agent like concentrated hydrochloric acid or thionyl chloride, often in an inert solvent.

Step 2: Synthesis of 4-(methylthio)phenylacetonitrile

  • Reaction: The benzyl chloride is then converted to the corresponding nitrile by reaction with an alkali metal cyanide.[1][5]

  • Procedure: 4-(methylthio)benzyl chloride is reacted with an alkali metal cyanide, such as sodium cyanide, in a suitable solvent system.

Step 3: Condensation with a 6-methylnicotinic ester

  • Reaction: 4-(methylthio)phenylacetonitrile is condensed with a 6-methylnicotinic ester to yield 3---INVALID-LINK--pyridine.[1][5]

  • Procedure: The condensation is typically carried out in the presence of a strong base, such as an alkali metal alkoxide (e.g., sodium methoxide or potassium tert-butoxide), at temperatures ranging from 60°C to 110°C.[1][5] The reaction is often performed in a lower alcohol or an aromatic hydrocarbon solvent.[1][5]

Step 4: Hydrolysis and Decarboxylation

  • Reaction: The resulting cyanoacetylpyridine intermediate is subjected to acidic hydrolysis and decarboxylation to produce this compound.[1][5]

  • Procedure: A mixture of the cyano intermediate, acetic acid, and concentrated hydrochloric acid is heated to a temperature between 95°C and 100°C for approximately 1.5 hours.[5] After cooling, the solution is neutralized to precipitate the product.[5]

Step 5: Isolation and Purification

  • Procedure: The crude product is isolated by filtration, washed with water, and dried to yield the final product.[5] Further purification can be achieved by recrystallization from a suitable solvent.

Route 2: Condensation Protocol

This protocol describes the synthesis via condensation of 4-methylthiobenzeneacetic acid with methyl 6-methylnicotinate.[7]

  • Reaction: 4-methylthiobenzeneacetic acid is reacted with methyl 6-methylnicotinate in the presence of a Grignard reagent, followed by hydrolysis and decarboxylation.[7]

  • Procedure:

    • To a reaction flask containing 4-methylthiobenzeneacetic acid in anhydrous THF, a solution of tert-butylmagnesium chloride in THF is added dropwise at 65-70°C.[7]

    • A solution of 6-methylnicotinic acid methyl ester in THF is then slowly added while maintaining the temperature.[7]

    • The reaction is stirred for 1 hour at 65-70°C.[7]

    • After cooling, the reaction is quenched with hydrochloric acid.[7]

    • The aqueous layer is separated and treated with sodium hydroxide at 40-50°C for 3 hours to induce hydrolysis and decarboxylation.[7]

    • The product is isolated by filtration after cooling.[7]

Data Presentation

The following tables summarize the quantitative data for the synthesis of this compound and its subsequent oxidation product, which is often the next step in the overall process.

Table 1: Summary of Yields for Key Synthetic Steps

StepStarting MaterialProductReported YieldReference
Hydrolysis and Decarboxylation of Cyano Intermediate3---INVALID-LINK--pyridineThis compound74%[5]
Condensation of 4-methylthiobenzeneacetic acid with methyl 6-methylnicotinate4-methylthiobenzeneacetic acid and methyl 6-methylnicotinateThis compound72%[7]

Table 2: Physical and Spectroscopic Data

PropertyValueReference
Melting Point111-113°C[]
Molecular FormulaC15H15NOS[9]
Molecular Weight271.35 g/mol [9]
¹H-NMR (CDCl₃)9.10 (1H, s); 8.15 (1H, d); 7.2 (5H, m); 4.21 (2H, s); 2.62 (3H, s); 2.45 (3H, s) (for the ketosulfide)[5]

Visualizations

Diagram 1: Multi-Step Synthesis Workflow (Route 1)

G A 4-(methylthio)benzyl alcohol B 4-(methylthio)benzyl chloride A->B Chlorination C 4-(methylthio)phenylacetonitrile B->C Cyanation D 3-2-(4-(methylthio)phenyl)- 2-cyanoacetylpyridine C->D Condensation with 6-methylnicotinic ester E 1-(6-Methylpyridin-3-yl)-2- (4-(methylthio)phenyl)ethanone D->E Hydrolysis & Decarboxylation

Caption: Workflow for the multi-step synthesis of the target compound.

Diagram 2: Condensation Reaction Workflow (Route 2)

G cluster_0 Reactants A 4-methylthiobenzeneacetic acid C Reaction with t-BuMgCl A->C B Methyl 6-methylnicotinate B->C D Hydrolysis and Decarboxylation C->D E 1-(6-Methylpyridin-3-yl)-2- (4-(methylthio)phenyl)ethanone D->E

Caption: Workflow for the condensation synthesis route.

Diagram 3: Logical Relationship of Intermediates in Etoricoxib Synthesis

G A 1-(6-Methylpyridin-3-yl)-2- (4-(methylthio)phenyl)ethanone (Ketosulfide) B 1-(6-methylpyridin-3-yl)-2- [(4-(methylsulphonyl)phenyl]ethanone (Ketosulfone) A->B Oxidation C Etoricoxib B->C Further Synthesis Steps

Caption: Key intermediates in the synthesis of Etoricoxib.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(6-Methylpyridin-3-yl)-2-(4-(methylthio)phenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 1-(6-methylpyridin-3-yl)-2-(4-(methylthio)phenyl)ethanone, a key intermediate in the production of various pharmaceuticals.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low Yield in the Condensation Step

  • Question: We are experiencing a low yield during the Claisen condensation of 4-(methylthio)phenylacetonitrile and methyl 6-methylnicotinate. What are the potential causes and how can we improve the yield?

  • Answer: Low yields in this condensation step can often be attributed to several factors:

    • Base Selection and Stoichiometry: The choice and amount of base are critical. Strong bases like sodium methoxide or potassium tert-butoxide are typically used.[1] Ensure the base is fresh and used in the correct stoichiometric ratio to fully deprotonate the 4-(methylthio)phenylacetonitrile.

    • Reaction Temperature: The reaction is sensitive to temperature. The condensation is advantageously carried out at a temperature between 60°C and 110°C.[1] Operating outside this range can lead to side reactions or incomplete conversion.

    • Solvent Quality: The use of an appropriate solvent, such as a lower alcohol or an aromatic hydrocarbon, is recommended.[1] Ensure the solvent is anhydrous, as the presence of water can quench the base and hinder the reaction.

    • Purity of Starting Materials: Impurities in either 4-(methylthio)phenylacetonitrile or methyl 6-methylnicotinate can interfere with the reaction. Verify the purity of your starting materials before proceeding.

Issue 2: Incomplete Hydrolysis and Decarboxylation

  • Question: During the acidic hydrolysis and decarboxylation of 3---INVALID-LINK--pyridine, we observe incomplete conversion to the desired ketone. How can we drive the reaction to completion?

  • Answer: Incomplete hydrolysis and decarboxylation are common issues. Consider the following troubleshooting steps:

    • Acid Concentration and Temperature: This step is typically carried out under strong acidic conditions.[1][2] A mixture of acetic acid and concentrated hydrochloric acid is often used, with heating to around 95°C to 100°C.[1] Ensure the acid concentration is sufficient and the temperature is maintained to facilitate both hydrolysis of the nitrile and subsequent decarboxylation.

    • Reaction Time: The reaction may require a sufficient duration to go to completion. Monitor the reaction progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC), to ensure the starting material has been fully consumed before workup.[3]

    • Workup Procedure: After the reaction, the mixture is typically cooled and the pH is adjusted to precipitate the product.[1] Careful control of the pH during neutralization is important for maximizing product isolation.

Issue 3: Formation of Impurities During Synthesis

  • Question: We are observing significant impurity formation during our synthesis. What are the likely side reactions and how can they be minimized?

  • Answer: Impurity formation can arise from several sources. Here are some common side reactions and mitigation strategies:

    • Polyacylation in Friedel-Crafts Type Reactions: Although this specific synthesis is not a direct Friedel-Crafts acylation on a simple aromatic ring, related side reactions can occur. Using an acyl group is generally deactivating, which helps prevent further reactions.[4][5]

    • Rearrangements: Friedel-Crafts acylation reactions, unlike alkylations, do not typically undergo rearrangements because the acylium ion is resonance-stabilized.[4][5][6]

    • Oxidation of the Thioether: The methylthio group is susceptible to oxidation. While oxidation is a desired step later to form the sulfone for intermediates like that of Etoricoxib, premature oxidation can lead to unwanted byproducts.[7] Use controlled conditions and avoid strong oxidizing agents in the initial steps.

Frequently Asked Questions (FAQs)

Q1: What is the overall synthetic strategy for this compound?

A1: The synthesis is typically a multi-step process that involves the following key transformations[1][8]:

  • Formation of 4-(methylthio)phenylacetonitrile: This is often prepared from 4-(methylthio)benzyl alcohol via conversion to the corresponding chloride, followed by reaction with an alkali metal cyanide.[1]

  • Condensation: 4-(methylthio)phenylacetonitrile is condensed with a 6-methylnicotinic ester in the presence of a strong base to form 3---INVALID-LINK--pyridine.[1][7]

  • Hydrolysis and Decarboxylation: The intermediate from the condensation step is then subjected to acidic hydrolysis and decarboxylation to yield the target ketone, this compound.[1]

Q2: Are there alternative methods for the synthesis of this ketone?

A2: While the condensation route is well-documented in patent literature, other modern synthetic methods for ketone synthesis could potentially be adapted. These include palladium-catalyzed cross-coupling reactions.[9][10][11][12][13] For instance, a palladium-catalyzed coupling of an appropriate organoboron compound with a 2-pyridyl ester could be explored.[13]

Q3: How is the precursor, 4-(methylthio)phenylacetyl chloride, prepared if one were to consider a Friedel-Crafts approach?

A3: 4-(methylthio)phenylacetyl chloride can be synthesized from 4-(methylthio)phenylacetic acid using a chlorinating agent.[14][15] Common reagents for this conversion are thionyl chloride (SOCl₂) or oxalyl chloride.[15] The reaction with thionyl chloride is often carried out at elevated temperatures, while the reaction with oxalyl chloride can proceed at ambient temperature in the presence of a catalytic amount of DMF.[15]

Q4: What are the key safety precautions to consider during this synthesis?

A4: Several reagents used in this synthesis require careful handling:

  • Alkali Metal Cyanides: Highly toxic. Handle with extreme caution in a well-ventilated fume hood. Have an appropriate quench solution and emergency procedures in place.

  • Thionyl Chloride and Oxalyl Chloride: Corrosive and react violently with water. Use in a fume hood and wear appropriate personal protective equipment (PPE).

  • Strong Bases (Sodium Methoxide, Potassium tert-Butoxide): Corrosive and moisture-sensitive. Handle under an inert atmosphere.

  • Concentrated Acids (HCl, H₂SO₄): Highly corrosive. Handle with appropriate PPE.

Data Presentation

Table 1: Summary of Reaction Conditions for Key Synthetic Steps

StepReactantsReagents/CatalystSolventTemperature (°C)Reaction Time (h)Reported Yield (%)Reference
Condensation 4-(methylthio)phenylacetonitrile, methyl-6-methyl nicotinateSodium methoxideToluene/Methanol105-1106Not specified[2]
Hydrolysis & Decarboxylation 3---INVALID-LINK--pyridineAcetic acid, conc. HCl-95-1001.574[1]
Oxidation to Sulfone This compoundHydrogen peroxide, Sodium tungstateMethanol551Not specified[16]

Experimental Protocols

Protocol 1: Synthesis of 3---INVALID-LINK--pyridine

  • Charge a reaction vessel with 4-methylthiophenyl acetonitrile (1.0 kg), methyl-6-methyl nicotinate (1.104 kg), and toluene (5.0 L).[2]

  • Heat the mixture to 90-95°C with stirring.[2]

  • Slowly add a solution of sodium methoxide (0.496 kg in 1.656 L of methanol) to the reaction mass.[2]

  • Add an additional 5.0 L of toluene and maintain the reaction temperature at 105-110°C for 6 hours.[2]

  • After completion, cool the reaction mass to 25-30°C.[2]

  • Add DM water (2.0 L) and acetic acid (0.54 kg).[2]

  • Stir the mixture, then filter and dry the resulting solid.[2]

  • Wash the solid first with toluene (2.0 L) and then with DM water.[2]

Protocol 2: Synthesis of this compound

  • In a reaction flask, combine 8.0 g (28 mmol) of 3---INVALID-LINK--pyridine, 20 ml of acetic acid, and 60 ml of concentrated hydrochloric acid.[1]

  • Heat the mixture to 95°C to 100°C for 1.5 hours.[1]

  • Cool the resulting orange solution.[1]

  • Adjust the pH to 10 using concentrated ammonia solution to precipitate the product.[1]

  • Filter the yellow-beige suspension, wash the residue with water, and dry to obtain the final product.[1]

Visualizations

Synthesis_Pathway cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Final Product 4_MTPA 4-(Methylthio)phenylacetonitrile Intermediate 3-2-(4-(Methylthio)phenyl)- 2-cyanoacetylpyridine 4_MTPA->Intermediate Base (e.g., NaOMe) Toluene, 105-110°C 6_MNA Methyl 6-methylnicotinate 6_MNA->Intermediate Product 1-(6-Methylpyridin-3-yl)-2- (4-(methylthio)phenyl)ethanone Intermediate->Product Conc. HCl, Acetic Acid 95-100°C

Caption: Synthetic pathway for the target ketone.

Troubleshooting_Workflow Start Low Product Yield Check_Condensation Condensation Step Issue? Start->Check_Condensation Check_Hydrolysis Hydrolysis/Decarboxylation Issue? Check_Condensation->Check_Hydrolysis No Base Verify Base Quality & Stoichiometry Check_Condensation->Base Yes Acid Check Acid Concentration Check_Hydrolysis->Acid Yes End Yield Improved Check_Hydrolysis->End No Temp_Condensation Optimize Temperature (60-110°C) Base->Temp_Condensation Solvent Ensure Anhydrous Solvent Temp_Condensation->Solvent Solvent->End Temp_Hydrolysis Maintain Temperature (95-100°C) Acid->Temp_Hydrolysis Time Increase Reaction Time (Monitor) Temp_Hydrolysis->Time Time->End

Caption: Troubleshooting workflow for low product yield.

References

Technical Support Center: Synthesis of 1-(6-Methylpyridin-3-yl)-2-(4-(methylthio)phenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 1-(6-Methylpyridin-3-yl)-2-(4-(methylthio)phenyl)ethanone, a key intermediate in pharmaceutical development.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: The most prevalent synthetic strategies involve the condensation of a pyridine derivative with a phenylacetic acid derivative. One common method is the condensation of 4-(methylthio)phenylacetonitrile with a 6-methylnicotinic ester, followed by acidic hydrolysis and decarboxylation to yield the target ketone.[1][2] An alternative approach involves reacting a phenylacetic acid ester with phenyl 6-methylnicotinate in the presence of a base.[3]

Q2: What is the role of the base in the condensation step?

A2: In syntheses involving the condensation of 4-(methylthio)phenylacetonitrile with a 6-methylnicotinic ester, a strong base such as an alkali metal alkoxide (e.g., sodium methoxide or potassium tert-butoxide) is used.[1][2] The base deprotonates the α-carbon of the 4-(methylthio)phenylacetonitrile, generating a nucleophilic carbanion that then attacks the carbonyl group of the 6-methylnicotinic ester.

Q3: What are the typical conditions for the hydrolysis and decarboxylation step?

A3: Following the condensation, the resulting intermediate, 3---INVALID-LINK--pyridine, is subjected to hydrolysis and decarboxylation. This is typically achieved by heating the intermediate in the presence of a strong acid, such as a mixture of acetic acid and concentrated hydrochloric acid.[2]

Q4: How should I handle and store the starting material, 4-(methylthio)phenylacetic acid and its derivatives?

A4: 4-(Methylthio)phenylacetic acid and its activated forms (like the acyl chloride) can be sensitive. The acid itself is irritating to the eyes, respiratory system, and skin.[4][5] Its acyl chloride derivative is highly sensitive to moisture and can hydrolyze back to the carboxylic acid.[6] Therefore, it is crucial to handle these reagents under anhydrous conditions, preferably in an inert atmosphere (e.g., nitrogen or argon), and to use thoroughly dried glassware and solvents.[6]

Troubleshooting Guide

Q5: I am observing a very low yield of the desired product. What are the potential causes and how can I improve it?

A5: Low yields can stem from several factors:

  • Moisture Contamination: The presence of water can hydrolyze moisture-sensitive reagents, particularly if you are using an activated form of phenylacetic acid like an acyl chloride.[6] Ensure all glassware is oven-dried and solvents are anhydrous.

  • Suboptimal Base or Reaction Temperature: The choice and amount of base are critical for the initial condensation. If the deprotonation is incomplete, the reaction will not proceed to completion. The temperature for the condensation is typically elevated, ranging from 60°C to 110°C, to ensure the reaction goes to completion.[2]

  • Inefficient Hydrolysis and Decarboxylation: The hydrolysis and decarboxylation step requires harsh acidic conditions and sufficient heating.[2] Incomplete reaction at this stage will result in the persistence of the intermediate, lowering the yield of the final product.

  • Side Reactions: Competing side reactions can consume starting materials. (See "Potential Side Reactions" section below).

Q6: My final product is impure, showing multiple spots on TLC. What are the likely impurities?

A6: Common impurities can include:

  • Unreacted Starting Materials: Incomplete conversion will leave residual 4-(methylthio)phenylacetic acid derivatives or the 6-methylnicotinic ester.

  • Intermediate from Condensation: If the hydrolysis and decarboxylation step is incomplete, the cyano-intermediate may remain.

  • Oxidized Byproduct: The methylthio group (-SCH₃) is susceptible to oxidation, which can lead to the formation of the corresponding sulfoxide (-SOCH₃) or sulfone (-SO₂CH₃) impurities, especially if oxidizing agents are present or during prolonged heating in the presence of air. The sulfone is often the desired product in subsequent steps for COX-2 inhibitor synthesis.[1][7][8]

  • Polymeric or Tar-like Substances: Phenylacetyl chlorides can be unstable and may self-condense or decompose at elevated temperatures, leading to tarry byproducts.[6]

Q7: The reaction mixture has turned dark brown or black. What does this indicate?

A7: A dark coloration often suggests decomposition or the formation of polymeric byproducts.[6] This can be caused by:

  • Excessive Heating: Running the reaction at a temperature higher than specified can lead to the degradation of starting materials or products.

  • Presence of Impurities: Impurities in the starting materials can sometimes catalyze side reactions that lead to discoloration.[6]

  • Air Sensitivity: Some of the reagents or intermediates might be sensitive to air, and prolonged exposure could lead to oxidative decomposition.

Potential Side Reactions

The synthesis of this compound can be accompanied by several side reactions:

  • Oxidation of the Thioether: The methylthio group is prone to oxidation to the corresponding sulfoxide and sulfone. This can occur if the reaction is exposed to air for extended periods at high temperatures or if any oxidizing impurities are present.

  • Self-Condensation: In routes that utilize highly reactive intermediates like acyl chlorides, self-condensation can occur, leading to the formation of polymeric materials.[6]

  • Reactions on the Pyridine Ring: Pyridines are generally electron-deficient and less reactive in typical Friedel-Crafts acylation reactions.[9] Furthermore, the nitrogen atom can be acylated, which deactivates the ring towards further electrophilic substitution. While the described syntheses circumvent a direct Friedel-Crafts acylation on the pyridine ring, under certain conditions, undesired reactions involving the pyridine moiety could occur.

  • Incomplete Decarboxylation: During the hydrolysis and decarboxylation step, if the reaction conditions (acid concentration, temperature, time) are not optimal, the reaction may stop at the carboxylic acid stage without complete loss of CO₂, leading to a β-keto acid as a byproduct.

Quantitative Data Summary

The following table summarizes representative yields for key steps in the synthesis of this compound and its subsequent oxidation product, as reported in the literature.

StepStarting MaterialsProductReported YieldReference
Hydrolysis and Decarboxylation3---INVALID-LINK--pyridine3-[2-(4-(methylthio)phenyl)acetyl]-(6-methyl)pyridine74%[2]
Palladium-catalyzed Coupling4-bromophenylmethylsulfone, 5-acetyl-2-methylpyridine1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone91%[10]
OxidationThis compound1-(6-Methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone83.2% (crude)[8]

Experimental Protocols

Protocol: Synthesis via Hydrolysis and Decarboxylation

This protocol is adapted from patent literature and describes the hydrolysis and decarboxylation of the condensation product of 4-(methylthio)phenylacetonitrile and a 6-methylnicotinic ester.[2]

Step 1: Hydrolysis and Decarboxylation

  • A mixture of 8.0 g (28 mmol) of 3---INVALID-LINK--pyridine, 20 ml of acetic acid, and 60 ml of concentrated hydrochloric acid is prepared in a round-bottom flask equipped with a reflux condenser.

  • The mixture is heated to a temperature of 95°C to 100°C for 1.5 hours. The solution will typically turn orange.

  • After the reaction is complete, the solution is cooled to room temperature.

  • The cooled solution is carefully neutralized to a pH of 10 using a concentrated ammonia solution. This should be done in an ice bath to manage the exothermic reaction.

  • A yellow-beige suspension is expected to form upon neutralization.

  • The suspension is filtered, and the solid residue is washed thoroughly with water.

  • The collected solid is dried under vacuum to yield this compound. A yield of approximately 5.35 g (74%) can be expected.[2]

Visualized Troubleshooting Workflow

Below is a troubleshooting workflow for addressing low product yield during the synthesis.

Troubleshooting_Low_Yield Start Low Product Yield Observed Check_Moisture Check for Moisture Contamination (Reagents, Solvents, Glassware) Start->Check_Moisture Moisture_Yes Implement Anhydrous Techniques: - Dry solvents - Oven-dry glassware - Use inert atmosphere Check_Moisture->Moisture_Yes Evidence of moisture? Check_Condensation Review Condensation Step (Base, Temperature, Time) Check_Moisture->Check_Condensation No obvious moisture issue Moisture_Yes->Check_Condensation Condensation_Issue Optimize Condensation: - Titrate base - Screen temperatures (60-110°C) - Increase reaction time Check_Condensation->Condensation_Issue Conditions suboptimal? Check_Hydrolysis Analyze Hydrolysis/ Decarboxylation Step Check_Condensation->Check_Hydrolysis Conditions optimal Condensation_Issue->Check_Hydrolysis Hydrolysis_Issue Optimize Hydrolysis: - Ensure strong acid concentration - Verify temperature (95-100°C) - Extend reaction time Check_Hydrolysis->Hydrolysis_Issue Incomplete conversion? Analyze_Impurities Characterize Byproducts (TLC, LC-MS, NMR) Check_Hydrolysis->Analyze_Impurities Step appears complete Hydrolysis_Issue->Analyze_Impurities Impurity_Identified Address Specific Side Reaction: - Lower temperature to reduce decomposition - Purify starting materials - Use degassed solvents Analyze_Impurities->Impurity_Identified Side products identified? End Yield Improved Analyze_Impurities->End No major side products detected Impurity_Identified->End

Caption: Troubleshooting workflow for low product yield.

References

Technical Support Center: Synthesis of 1-(6-Methylpyridin-3-yl)-2-(4-(methylthio)phenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(6-Methylpyridin-3-yl)-2-(4-(methylthio)phenyl)ethanone, a key intermediate in the production of various pharmaceuticals.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The most prevalent synthetic strategies involve a multi-step process that typically includes the condensation of a 6-methylnicotinic acid derivative with a 4-(methylthio)phenylacetonitrile derivative, followed by hydrolysis and decarboxylation. One common route is a five-step process starting from 4-(methylthio)benzyl alcohol.[1][2]

Q2: What are the critical reaction parameters to control during the synthesis?

A2: Temperature, reaction time, and the choice of base are critical parameters. For instance, the condensation step is often carried out at elevated temperatures (60-110°C) in the presence of a strong base like sodium methoxide or potassium tert-butoxide.[1][2] The hydrolysis and decarboxylation step is typically performed under acidic conditions at temperatures ranging from 90 to 110°C. Careful control of these parameters is essential to minimize side reactions and impurity formation.

Q3: What purification methods are most effective for isolating the final product?

A3: Common purification techniques include recrystallization, activated carbon treatment, and column chromatography.[3] Hot pulping in methanol has also been described as an effective method for purification. The choice of method will depend on the impurity profile of the crude product.

Q4: Are there any known safety hazards associated with the synthesis?

A4: Standard laboratory safety precautions should be followed, including the use of personal protective equipment. Some reagents used in the synthesis, such as alkali metal alkoxides, are highly reactive and require careful handling. The use of methanesulfonic acid at an industrial scale is sometimes avoided due to the potential formation of genotoxic alkylating agents as impurities.[4]

Troubleshooting Guide

Observed Issue Potential Cause(s) Suggested Action(s)
Low Yield of Final Product - Incomplete condensation reaction.- Incomplete hydrolysis and decarboxylation.- Suboptimal reaction temperature or time.- Degradation of starting materials or product.- Ensure anhydrous conditions and the use of a sufficiently strong base for the condensation step.- Monitor the progress of both the condensation and hydrolysis/decarboxylation steps by TLC or HPLC.- Optimize reaction temperature and time based on in-process monitoring.- Check the purity of starting materials.
Presence of Unreacted Starting Materials in the Final Product - Insufficient reaction time or temperature.- Inefficient mixing.- Stoichiometry of reactants is not optimal.- Increase reaction time and/or temperature, monitoring for product degradation.- Ensure vigorous stirring, especially in heterogeneous reaction mixtures.- Re-evaluate the molar ratios of the reactants.
Formation of a Side-Product, Phenylmethylsulfone - This impurity can arise from the proto-debromination of 4-bromophenylmethylsulfone if it is used as a starting material in an analogous synthesis for the sulfone derivative. While not a direct byproduct of the thioether synthesis, its presence could indicate a contaminated starting material or a similar side-reaction with a related impurity.- Verify the purity of the 4-(methylthio)phenylacetonitrile starting material to ensure it is free from halogenated precursors.- If using a route starting from a halogenated phenylmethylsulfone, optimize reaction conditions to minimize dehalogenation.
Product Contains Oxidized Impurities (Sulfoxide or Sulfone) - The methylthio group is susceptible to oxidation.- Exposure to oxidizing agents or air at elevated temperatures.- Conduct the synthesis under an inert atmosphere (e.g., nitrogen or argon).- Avoid unnecessarily high temperatures, especially during work-up and purification.- Use degassed solvents.
Discolored Product (Yellow or Brown) - Presence of chromophoric impurities from side reactions.- Thermal degradation of the product or intermediates.- Purify the final product using activated carbon treatment or recrystallization from a suitable solvent system.- Optimize reaction temperatures to prevent thermal decomposition.

Common Impurities Summary

Impurity Name Chemical Structure Potential Source
6-Methylnicotinic acid ester (starting material)(Structure depends on the ester used, e.g., methyl or ethyl ester)Incomplete condensation reaction.
4-(Methylthio)phenylacetonitrile (starting material)4-(CH₃S)C₆H₄CH₂CNIncomplete condensation reaction.
3---INVALID-LINK---pyridine (intermediate)(Intermediate before hydrolysis and decarboxylation)Incomplete hydrolysis and decarboxylation.
1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfinyl)phenyl)ethanone (Sulfoxide)C₁₅H₁₅NO₂SOxidation of the methylthio group.
1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone (Sulfone)C₁₅H₁₅NO₃SOxidation of the methylthio group.

Experimental Protocols

Illustrative Synthesis via Condensation, Hydrolysis, and Decarboxylation [1][2]

  • Condensation: 4-(Methylthio)phenylacetonitrile is condensed with a 6-methylnicotinic ester (e.g., methyl 6-methylnicotinate) in the presence of a strong base such as sodium methoxide or potassium tert-butoxide. The reaction is typically carried out in a suitable solvent like toluene or a lower alcohol at a temperature between 60°C and 110°C. The reaction progress is monitored until completion.

  • Work-up of Condensation: The reaction mixture is cooled and then added to cold water. The aqueous phase is acidified to precipitate the intermediate product, 3---INVALID-LINK--pyridine. The precipitate is filtered and washed.

  • Hydrolysis and Decarboxylation: The isolated intermediate is then subjected to acidic hydrolysis and decarboxylation. This is typically achieved by heating the intermediate in a mixture of acetic acid and a strong mineral acid (e.g., hydrochloric acid or sulfuric acid) at a temperature of approximately 95-100°C for 1.5 to 20 hours.

  • Isolation and Purification: After cooling, the reaction mixture is neutralized with a base (e.g., ammonia solution) to precipitate the crude this compound. The crude product is then filtered, washed with water, and dried. Further purification can be achieved by recrystallization, treatment with activated carbon, or column chromatography.

Visualizations

Synthesis_Pathway SM1 6-Methylnicotinic acid ester Intermediate 3-2-(4-(Methylthio)phenyl)- 2-cyanoacetylpyridine SM1->Intermediate Condensation (Base, Heat) SM2 4-(Methylthio)phenylacetonitrile SM2->Intermediate Product 1-(6-Methylpyridin-3-yl)-2- (4-(methylthio)phenyl)ethanone Intermediate->Product Hydrolysis & Decarboxylation (Acid, Heat)

Caption: Synthetic pathway for this compound.

Impurity_Formation Synthesis Synthesis Process SM_Impurity Unreacted Starting Materials (6-Methylnicotinic acid ester, 4-(Methylthio)phenylacetonitrile) Synthesis->SM_Impurity Incomplete Condensation Intermediate_Impurity Incomplete Reaction Intermediate (Cyanoacetyl derivative) Synthesis->Intermediate_Impurity Incomplete Hydrolysis Final_Product Desired Product Synthesis->Final_Product Successful Conversion Oxidation_Impurity Oxidation Products (Sulfoxide, Sulfone) Final_Product->Oxidation_Impurity Air/Heat Exposure

Caption: Potential sources of impurities in the synthesis.

Troubleshooting_Workflow Start Analyze Crude Product (e.g., HPLC, TLC) CheckPurity Low Purity Detected? Start->CheckPurity IdentifyImpurity Identify Impurity Type CheckPurity->IdentifyImpurity Yes Purify Purify Product: - Recrystallization - Chromatography CheckPurity->Purify No (High Purity) ActionSM Optimize Condensation: - Reaction Time/Temp - Base Stoichiometry IdentifyImpurity->ActionSM Starting Materials ActionIntermediate Optimize Hydrolysis: - Reaction Time/Temp - Acid Concentration IdentifyImpurity->ActionIntermediate Intermediate ActionOxidation Implement Inert Atmosphere & Gentle Heating IdentifyImpurity->ActionOxidation Oxidation Products ActionSM->Start Re-run Synthesis ActionIntermediate->Start Re-run Synthesis ActionOxidation->Start Re-run Synthesis

Caption: A logical workflow for troubleshooting synthesis issues.

References

Technical Support Center: Purification of 1-(6-Methylpyridin-3-yl)-2-(4-(methylthio)phenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 1-(6-methylpyridin-3-yl)-2-(4-(methylthio)phenyl)ethanone, a key intermediate in the synthesis of various pharmaceuticals.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in the synthesis of this compound?

A1: Based on the common synthetic routes, which typically involve the condensation of 4-(methylthio)phenylacetonitrile with a 6-methylnicotinic ester followed by hydrolysis and decarboxylation, the most likely impurities include:

  • Unreacted Starting Materials: 4-(methylthio)phenylacetonitrile and the 6-methylnicotinic acid ester.

  • Incomplete Reaction Products: The intermediate, 3---INVALID-LINK--pyridine, may persist if the hydrolysis and decarboxylation steps are not driven to completion.[1][2][3]

  • Oxidation Byproducts: The methylthio group is susceptible to oxidation, which can lead to the formation of the corresponding sulfoxide and sulfone analogs as impurities.

Q2: What is the melting point of pure this compound?

A2: The reported melting point of this compound is in the range of 111-113°C.[4][] A broad melting range or a melting point significantly lower than this may indicate the presence of impurities.

Q3: What are some suitable solvents for the recrystallization of this compound?

A3: While specific solvent systems for the recrystallization of this exact compound are not extensively documented in publicly available literature, general principles for the recrystallization of ketones and related aromatic compounds suggest the following solvents could be effective:

  • Single Solvents: Methanol, ethanol, isopropanol, or acetone.

  • Solvent Systems (for less soluble compounds): A mixture of a good solvent (like dichloromethane or ethyl acetate) and a poor solvent (like n-hexane or heptane) can be effective. A common starting point is to dissolve the compound in a minimal amount of the "good" solvent and then slowly add the "poor" solvent until turbidity is observed, followed by heating to redissolve and slow cooling.

Troubleshooting Guides

This section addresses specific issues you might encounter during the purification of this compound.

Problem 1: Low Purity After Initial Work-up

Symptoms:

  • Broad melting point range.

  • Presence of multiple spots on a Thin Layer Chromatography (TLC) analysis.

  • Unexpected signals in NMR or other spectroscopic analyses.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Incomplete hydrolysis and decarboxylation of the cyano intermediate.1. Re-run the hydrolysis/decarboxylation step: Subject the crude product to the acidic hydrolysis conditions (e.g., a mixture of acetic acid and hydrochloric acid) for a longer duration or at a slightly elevated temperature.[3] Monitor the reaction progress by TLC until the intermediate is no longer observed. 2. Column Chromatography: If residual intermediate is minor, it can be removed by silica gel column chromatography. The more polar intermediate will have a lower Rf value than the desired ketone.
Presence of unreacted starting materials.1. Aqueous Wash: If the starting materials are water-soluble or can be rendered soluble by adjusting the pH, perform additional aqueous washes of the organic layer during the work-up. 2. Column Chromatography: Unreacted starting materials can typically be separated from the product using column chromatography with an appropriate solvent gradient.
Formation of a persistent oil instead of a solid.1. Solvent Removal: Ensure all residual solvents from the reaction and work-up have been thoroughly removed under vacuum. 2. Scratching: Attempt to induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface. 3. Seeding: If a small amount of pure, solid material is available, add a seed crystal to the oil to initiate crystallization. 4. Recrystallization: If the oil is of reasonable purity, proceed with recrystallization attempts using various solvent systems.
Problem 2: Difficulty with Recrystallization

Symptoms:

  • The compound "oils out" during cooling instead of forming crystals.

  • Poor recovery of the purified product.

  • Crystals are discolored.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
The solution is supersaturated, or the cooling rate is too fast.1. Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then transfer it to an ice bath or refrigerator to maximize crystal formation. 2. Add More Solvent: If the compound oils out, reheat the mixture to redissolve the oil, add a small amount of additional hot solvent, and then allow it to cool slowly.
The chosen recrystallization solvent is not optimal.1. Solvent Screening: Test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures to identify a suitable candidate (high solubility when hot, low solubility when cold). 2. Use a Solvent System: If a single solvent is not effective, try a binary solvent system as described in the FAQs.
Presence of colored impurities.1. Activated Carbon Treatment: Dissolve the crude product in a suitable solvent, add a small amount of activated carbon, heat the mixture gently, and then filter it hot to remove the carbon and adsorbed impurities before proceeding with the recrystallization.[6] Be aware that this may reduce your overall yield.

Experimental Protocols

Protocol 1: General Procedure for Recrystallization
  • Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude product. Add a few drops of the chosen solvent and observe the solubility at room temperature. Heat the test tube gently to determine if the compound dissolves when hot. A good solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the bulk of the crude product in an Erlenmeyer flask. Add the minimum amount of the selected hot solvent to completely dissolve the solid.

  • (Optional) Decolorization: If the solution is colored, add a small amount of activated carbon and swirl the hot solution for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and activated carbon, if used).

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: General Procedure for Column Chromatography
  • Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh) is a common choice.

  • Mobile Phase (Eluent) Selection: Determine an appropriate solvent system by running TLC plates with the crude material. A good solvent system will provide a retention factor (Rf) of 0.2-0.4 for the desired compound and good separation from impurities. A common starting point is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate or acetone.

  • Column Packing: Pack the chromatography column with a slurry of silica gel in the initial, least polar eluent.

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a stronger solvent that is then evaporated onto a small amount of silica gel ("dry loading"). Carefully add the sample to the top of the packed column.

  • Elution: Begin eluting with the mobile phase, starting with a low polarity and gradually increasing the polarity (gradient elution) if necessary to elute the compounds of interest.

  • Fraction Collection: Collect the eluate in fractions and monitor the composition of each fraction by TLC.

  • Solvent Removal: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure.

Visualized Workflows

Purification_Workflow Crude_Product Crude Product TLC_Analysis TLC Analysis Crude_Product->TLC_Analysis Multiple_Spots Multiple Spots? TLC_Analysis->Multiple_Spots Single_Spot Single Major Spot? TLC_Analysis->Single_Spot Recrystallization Recrystallization Multiple_Spots->Recrystallization No (minor impurities) Column_Chromatography Column Chromatography Multiple_Spots->Column_Chromatography Yes Single_Spot->Recrystallization Yes Pure_Product Pure Product Recrystallization->Pure_Product Column_Chromatography->Recrystallization

Caption: A decision-making workflow for the purification of the target compound.

Troubleshooting_Oiling_Out start Compound 'Oils Out' During Recrystallization reheat Reheat to Dissolve Oil start->reheat add_solvent Add More Hot Solvent reheat->add_solvent slow_cool Cool Slowly add_solvent->slow_cool scratch Scratch Flask with Glass Rod slow_cool->scratch seed Add a Seed Crystal scratch->seed success Crystals Form seed->success

Caption: Troubleshooting steps for when a compound "oils out" during recrystallization.

References

Technical Support Center: Synthesis of 1-(6-Methylpyridin-3-yl)-2-(4-(methylthio)phenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 1-(6-methylpyridin-3-yl)-2-(4-(methylthio)phenyl)ethanone.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic approach for this compound?

A1: The synthesis of this compound is a key step in the production of Etoricoxib, a selective COX-2 inhibitor.[1] A common method involves a multi-step process that includes the condensation of a 6-methylnicotinic ester with 4-(methylthio)phenylacetonitrile.[2][3] This is followed by hydrolysis and decarboxylation to yield the target ketone.[2][3]

Q2: What are the typical starting materials for this synthesis?

A2: The key starting materials are typically a 6-methylnicotinic ester (e.g., methyl 6-methylnicotinate) and 4-(methylthio)phenylacetonitrile.[4] The latter can be synthesized from 4-(methylthio)benzyl alcohol via conversion to the corresponding benzyl chloride and subsequent reaction with an alkali metal cyanide.[2][3]

Q3: What type of reaction is the key carbon-carbon bond-forming step?

A3: The crucial C-C bond formation is a condensation reaction between the 4-(methylthio)phenylacetonitrile and a 6-methylnicotinic ester.[2][3] This reaction is typically carried out in the presence of a strong base.

Troubleshooting Guides

Low or No Product Yield

Q: I am getting a low yield or no desired product in the condensation reaction. What are the possible causes and solutions?

A: Low or no yield in the condensation of 4-(methylthio)phenylacetonitrile with a 6-methylnicotinic ester can stem from several factors. Here's a breakdown of potential issues and how to address them:

  • Base Selection and Handling: The choice and handling of the base are critical. Strong bases like sodium methoxide or potassium tert-butoxide are often used.[2][3]

    • Troubleshooting:

      • Ensure the base is not old or degraded. Use a freshly opened bottle or a recently titrated solution.

      • Consider the stoichiometry of the base. An insufficient amount will lead to incomplete deprotonation of the acetonitrile.

      • The choice of base can influence the reaction outcome. If one base gives poor results, consider trying an alternative alkali metal alkoxide.

  • Reaction Temperature: The reaction temperature for the condensation is typically elevated, in the range of 60°C to 110°C.[2][3]

    • Troubleshooting:

      • Verify the internal reaction temperature. An external oil bath temperature may not accurately reflect the internal temperature.

      • If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion.

      • Conversely, excessively high temperatures could lead to decomposition of starting materials or products.

  • Solvent Quality: The reaction is often carried out in a lower alcohol or an aromatic hydrocarbon like toluene.[2][3][4]

    • Troubleshooting:

      • Ensure the solvent is anhydrous. The presence of water can quench the strong base and inhibit the reaction. Use freshly distilled or commercially available anhydrous solvents.

Formation of Side Products

Q: I am observing significant side product formation. How can I minimize this?

A: Side product formation can be a significant issue. Here are some common side reactions and strategies to mitigate them:

  • Self-condensation of the Ester: The 6-methylnicotinic ester can potentially undergo self-condensation in the presence of a strong base.

    • Troubleshooting:

      • Control the rate of addition of the base to the reaction mixture.

      • Maintain the recommended reaction temperature to favor the desired cross-condensation.

  • Hydrolysis of the Nitrile or Ester: If there is moisture in the reaction, the nitrile or ester starting materials can hydrolyze.

    • Troubleshooting:

      • As mentioned previously, ensure all reagents and solvents are anhydrous.

Difficulties in Product Isolation and Purification

Q: I am having trouble isolating and purifying the final product. What techniques are recommended?

A: The workup procedure is crucial for obtaining a pure product.

  • Isolation: After the condensation, the reaction mixture is typically added to cold water, and the product is precipitated by slight acidification.[2][3]

    • Troubleshooting:

      • Ensure the pH is carefully adjusted during the workup to ensure complete precipitation of the product.

      • If the product oils out instead of precipitating, try cooling the mixture further or adding a small amount of a co-solvent.

  • Purification:

    • Troubleshooting:

      • If the crude product is impure, recrystallization from a suitable solvent is often effective.

      • Column chromatography can also be employed for purification if recrystallization is not sufficient.

Data Presentation

ParameterConditionYield (%)Reference
Condensation Base Sodium Methoxide-[4]
Potassium tert-butoxide-[2][3]
Condensation Solvent Lower alcohol or aromatic hydrocarbon-[2][3]
Toluene-[4]
Condensation Temperature 60°C - 110°C-[2][3]
90°C - 95°C-[4]
Hydrolysis and Decarboxylation Acetic acid and concentrated HCl74[3]
95°C - 100°C for 1.5 h[3]

Experimental Protocols

Synthesis of 3---INVALID-LINK--pyridine (Intermediate)

  • Combine 4-methylthiophenylacetonitrile and methyl-6-methyl nicotinate in toluene.[4]

  • Heat the mixture to 90-95°C with stirring.[4]

  • Slowly add a solution of sodium methoxide in methanol to the reaction mixture.[4]

  • After the addition is complete, add more toluene and maintain the temperature at 105-110°C for 6 hours.[4]

  • After completion, cool the reaction mass to 25-30°C.[4]

  • Add water and acetic acid.[4]

  • Stir the mixture, then filter and dry the solid. Wash the solid first with toluene and then with water to obtain the intermediate product.[4]

Synthesis of this compound

  • Take the intermediate, 3---INVALID-LINK--pyridine, and mix it with acetic acid and concentrated hydrochloric acid.[3]

  • Heat the mixture at 95°C to 100°C for 1.5 hours.[3]

  • Cool the resulting orange solution and adjust the pH to 10 using a concentrated ammonia solution.[3]

  • Filter the resulting yellow-beige suspension, wash the residue with water, and dry it to obtain the final product.[3]

Visualizations

SynthesisWorkflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Final Product SM1 4-(methylthio)phenylacetonitrile Condensation Condensation SM1->Condensation SM2 6-Methylnicotinic Ester SM2->Condensation Hydrolysis Hydrolysis & Decarboxylation Condensation->Hydrolysis Intermediate Product 1-(6-Methylpyridin-3-yl)-2- (4-(methylthio)phenyl)ethanone Hydrolysis->Product

Caption: Synthetic workflow for this compound.

TroubleshootingTree cluster_causes Potential Causes cluster_solutions Solutions Start Low or No Product Yield? Base Base Quality/Amount Start->Base Check Temp Incorrect Temperature Start->Temp Check Solvent Solvent Not Anhydrous Start->Solvent Check Sol_Base Use fresh/titrated base; Adjust stoichiometry Base->Sol_Base Sol_Temp Verify internal temperature; Adjust as needed Temp->Sol_Temp Sol_Solvent Use anhydrous solvent Solvent->Sol_Solvent

Caption: Troubleshooting decision tree for low product yield.

References

Technical Support Center: Tungsten Impurity Removal in Ketosulfone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to tungsten impurity removal during ketosulfone synthesis.

Frequently Asked Questions (FAQs)

Q1: How can tungsten impurities be introduced into my ketosulfone synthesis?

A1: Tungsten impurities can be introduced if tungsten-based catalysts are used in the synthesis process. A common route to sulfones, a key functional group in ketosulfones, is the oxidation of corresponding sulfides. Tungsten compounds, such as sodium tungstate (Na₂WO₄), silica-based tungstate catalysts, or tungsten oxides, are effective catalysts for the oxidation of sulfides to sulfones using oxidants like hydrogen peroxide.[1][2][3] Catalyst leaching, where the metal detaches from its support or is not fully removed during work-up, is a primary source of contamination.[4]

Q2: Why is it crucial to remove tungsten impurities from my final ketosulfone product?

A2: For drug development professionals, removing metal impurities is critical for several reasons:

  • Toxicity: Many heavy metals, including tungsten, are toxic and are subject to strict limits in active pharmaceutical ingredients (APIs).[5]

  • Catalytic Activity: Residual redox-active metals can catalyze unwanted side reactions in subsequent synthetic steps or degrade the final product during storage.[5]

  • Regulatory Compliance: Regulatory bodies like the ICH have established guidelines (e.g., ICH Q3D) for elemental impurities in pharmaceutical products that must be adhered to.[6][7]

Q3: What are the common methods for removing metal impurities from organic reaction mixtures?

A3: Several techniques can be employed to remove metal impurities, including:

  • Metal Scavengers: These are materials with functional groups that chelate and bind to the metal, allowing for its removal by filtration. Silica-based scavengers are widely used.[8][9][10]

  • Chromatography: Column chromatography is a standard purification technique that can separate the desired organic compound from metal impurities.[11]

  • Crystallization: Recrystallizing the final product can be an effective way to exclude impurities from the crystal lattice.

  • Aqueous Washes: Depending on the nature of the tungsten species, washing the organic layer with aqueous solutions (e.g., dilute acid or base) can help extract the metal.[2]

Q4: How can I detect and quantify the amount of tungsten impurity in my sample?

A4: Highly sensitive analytical techniques are required to quantify trace metal impurities. The most common methods are:

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)

  • Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES)

These methods can detect metal concentrations at parts-per-million (ppm) or even parts-per-billion (ppb) levels. Proper sample preparation, such as digestion in acid, is crucial for accurate measurements.

Troubleshooting Guides

Problem 1: High levels of tungsten detected in the final ketosulfone product.
  • Possible Cause 1: Inefficient Catalyst Removal

    • Solution: The initial filtration or work-up may not be sufficient to remove the tungsten catalyst, especially if it is partially soluble in the reaction mixture.

    • Troubleshooting Steps:

      • Employ a Metal Scavenger: Introduce a silica-based metal scavenger specifically designed to bind tungsten. For tungsten, SiliaMetS Imidazole is recommended as a highly effective scavenger.[6][12]

      • Optimize Scavenging Conditions: Experiment with the number of equivalents of the scavenger, reaction time, and temperature to maximize removal efficiency. A typical starting point is 4-8 molar equivalents of the scavenger relative to the residual metal concentration, stirred for at least one hour at room temperature.[13]

      • Use a Scavenging Cartridge: For a more streamlined process, pass the crude product solution through a pre-packed scavenger cartridge.[1][13]

  • Possible Cause 2: Catalyst Leaching during the Reaction

    • Solution: The reaction conditions may be causing the tungsten catalyst to leach from its support into the reaction medium.

    • Troubleshooting Steps:

      • Re-evaluate Reaction Conditions: Investigate if modifying the solvent, temperature, or pH of the reaction mixture can minimize catalyst leaching without compromising the reaction yield.

      • Consider a Heterogeneous Catalyst: If not already using one, switch to a solid-supported tungsten catalyst, which can often be more easily removed by simple filtration.

Problem 2: The chosen metal scavenger is not effectively removing the tungsten.
  • Possible Cause 1: Incorrect Scavenger Selection

    • Solution: Not all metal scavengers are effective for all metals.

    • Troubleshooting Steps:

      • Consult a Selection Guide: Use a scavenger selection guide to choose a functional group with a high affinity for tungsten. As mentioned, imidazole-based scavengers are highly recommended for tungsten.[6][12]

      • Perform a Scavenger Screening: If the identity of the metal species is uncertain or if the recommended scavenger is ineffective, perform a screening with a kit of different scavengers to identify the most efficient one for your specific reaction mixture.

  • Possible Cause 2: Suboptimal Scavenging Parameters

    • Solution: The efficiency of scavenging can be affected by various experimental parameters.

    • Troubleshooting Steps:

      • Increase Temperature: Gently heating the mixture (e.g., to 40-50 °C) can increase the rate of scavenging.[13]

      • Increase Time: Allow for a longer stirring time (e.g., 4-16 hours) to ensure the binding equilibrium is reached.[14]

      • Solvent Effects: The solvent can impact the scavenger's performance. Ensure the chosen solvent is compatible with the scavenger and allows for good interaction between the scavenger and the dissolved metal species.

Data on Scavenger Efficiency

Metal ImpurityScavenger UsedInitial Concentration (ppm)Final Concentration (ppm)Removal Efficiency (%)SolventReference Context
Palladium (Pd)ISOLUTE® Si-TMT166816190.3%MEKScavenger screening for a pharmaceutical intermediate.[15]
Palladium (Pd)SiliaMetS Thiol16687095.8%MEKScavenger screening for a pharmaceutical intermediate.[15]
Palladium (Pd)SEM2616682098.8%MEKScavenger screening for a pharmaceutical intermediate.[15]
Palladium (Pd)MP-TMT~800< 10>98.75%N/ASuzuki reaction product purification.[1]

Note: This table provides illustrative data for palladium removal. Similar high efficiencies are expected for tungsten with the appropriate scavenger, such as SiliaMetS Imidazole.

Experimental Protocols

Protocol 1: Screening for the Optimal Metal Scavenger (Batch Mode)

This protocol outlines a general procedure for identifying the most effective scavenger for tungsten removal from your reaction mixture.

  • Preparation: Dissolve the crude ketosulfone product containing tungsten impurities in a suitable solvent. Distribute equal volumes of this solution into several vials.

  • Scavenger Addition: To each vial, add a different metal scavenger (e.g., SiliaMetS Imidazole, SiliaMetS Thiol, SiliaMetS Triamine). Use 4-8 molar equivalents of the scavenger relative to the estimated initial tungsten concentration. Include a control vial with no scavenger.

  • Agitation: Stir all vials at room temperature for 1-4 hours. For potentially slow-binding metals or complex mixtures, this time can be extended up to 24 hours.

  • Filtration: Filter the contents of each vial through a syringe filter or a small plug of celite to remove the scavenger. Wash the scavenger with a small amount of fresh solvent to ensure complete recovery of the product.

  • Analysis: Analyze the filtrate from each vial using ICP-MS or ICP-AES to determine the residual tungsten concentration. Compare the results to identify the most effective scavenger.

Protocol 2: Bulk Scavenging of Tungsten Impurities with SiliaMetS Imidazole

This protocol describes the removal of tungsten impurities from a solution in a batch process.

  • Addition of Scavenger: To the crude product solution, add the selected scavenger, SiliaMetS Imidazole (4-8 equivalents relative to the tungsten concentration).

  • Stirring: Stir the mixture at room temperature. The scavenging progress can be monitored by taking small aliquots over time and analyzing for tungsten content. If the reaction is slow, the temperature can be increased to 40-50 °C.

  • Filtration: Once the desired level of tungsten removal is achieved, filter the mixture to remove the scavenger. A simple gravity or vacuum filtration is usually sufficient.

  • Washing: Wash the filtered scavenger with a fresh portion of the solvent to recover any adsorbed product.

  • Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to yield the purified ketosulfone product.

Visualized Workflows

experimental_workflow cluster_synthesis Ketosulfone Synthesis cluster_analysis Impurity Analysis cluster_purification Purification start Sulfide Precursor reaction Tungsten-Catalyzed Oxidation start->reaction crude Crude Ketosulfone (W Contaminated) reaction->crude analysis ICP-MS / ICP-AES Analysis crude->analysis decision Tungsten Level Acceptable? analysis->decision scavenging Scavenging with SiliaMetS Imidazole decision->scavenging No final_product Purified Ketosulfone decision->final_product Yes filtration Filtration scavenging->filtration filtration->analysis Re-analyze if needed filtration->final_product

Caption: Workflow for Synthesis and Purification of Ketosulfones.

scavenger_selection cluster_screening Scavenger Screening start Crude Product with Tungsten Impurity prep Divide into Aliquots start->prep scav1 Add Scavenger A (e.g., Imidazole) prep->scav1 scav2 Add Scavenger B (e.g., Thiol) prep->scav2 scav3 Add Scavenger C (e.g., Triamine) prep->scav3 agitate Agitate (Stir/Shake) scav1->agitate scav2->agitate scav3->agitate filter Filter to Remove Scavengers agitate->filter analyze Analyze Filtrates by ICP-MS/AES filter->analyze compare Compare Results & Select Most Efficient Scavenger analyze->compare

Caption: Logic Diagram for Metal Scavenger Selection.

References

Technical Support Center: 1-(6-Methylpyridin-3-yl)-2-(4-(methylthio)phenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the handling, stability, and analysis of 1-(6-Methylpyridin-3-yl)-2-(4-(methylthio)phenyl)ethanone.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary use?

This compound, also known as the "ketosulfide" intermediate, is a key precursor in the synthesis of Etoricoxib, a selective COX-2 inhibitor used for pain and inflammation management.[1][2][3] It is also identified as "Etoricoxib Impurity P".[]

Q2: What are the primary expected degradation pathways for this compound?

While specific degradation pathway studies are not extensively published, based on its chemical structure, the most probable degradation pathways involve oxidation. The methylthio (-S-CH₃) group is susceptible to oxidation to form the corresponding sulfoxide and sulfone derivatives.[1][2] Additionally, the nitrogen atom on the pyridine ring can be oxidized to an N-oxide, which is a known reaction by-product in some synthetic processes.[2]

Q3: How can I prevent the oxidation of the methylthio group during storage and handling?

To minimize oxidation, the compound should be stored in a well-sealed container, protected from light and air. Storing under an inert atmosphere (e.g., nitrogen or argon) at reduced temperatures (2-8°C is often recommended) can further prevent degradation. Avoid contact with strong oxidizing agents.

Q4: What are the likely impurities I might find in a sample of this compound?

Common impurities can be process-related or degradation products.

  • Process-Related Impurities: These can include unreacted starting materials from its synthesis, such as 6-methylnicotinic acid esters and 4-(methylthio)phenylacetonitrile.[3][5]

  • Degradation Products: The primary degradation products are the sulfoxide and sulfone derivatives resulting from oxidation.[1][2] The N-oxide of the pyridine ring is another potential impurity.[2]

Q5: What analytical techniques are suitable for monitoring the stability and purity of this compound?

High-Performance Liquid Chromatography (HPLC) is a suitable and widely used method for assessing the purity and stability of this compound and for detecting and quantifying its impurities. Mass Spectrometry (MS), particularly LC-MS, can be used to identify the mass of degradation products to confirm their structure.

Troubleshooting Guides

Issue: Unexpected peaks appear in my chromatogram (HPLC) after sample storage.

  • Possible Cause 1: Oxidation. The appearance of new, more polar peaks is likely due to the oxidation of the methylthio group to sulfoxide and subsequently to the sulfone.

    • Solution: Confirm the identity of the new peaks by LC-MS. The sulfoxide will have a mass increase of 16 amu, and the sulfone will have a mass increase of 32 amu compared to the parent compound. To prevent this, ensure proper storage conditions as described in the FAQs.

  • Possible Cause 2: N-Oxidation. A new peak could also correspond to the N-oxide of the pyridine ring.

    • Solution: Use LC-MS to identify the peak (mass increase of 16 amu). This is often a minor impurity but can form under certain conditions.

  • Possible Cause 3: Photodegradation. If the sample was exposed to light, photodegradation might have occurred.

    • Solution: Store the compound in amber vials or otherwise protected from light. A forced degradation study under photolytic conditions can help to identify specific photodegradants.

Issue: The solid sample has changed color (e.g., from white/off-white to yellow/brown) over time.

  • Possible Cause: This often indicates degradation. The formation of small amounts of colored impurities, potentially from oxidative or photolytic degradation, can cause a visible color change.

    • Solution: Analyze the sample by HPLC to determine if the purity has decreased and to identify the new impurities. Discard the sample if significant degradation has occurred, as it may impact experimental results.

Experimental Protocols

Forced Degradation (Stress Testing) Protocol

This protocol provides a framework for intentionally degrading the compound under various stress conditions to identify potential degradation products and pathways.

1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Heat at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Keep at room temperature for 24 hours.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Store the solid compound and the stock solution at 60°C for 48 hours in the dark.

  • Photolytic Degradation: Expose the solid compound and the stock solution to UV light (e.g., 254 nm) and visible light for 24 hours.

3. Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by HPLC-UV and LC-MS alongside a control sample (unstressed stock solution).

4. Data Interpretation: Compare the chromatograms of the stressed samples with the control. Identify and characterize any significant degradation products using their retention times, UV spectra, and mass spectra.

Data Presentation

Table 1: Example Data Table for Forced Degradation Study Results.

Stress ConditionIncubation Time (hours)Parent Compound Remaining (%)Number of DegradantsMajor Degradant Peak Area (%)
0.1 N HCl, 60°C24
0.1 N NaOH, RT24
3% H₂O₂, RT24
Heat (Solid), 60°C48
Heat (Solution), 60°C48
UV/Visible Light24

Visualizations

Potential Degradation Pathways

G parent 1-(6-Methylpyridin-3-yl)-2- (4-(methylthio)phenyl)ethanone sulfoxide Sulfoxide Derivative (+16 amu) parent->sulfoxide Oxidation n_oxide Pyridine N-Oxide (+16 amu) parent->n_oxide Oxidation sulfone Sulfone Derivative (+32 amu) sulfoxide->sulfone Further Oxidation

Caption: Potential oxidative degradation pathways.

Experimental Workflow for Forced Degradation Study

G start Prepare Stock Solution (1 mg/mL) stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress analysis Analyze by HPLC-UV and LC-MS stress->analysis data Identify Degradants and Determine Degradation Extent analysis->data report Summarize Findings data->report

References

Technical Support Center: 1-(6-Methylpyridin-3-yl)-2-(4-(methylthio)phenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 1-(6-methylpyridin-3-yl)-2-(4-(methylthio)phenyl)ethanone. This information is intended for researchers, scientists, and drug development professionals to address potential challenges during its handling, storage, and use in experimental settings.

Troubleshooting Guide

This guide addresses specific issues that may arise during the use of this compound, focusing on problems related to its stability.

Issue 1: Appearance of Unexpected Peaks in Chromatographic Analysis (e.g., HPLC, LC-MS)

  • Question: I am analyzing my sample of this compound and I see one or two new, more polar peaks that were not present in the initial analysis. What could be the cause?

  • Answer: The most probable cause for the appearance of new, more polar peaks is the oxidation of the methylthio group. The thioether moiety in the molecule is susceptible to oxidation, which can occur during storage or handling, especially if the compound is exposed to air, light, or elevated temperatures. This oxidation typically forms two potential degradation products: the sulfoxide and the sulfone.

    • Degradation Pathway:

      • 1-(6-Methylpyridin-3-yl)-2-(4-(methylthio )phenyl)ethanone (Parent Compound)

      • → 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfinyl )phenyl)ethanone (Sulfoxide)

      • → 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl )phenyl)ethanone (Sulfone)

    • Troubleshooting Steps:

      • Confirm Identity: If possible, use mass spectrometry (LC-MS) to determine the molecular weights of the new peaks. The sulfoxide will have a molecular weight of +16 Da compared to the parent compound, and the sulfone will be +32 Da.

      • Review Storage Conditions: Ensure the compound has been stored under the recommended conditions (see FAQ section below). Exposure to oxygen and light can accelerate oxidation.

      • Check Solvent Purity: Peroxides in solvents (especially ethers like THF or dioxane) can act as oxidizing agents. Use freshly opened, high-purity solvents for your experiments.

      • Perform a Forced Degradation Study: To confirm the identity of the degradation products, you can perform a controlled forced degradation study by intentionally exposing a small sample to an oxidizing agent (e.g., hydrogen peroxide). The retention times of the resulting degradation products should match the unexpected peaks in your sample.

Issue 2: Inconsistent Results or Decreased Potency in Biological Assays

  • Question: My experimental results are not reproducible, and it seems the activity of the compound is decreasing over time. Could this be a stability issue?

  • Answer: Yes, a decrease in potency and inconsistent results can be a strong indicator of compound degradation. If the parent compound is degrading into its sulfoxide and/or sulfone forms, the concentration of the active molecule is decreasing, which will affect any downstream applications.

    • Troubleshooting Steps:

      • Analyze Purity: Re-analyze the purity of your stock solution and any solid samples using a suitable chromatographic method like HPLC. Compare the purity to the initial analysis.

      • Prepare Fresh Solutions: If degradation is suspected, prepare fresh solutions from a new or properly stored solid sample for each experiment. Avoid using old stock solutions.

      • Evaluate Solution Stability: If the compound is used in a solution for an extended period, assess its stability in the specific solvent and at the temperature of your experiment. It may be necessary to prepare fresh solutions more frequently.

Frequently Asked Questions (FAQs)

Storage and Handling

  • Q1: What are the recommended storage conditions for this compound?

  • A1: To minimize degradation, the compound should be stored under an inert atmosphere (e.g., argon or nitrogen) at a controlled room temperature or refrigerated (2-8 °C) for long-term storage. It should be protected from light.

  • Q2: How should I handle the compound in the laboratory?

  • A2: Minimize exposure to atmospheric oxygen and light. When weighing and preparing solutions, work quickly and efficiently. For sensitive experiments, handling in a glovebox under an inert atmosphere is recommended.

Degradation and Stability

  • Q3: What is the primary degradation pathway for this compound?

  • A3: The primary and most likely degradation pathway is the oxidation of the methylthio group to form the corresponding sulfoxide and sulfone.

  • Q4: How can I monitor the stability of my sample?

  • A4: The stability can be monitored by using a stability-indicating analytical method, typically reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. This method should be able to separate the parent compound from its potential degradation products.

Data Presentation

Below is a table summarizing hypothetical stability data for this compound under various conditions. Note: This data is for illustrative purposes only and is intended to demonstrate how stability data might be presented.

ConditionTime (Weeks)Purity of Parent Compound (%)Sulfoxide (%)Sulfone (%)
25°C, Ambient Air, Exposed to Light 099.5<0.1<0.1
495.23.51.3
1288.18.93.0
25°C, Inert Atmosphere, Protected from Light 099.5<0.1<0.1
499.30.2<0.1
1298.90.50.6
40°C, Ambient Air, Protected from Light 099.5<0.1<0.1
492.06.21.8
1281.513.55.0
4°C, Inert Atmosphere, Protected from Light 099.5<0.1<0.1
1299.40.1<0.1
5299.00.40.6

Experimental Protocols

Protocol 1: Forced Oxidation Study

This protocol describes a method to intentionally degrade the compound to help identify potential degradation products.

  • Materials:

    • This compound

    • 3% Hydrogen Peroxide (H₂O₂) solution

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Methanol (HPLC grade)

    • Volumetric flasks

    • HPLC system with UV detector

  • Procedure:

    • Prepare a stock solution of the compound in acetonitrile at a concentration of 1 mg/mL.

    • In a clean vial, add 1 mL of the stock solution.

    • Add 1 mL of 3% H₂O₂ solution.

    • Gently mix the solution and let it stand at room temperature, protected from light.

    • At various time points (e.g., 1, 4, 8, and 24 hours), take an aliquot of the reaction mixture, dilute it with the mobile phase, and analyze it by HPLC.

    • As a control, prepare a similar sample with 1 mL of water instead of 3% H₂O₂.

    • Compare the chromatograms of the stressed sample with the control to identify the degradation peaks.

Protocol 2: HPLC Method for Stability Monitoring

This is a general-purpose HPLC method for assessing the purity and stability of the compound.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    Time (min) %B
    0 30
    15 80
    20 80
    21 30

    | 25 | 30 |

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection: UV at 254 nm

Visualizations

Degradation Pathway

Parent This compound Sulfoxide 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfinyl)phenyl)ethanone Parent->Sulfoxide Oxidation Sulfone 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone Sulfoxide->Sulfone Oxidation

Caption: Oxidation pathway of the thioether to sulfoxide and sulfone.

Troubleshooting Workflow

Start Unexpected Peaks in Analysis CheckMW Check Molecular Weight (+16 or +32 Da)? Start->CheckMW OxidationSuspected Oxidation to Sulfoxide/Sulfone Likely CheckMW->OxidationSuspected Yes OtherIssue Consider Other Impurities (e.g., from synthesis) CheckMW->OtherIssue No ReviewStorage Review Storage and Handling Procedures OxidationSuspected->ReviewStorage ForcedDegradation Perform Forced Degradation Study ReviewStorage->ForcedDegradation ConfirmIdentity Confirm Identity of Degradants ForcedDegradation->ConfirmIdentity

Caption: Workflow for troubleshooting unexpected analytical peaks.

Avoiding byproduct formation in Etoricoxib intermediate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding byproduct formation during the synthesis of key Etoricoxib intermediates.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of Etoricoxib intermediates, focusing on the identification and mitigation of byproduct formation.

Observation Potential Cause(s) Suggested Solution(s)
Incomplete conversion of starting materials (e.g., residual ketosulfone) 1. Insufficient reaction time or temperature. 2. Inefficient catalyst or base. 3. Poor solubility of reactants.1. Increase reaction time and/or temperature as per protocol recommendations. Monitor reaction progress by TLC or HPLC. 2. Ensure the catalyst (e.g., Palladium-based) and base (e.g., potassium tert-butoxide) are fresh and of high purity. 3. Use an appropriate solvent (e.g., DMF, THF) to ensure all reactants are fully dissolved.[1]
Presence of sulfoxide impurity in the final product Incomplete oxidation of the thioether intermediate.1. Ensure a sufficient molar excess of the oxidizing agent (e.g., hydrogen peroxide) is used.[2] 2. Optimize the reaction temperature and time for the oxidation step. 3. Ensure the catalyst for oxidation (e.g., sodium tungstate) is active.[2]
Formation of Etoricoxib N-oxide Over-oxidation or side reaction of the pyridine nitrogen during the sulfoxidation step.1. Carefully control the amount of oxidizing agent and the reaction temperature. 2. Use a milder oxidizing agent if N-oxide formation is persistent. 3. Purify the crude product using column chromatography or recrystallization to remove the N-oxide impurity.
Detection of a dimer impurity Potential side reaction under basic conditions, possibly involving the reaction of an intermediate with the starting material or another intermediate molecule.1. Optimize the stoichiometry of the reactants to minimize excess of reactive intermediates. 2. Control the reaction temperature to disfavor dimerization pathways. 3. Adjust the rate of addition of reagents to maintain a low concentration of reactive species.
Low yield of the desired intermediate 1. Suboptimal reaction conditions (temperature, time, solvent). 2. Degradation of starting materials or products. 3. Inefficient work-up and purification procedures.1. Systematically optimize reaction parameters using a design of experiments (DoE) approach. 2. Ensure an inert atmosphere (e.g., nitrogen or argon) if any of the reagents are sensitive to air or moisture. 3. Optimize extraction and crystallization solvents and conditions to maximize recovery.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in the synthesis of Etoricoxib?

A1: Common impurities include unreacted starting materials such as 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone, the sulfoxide intermediate (5-chloro-6'-methyl-3-(4-(methylsulfinyl)phenyl)-2,3'-bipyridine) from incomplete oxidation, Etoricoxib N-oxide, and various process-related impurities and degradation products.[3][4][5] A Chinese patent indicates that crude Etoricoxib can contain about 5%-10% of the unreacted ketosulfone and 4-5% of the sulfoxide impurity.

Q2: How can I minimize the formation of the sulfoxide impurity during the oxidation step?

A2: To minimize the sulfoxide impurity, ensure the complete oxidation of the thioether intermediate. This can be achieved by:

  • Using a sufficient excess of the oxidizing agent, such as hydrogen peroxide.[2]

  • Employing a suitable catalyst, like sodium tungstate, to facilitate the oxidation to the sulfone.[2]

  • Optimizing the reaction temperature and time. The reaction progress should be monitored by a suitable analytical method like HPLC to ensure full conversion.

Q3: What causes the formation of Etoricoxib N-oxide and how can it be avoided?

A3: The pyridine nitrogen in the Etoricoxib structure is susceptible to oxidation, which can lead to the formation of Etoricoxib N-oxide as a byproduct, particularly during the oxidation of the thioether to the sulfone. To avoid this:

  • Carefully control the stoichiometry of the oxidizing agent.

  • Maintain the recommended reaction temperature, as higher temperatures can promote N-oxidation.

  • If N-oxide formation is a significant issue, consider using a more selective oxidizing agent or optimizing the reaction conditions.

Q4: I am observing a significant amount of unreacted ketosulfone starting material in my cyclocondensation reaction. What should I do?

A4: The presence of unreacted ketosulfone suggests that the cyclocondensation reaction has not gone to completion. To address this, you can:

  • Increase the reaction time and/or temperature, while monitoring for any potential degradation of the product.

  • Ensure the base you are using (e.g., potassium tert-butoxide) is anhydrous and highly active, as its quality is crucial for the reaction.

  • Verify the purity of your starting materials and the solvent.

Q5: What is a suitable method for monitoring the progress of the reaction and the purity of the final product?

A5: High-Performance Liquid Chromatography (HPLC) is a highly effective method for both monitoring the reaction progress and assessing the purity of the final product. A reversed-phase HPLC method with a C18 column and a suitable mobile phase (e.g., a mixture of acetonitrile and a phosphate buffer) can effectively separate Etoricoxib from its intermediates and major impurities.[3][4]

Experimental Protocols

Protocol 1: Synthesis of 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone (Ketosulfone Intermediate)

This protocol is adapted from patent literature and describes a common method for the synthesis of the key ketosulfone intermediate.

Materials:

  • 5-Acetyl-2-methylpyridine

  • 4-Bromophenyl methyl sulfone

  • Palladium(II) acetylacetonate (Pd(acac)₂)

  • Xantphos

  • Potassium phosphate (K₃PO₄)

  • Anhydrous and degassed N-Methyl-2-pyrrolidone (NMP)

  • Ethyl acetate (AcOEt)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • To a flask equipped with a condenser and under an argon atmosphere, add Pd(acac)₂ (0.5 mol%) and Xantphos (1 mol%).

  • Add 4-bromophenyl methyl sulfone (1.25 equivalents), 5-acetyl-2-methylpyridine (1 equivalent), and K₃PO₄ (3 equivalents).

  • Add anhydrous and degassed NMP.

  • Stir the mixture at 100°C for 18 hours.

  • After cooling, dilute the reaction mixture with a saturated solution of NaHCO₃ and extract with ethyl acetate.

  • Combine the organic phases, wash with saturated NaHCO₃ solution, dry over MgSO₄, and concentrate under vacuum.

  • Purify the residue by silica gel chromatography to obtain the desired ketosulfone.[5]

Protocol 2: Synthesis of 5-chloro-6'-methyl-3-(4-(methylthio)phenyl)-2,3'-bipyridine (Thioether Intermediate)

This protocol outlines the cyclocondensation reaction to form the bipyridine core with the thioether group.

Materials:

  • 1-(6-methylpyridin-3-yl)-2-(4-(methylthio)phenyl)ethanone

  • 2-chloro-1,3-bis(dimethylamino)trimethinium hexafluorophosphate

  • Potassium tert-butoxide

  • Anhydrous Tetrahydrofuran (THF)

  • Ammonium acetate

  • Aqueous ammonia

  • Propionic acid

Procedure:

  • Dissolve this compound and 2-chloromalonaldehyde in propionic acid.

  • Add ammonium acetate to the solution.

  • Heat the mixture to 130°C and stir for 16 hours.

  • Cool the reaction mixture and work up by extraction and purification to yield the thioether intermediate.

Note: An alternative procedure involves the reaction of the corresponding ketosulfone with 2-chloro-1,3-bis(dimethylamino)trimethinium hexafluorophosphate in the presence of a base like potassium tert-butoxide in THF, followed by treatment with an acid and then ammonia/ammonium acetate.[6]

Protocol 3: Oxidation of Thioether Intermediate to Etoricoxib

This protocol describes the final oxidation step to yield Etoricoxib.

Materials:

  • 5-chloro-6'-methyl-3-(4-(methylthio)phenyl)-2,3'-bipyridine

  • Hydrogen peroxide (30%)

  • Sodium molybdate

  • Sulfuric acid

  • Methanol

  • Sodium bisulfite (NaHSO₃) solution

  • Sodium hydroxide (NaOH) solution

  • Ethyl acetate

Procedure:

  • Dissolve 5-chloro-6'-methyl-3-(4-(methylthio)phenyl)-2,3'-bipyridine in methanol containing a catalytic amount of sulfuric acid and sodium molybdate.[7]

  • Heat the solution to approximately 55°C.

  • Slowly add 30% hydrogen peroxide to the reaction mixture.

  • Stir for a short period (e.g., 15 minutes) and then quench the reaction with a sodium bisulfite solution.

  • Cool the mixture to room temperature and remove the organic solvent under reduced pressure.

  • Add water and wash with ethyl acetate.

  • Basify the aqueous solution with NaOH to precipitate the crude Etoricoxib.

  • Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent system (e.g., aqueous ethanol) to obtain pure Etoricoxib.[7]

Data Presentation

Table 1: HPLC Purity of Etoricoxib at Different Stages of Synthesis

StagePurity (%)Common Impurities NotedReference
Crude product after cyclocondensation~70%Unreacted ketosulfone, sulfoxide impurity, other process-related impuritiesCN104710349A
After initial work-up (e.g., extraction)80-85%Residual ketosulfone (~5-10%), sulfoxide impurity (~4-5%)CN104710349A
After purification (e.g., recrystallization)>99.5%Impurities below detection limits or within pharmacopoeial limitsEP2479166A1

Visualizations

experimental_workflow Experimental Workflow for Etoricoxib Synthesis cluster_ketosulfone Ketosulfone Synthesis cluster_cyclocondensation Cyclocondensation cluster_oxidation Oxidation start_ket 5-Acetyl-2-methylpyridine + 4-Bromophenyl methyl sulfone react_ket Palladium-catalyzed Coupling start_ket->react_ket prod_ket 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone react_ket->prod_ket start_cyclo Ketosulfone Intermediate + Cyclizing Agent prod_ket->start_cyclo react_cyclo Base-mediated Ring Formation start_cyclo->react_cyclo prod_thioether Thioether Intermediate react_cyclo->prod_thioether start_ox Thioether Intermediate prod_thioether->start_ox react_ox Oxidation with H₂O₂ start_ox->react_ox prod_eto Etoricoxib react_ox->prod_eto

Caption: Workflow for the synthesis of Etoricoxib.

byproduct_formation Key Byproduct Formation Pathways cluster_reaction1 cluster_reaction2 ketosulfone Ketosulfone Intermediate thioether Thioether Intermediate ketosulfone->thioether Incomplete Reaction unreacted_keto Unreacted Ketosulfone etoricoxib Etoricoxib (Desired Product) thioether->etoricoxib Complete Oxidation sulfoxide Sulfoxide Impurity thioether->sulfoxide Incomplete Oxidation dimer Dimer Impurity thioether->dimer Side Reaction n_oxide Etoricoxib N-oxide etoricoxib->n_oxide Over-oxidation

Caption: Logical relationships in byproduct formation.

References

Technical Support Center: Production of 1-(6-Methylpyridin-3-yl)-2-(4-(methylthio)phenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 1-(6-Methylpyridin-3-yl)-2-(4-(methylthio)phenyl)ethanone.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound on a laboratory and pilot scale?

A1: The most prevalent and industrially relevant synthetic pathway is a multi-step process that begins with the condensation of a 6-methylnicotinic acid ester (usually the methyl or ethyl ester) with 4-(methylthio)phenylacetonitrile. This is followed by acidic hydrolysis and decarboxylation of the resulting β-keto nitrile intermediate.[1][2][3][4]

Q2: What are the critical intermediates in this synthesis?

A2: The key intermediates are:

  • 4-(methylthio)phenylacetonitrile : The starting nitrile component.

  • 6-Methylnicotinic acid ester : The starting ester component.

  • 3-(6-Methyl-pyridin-3-yl)-2-(4-methylthio-phenyl)-3-oxo-propionitrile : The β-keto nitrile formed after the initial condensation step.[3][4]

Q3: Are there any significant safety concerns to be aware of during the synthesis?

A3: Yes, several safety hazards should be carefully managed. The use of strong bases like sodium methoxide presents flammability and corrosivity risks. Concentrated acids, such as sulfuric and hydrochloric acid, used in the hydrolysis and decarboxylation step are highly corrosive and require appropriate personal protective equipment (PPE) and handling procedures. The reaction can also be exothermic, necessitating careful temperature control, especially during scale-up.

Q4: What are the typical yields for the overall process?

A4: The overall yield can vary depending on the scale and optimization of the process. However, literature reports suggest that yields for the hydrolysis and decarboxylation step to the final product can be in the range of 70-90%.[5] The initial condensation step also generally proceeds in high yield.

Troubleshooting Guides

Problem 1: Low Yield in the Condensation Step

Symptoms:

  • Incomplete consumption of starting materials (6-methylnicotinic acid ester and 4-(methylthio)phenylacetonitrile) as observed by TLC or HPLC analysis.

  • Formation of a complex mixture of byproducts.

  • Lower than expected isolated yield of the β-keto nitrile intermediate.

Possible Causes and Solutions:

CauseRecommended Action
Insufficiently strong base or inactive base Use a fresh, anhydrous strong base such as sodium methoxide or potassium tert-butoxide. Ensure the base has been properly stored to prevent deactivation by moisture or carbon dioxide.
Presence of moisture in the reaction Ensure all solvents and reagents are rigorously dried before use. Reactions involving strong bases are highly sensitive to water.
Suboptimal reaction temperature The condensation is typically carried out at elevated temperatures (e.g., 60-110 °C).[2] Optimize the temperature to ensure a sufficient reaction rate without promoting side reactions.
Incorrect stoichiometry of reactants Carefully control the molar ratios of the ester, nitrile, and base. An excess of the base can sometimes lead to side reactions.
Inefficient mixing on a larger scale Ensure adequate agitation to maintain a homogeneous reaction mixture, especially when dealing with slurries of the base.
Problem 2: Incomplete Hydrolysis and Decarboxylation

Symptoms:

  • Presence of the β-keto nitrile intermediate in the final product mixture.

  • Formation of the corresponding β-keto acid as a stable byproduct.

  • Variable reaction times and inconsistent product purity.

Possible Causes and Solutions:

CauseRecommended Action
Insufficient acid concentration or amount Use a sufficient excess of a strong acid like a mixture of acetic acid and concentrated hydrochloric acid or sulfuric acid.[2]
Inadequate reaction temperature or time The hydrolysis and decarboxylation step typically requires heating (e.g., 95-100 °C) for a sufficient period.[6] Monitor the reaction progress by TLC or HPLC to ensure completion.
Poor solubility of the intermediate Ensure the β-keto nitrile is adequately dissolved or suspended in the acidic medium to allow for efficient reaction. The choice of acid and co-solvents can be critical.
Problem 3: Impurity Formation and Purification Challenges

Symptoms:

  • The isolated product is off-color (e.g., yellow or brown).

  • Presence of multiple peaks in the HPLC chromatogram of the final product.

  • Difficulty in achieving the desired purity specifications by crystallization.

Possible Causes and Solutions:

CauseRecommended Action
Side reactions during condensation Over-alkylation or self-condensation of the starting materials can occur. Optimize the reaction conditions (temperature, addition rate of base) to minimize these.
Formation of N-oxide byproducts The pyridine nitrogen can be oxidized, especially if oxidative conditions are present.[6] This is more of a concern in the subsequent oxidation step to the sulfone but can occur if oxidizing agents are inadvertently present.
Incomplete removal of starting materials or intermediates Improve the work-up procedure to effectively remove unreacted starting materials and intermediates. Acid-base extractions can be effective.
Thermal degradation of the product Avoid prolonged exposure to high temperatures during reaction and purification. The product's thermal stability should be evaluated.
Ineffective crystallization solvent Screen different solvent systems for crystallization to find one that provides good recovery and effectively purges impurities. Mixtures of solvents are often more effective than single solvents.

Data Presentation

Table 1: Typical Reaction Conditions for the Synthesis of this compound

StepReagents and SolventsTemperature RangeTypical Reaction TimeReported Yield
Condensation 6-Methylnicotinic acid methyl ester, 4-(methylthio)phenylacetonitrile, Sodium methoxide, Toluene/Methanol90-110 °C[6]6 hours[6]High (not specified)
Hydrolysis & Decarboxylation 3-(6-Methyl-pyridin-3-yl)-2-(4-methylthio-phenyl)-3-oxo-propionitrile, Acetic acid, Conc. HCl95-100 °C[2]1.5 hours[2]~74%[2]
Alternative Hydrolysis & Decarboxylation 3-(6-Methyl-pyridin-3-yl)-2-(4-methylthio-phenyl)-3-oxo-propionitrile, Conc. H2SO4, Water95-100 °C[6]Not specifiedNot specified

Table 2: Common Impurities and their Potential Origin

Impurity NamePotential OriginMitigation Strategy
Unreacted 6-Methylnicotinic acid esterIncomplete condensation reaction.Optimize condensation reaction conditions (time, temperature, base).
Unreacted 4-(methylthio)phenylacetonitrileIncomplete condensation reaction.Optimize condensation reaction conditions (time, temperature, base).
3-(6-Methyl-pyridin-3-yl)-2-(4-methylthio-phenyl)-3-oxo-propionitrileIncomplete hydrolysis and decarboxylation.Ensure sufficient acid, temperature, and reaction time.
Self-condensation products of starting materialsSide reaction during the base-mediated condensation.Control temperature and the rate of addition of the base.
Pyridine N-oxide derivativeOxidation of the pyridine nitrogen.Maintain an inert atmosphere and avoid oxidizing agents.

Experimental Protocols

Protocol 1: Synthesis of 3-(6-Methyl-pyridin-3-yl)-2-(4-methylthio-phenyl)-3-oxo-propionitrile (Condensation)

A mixture of 4-methylthiophenylacetonitrile (1.0 kg), methyl-6-methyl nicotinate (1.104 kg), and toluene (5.0 L) are heated to 90-95°C with stirring.[6] A solution of sodium methoxide (0.496 kg in 1.656 L of methanol) is then added slowly to the reaction mass.[6] An additional 5.0 L of toluene is added, and the reaction is maintained at 105-110°C for 6 hours.[6] After completion, the reaction mixture is cooled to 25-30°C.[6] Deionized water (2.0 L) and acetic acid (0.54 kg) are added.[6] The mixture is stirred, and the resulting solid is filtered, washed with toluene and then with deionized water, and dried.[6]

Protocol 2: Synthesis of this compound (Hydrolysis and Decarboxylation)

A mixture of 3---INVALID-LINK--pyridine (8.0 g), 20 ml of acetic acid, and 60 ml of concentrated hydrochloric acid is heated at 95°C to 100°C for 1.5 hours.[2] The resulting solution is then cooled, and the pH is adjusted to 10 using concentrated ammonia solution.[2] The precipitated yellow-beige solid is filtered, washed with water, and dried to yield the final product.[2]

Mandatory Visualization

experimental_workflow Experimental Workflow for the Synthesis cluster_condensation Step 1: Condensation cluster_workup1 Work-up 1 cluster_hydrolysis Step 2: Hydrolysis & Decarboxylation cluster_workup2 Work-up 2 start_materials 6-Methylnicotinic acid ester + 4-(methylthio)phenylacetonitrile add_base Add Sodium Methoxide in Toluene/Methanol start_materials->add_base heat_reaction Heat to 90-110°C add_base->heat_reaction intermediate_formation Formation of β-keto nitrile intermediate heat_reaction->intermediate_formation cool_down1 Cool to 25-30°C intermediate_formation->cool_down1 acidify Add Water and Acetic Acid cool_down1->acidify filter_dry1 Filter, Wash, and Dry acidify->filter_dry1 intermediate_product Isolated β-keto nitrile filter_dry1->intermediate_product add_acid Add Acetic Acid and Conc. HCl intermediate_product->add_acid heat_reaction2 Heat to 95-100°C add_acid->heat_reaction2 product_formation Formation of final product heat_reaction2->product_formation cool_down2 Cool reaction mixture product_formation->cool_down2 basify Adjust pH to 10 with Ammonia cool_down2->basify filter_dry2 Filter, Wash, and Dry basify->filter_dry2 final_product 1-(6-Methylpyridin-3-yl)-2- (4-(methylthio)phenyl)ethanone filter_dry2->final_product

Caption: A flowchart of the two-step synthesis process.

troubleshooting_logic Troubleshooting Low Yield in Condensation start Low Yield in Condensation Step check_reagents Check Reagent Quality (Base, Solvents) start->check_reagents check_conditions Review Reaction Conditions (Temperature, Time) check_reagents->check_conditions Good Quality reagent_issue Use Fresh, Anhydrous Reagents check_reagents->reagent_issue Poor Quality check_mixing Evaluate Mixing Efficiency check_conditions->check_mixing Optimal conditions_issue Optimize Temperature and Time check_conditions->conditions_issue Suboptimal mixing_issue Improve Agitation check_mixing->mixing_issue Inefficient end Yield Improved check_mixing->end Efficient reagent_issue->end conditions_issue->end mixing_issue->end

Caption: A decision tree for troubleshooting low condensation yields.

References

Validation & Comparative

Comparing different synthetic routes to 1-(6-Methylpyridin-3-yl)-2-(4-(methylthio)phenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of synthetic routes to 1-(6-Methylpyridin-3-yl)-2-(4-(methylthio)phenyl)ethanone, a key intermediate in the synthesis of Etoricoxib, is presented for researchers, scientists, and drug development professionals. This guide objectively evaluates different methodologies, supported by available experimental data.

Comparative Analysis of Synthetic Routes

Two primary synthetic strategies for the preparation of this compound have been identified in the literature. The most extensively documented method involves a multi-step synthesis commencing with 4-(methylthio)benzyl alcohol. A second approach utilizes the condensation of a phenylacetic acid derivative with a 6-methylnicotinate ester.

Route 1: Multi-step Synthesis from 4-(Methylthio)benzyl Alcohol

This synthetic pathway is a well-established method detailed in several patents.[1][2] It involves a sequence of reactions starting from a substituted benzyl alcohol and culminating in the formation of the target ketone.

The key steps in this route are:

  • Chlorination of 4-(methylthio)benzyl alcohol.

  • Cyanation of the resulting 4-(methylthio)benzyl chloride to yield 4-(methylthio)phenylacetonitrile.

  • Condensation of 4-(methylthio)phenylacetonitrile with a 6-methylnicotinic ester.

  • Hydrolysis and decarboxylation of the condensation product to afford the final ketone.

Route 2: Condensation of 4-Methylthiobenzeneacetic Acid with a 6-Methylnicotinic Acid Ester

This alternative approach offers a more convergent synthesis. It directly couples a derivative of 4-methylthiobenzeneacetic acid with a 6-methylnicotinic acid ester to form the desired ethanone structure.[3]

Quantitative Data Summary

The following table summarizes the quantitative data available for the key steps of the identified synthetic routes.

Route Step Reactants Reagents & Conditions Yield (%) Purity (%) Reference
1 Condensation4-(methylthio)phenylacetonitrile, methyl-6-methyl nicotinateSodium methoxide, Toluene, 105-110°C, 6 hoursNot specifiedNot specified[4]
1 Hydrolysis & Decarboxylation3---INVALID-LINK--pyridineAcetic acid, conc. HCl, 95-100°C, 1.5 hours74Not specified[1][2]
2 Condensation & Hydrolysis4-methylthiobenzeneacetic acid, 6-methylnicotinic acid methyl estert-BuMgCl in THF, 65-70°C, then 4 M HCl, then NaOH7297.3[3]

Experimental Protocols

Route 1: Detailed Experimental Protocol (Hydrolysis and Decarboxylation Step)

This protocol describes the conversion of 3---INVALID-LINK--pyridine to the target compound.[1][2]

Materials:

  • 3---INVALID-LINK--pyridine (8.0 g, 28 mmol)

  • Acetic acid (20 ml)

  • Concentrated hydrochloric acid (60 ml)

  • Concentrated ammonia solution

Procedure:

  • A mixture of 3---INVALID-LINK--pyridine, acetic acid, and concentrated hydrochloric acid is heated at 95°C to 100°C for 1.5 hours.

  • The resulting orange solution is cooled.

  • The pH of the solution is adjusted to 10 using a concentrated ammonia solution.

  • The resulting yellow-beige suspension is filtered.

  • The residue is washed with water and dried to yield 5.35 g (74%) of this compound as a yellow solid.[1][2]

Route 2: Detailed Experimental Protocol

This protocol outlines the one-pot synthesis from 4-methylthiobenzeneacetic acid.[3]

Materials:

  • 4-methylthiobenzeneacetic acid (11 g)

  • Anhydrous THF (200 mL)

  • 1.0 M t-BuMgCl in THF (175 mL)

  • 6-methylnicotinic acid methyl ester (5.7 g) in THF (50 mL)

  • 4 M hydrochloric acid (50 mL)

  • Sodium hydroxide (50 g)

Procedure:

  • 4-methylthiobenzeneacetic acid and anhydrous THF are added to a reaction flask and heated to 65-70°C.

  • While maintaining the temperature, a 1.0 M solution of t-BuMgCl in THF and a solution of 6-methylnicotinic acid methyl ester in THF are slowly added dropwise.

  • After the addition is complete, the reaction is stirred at 65-70°C for 1 hour.

  • The mixture is cooled to room temperature, and 50 mL of 4 M hydrochloric acid is slowly added to quench the reaction.

  • The organic and aqueous layers are separated.

  • The aqueous layer is combined with 50 g of sodium hydroxide and heated to 40-50°C for 3 hours.

  • After cooling to room temperature, the mixture is filtered to give 6.9 g (72.0%) of a light yellow solid product with a purity of 97.3%.[3]

Visualization of Synthetic Workflows

The following diagrams illustrate the logical flow of the compared synthetic routes.

cluster_route1 Route 1: Multi-step Synthesis cluster_route2 Route 2: Convergent Synthesis A1 4-(Methylthio)benzyl alcohol A2 4-(Methylthio)benzyl chloride A1->A2 Chlorination A3 4-(Methylthio)phenylacetonitrile A2->A3 Cyanation C1 3-[2-(4-(Methylthio)phenyl)- 2-cyanoacetyl](6-methyl)pyridine A3->C1 Condensation B1 6-Methylnicotinic ester B1->C1 D1 1-(6-Methylpyridin-3-yl)-2- (4-(methylthio)phenyl)ethanone C1->D1 Hydrolysis & Decarboxylation X1 4-Methylthiobenzeneacetic acid Z1 1-(6-Methylpyridin-3-yl)-2- (4-(methylthio)phenyl)ethanone X1->Z1 Condensation & Hydrolysis Y1 6-Methylnicotinic acid methyl ester Y1->Z1

Caption: Comparative workflow of synthetic routes to this compound.

References

Comparative Guide to HPLC Purity Analysis of 1-(6-Methylpyridin-3-yl)-2-(4-(methylthio)phenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of potential High-Performance Liquid Chromatography (HPLC) methods for the purity determination of 1-(6-methylpyridin-3-yl)-2-(4-(methylthio)phenyl)ethanone, a key intermediate in the synthesis of pharmaceuticals such as Etoricoxib, a selective COX-2 inhibitor.[1][2][] The document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and a comparison of method performance.

The purity of pharmaceutical intermediates is a critical parameter that can affect the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). HPLC is a powerful and widely used technique for purity analysis due to its high resolution, sensitivity, and versatility.[4]

Comparison of HPLC Methods

The following table summarizes three potential reversed-phase HPLC methods for the purity analysis of this compound. These methods are designed to offer a range of selectivity and run times, which can be adapted based on the specific impurities expected from the synthetic route.[1][2][5] The compound possesses a basic pyridine moiety and a non-polar methylthiophenyl group, making reversed-phase chromatography with a C18 stationary phase a suitable choice.[6][7]

ParameterMethod A: Rapid Screening (Isocratic)Method B: High-Resolution (Gradient)Method C: Alternative Selectivity (Phenyl Column)
Column C18, 4.6 x 150 mm, 5 µmC18, 4.6 x 250 mm, 5 µmPhenyl, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Trifluoroacetic Acid (TFA) in Water10 mM Ammonium Acetate in Water, pH 5.0
Mobile Phase B AcetonitrileAcetonitrileMethanol
Elution Mode Isocratic (60% B)GradientGradient
Gradient Program N/A0-20 min: 50-90% B; 20-25 min: 90% B; 25.1-30 min: 50% B0-15 min: 40-80% B; 15-20 min: 80% B; 20.1-25 min: 40% B
Flow Rate 1.0 mL/min1.0 mL/min1.2 mL/min
Detection Wavelength 254 nm254 nm254 nm
Injection Volume 10 µL10 µL10 µL
Column Temperature 30 °C35 °C30 °C
Expected Run Time ~15 minutes~30 minutes~25 minutes
Pros Fast analysis time, simple mobile phase.Excellent resolution of closely related impurities, robust.Different selectivity for aromatic impurities, good peak shape.
Cons May not resolve all minor impurities.Longer run time, TFA can suppress MS signal if used.Methanol can lead to higher backpressure.

Experimental Protocols

Below are the detailed experimental protocols for the HPLC methods outlined above.

1. Standard and Sample Preparation

  • Standard Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.

  • Sample Solution (100 µg/mL): Accurately weigh about 10 mg of the this compound sample and prepare a 100 mL solution as described for the standard solution.

2. Chromatographic Conditions

Method A: Rapid Screening

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Isocratic mixture of 40% Mobile Phase A (0.1% Formic Acid in Water) and 60% Mobile Phase B (Acetonitrile).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detector Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Procedure: Equilibrate the column with the mobile phase for at least 30 minutes. Inject the standard and sample solutions and record the chromatograms.

Method B: High-Resolution

  • Column: C18, 4.6 x 250 mm, 5 µm

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Detector Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Gradient Program:

    Time (min) % Mobile Phase B
    0 50
    20 90
    25 90
    25.1 50

    | 30 | 50 |

  • Procedure: Equilibrate the column at the initial gradient conditions for at least 10 minutes. Inject the standard and sample solutions and record the chromatograms.

Method C: Alternative Selectivity

  • Column: Phenyl, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 5.0

  • Mobile Phase B: Methanol

  • Flow Rate: 1.2 mL/min

  • Column Temperature: 30 °C

  • Detector Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Gradient Program:

    Time (min) % Mobile Phase B
    0 40
    15 80
    20 80
    20.1 40

    | 25 | 40 |

  • Procedure: Equilibrate the column at the initial gradient conditions for at least 10 minutes. Inject the standard and sample solutions and record the chromatograms.

3. Data Analysis

The purity of the sample is calculated by the area percentage method, assuming that all impurities have the same response factor as the main peak.

Purity (%) = (Area of the main peak / Total area of all peaks) x 100

Alternative Analytical Techniques

While HPLC is the most common technique for purity analysis, other methods can also be employed:

  • Ultra-High-Performance Liquid Chromatography (UHPLC): Offers faster analysis times and higher resolution compared to conventional HPLC.[4]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides structural information about impurities, which is crucial for their identification.[8]

  • Gas Chromatography (GC): Suitable for the analysis of volatile impurities, such as residual solvents, that may be present from the synthesis process.[4][9]

  • Quantitative Nuclear Magnetic Resonance (qNMR): Can be used for purity determination without the need for a reference standard of the impurity itself.

Visualizations

The following diagrams illustrate the experimental workflow and a logical comparison of the proposed HPLC methods.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Weighing of Sample and Standard dissolve Dissolution in Acetonitrile/Water weigh->dissolve inject Injection into HPLC System dissolve->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Peak Integration detect->integrate calculate Purity Calculation (Area % Method) integrate->calculate report report calculate->report Final Report

Caption: Experimental workflow for HPLC purity analysis.

Method_Comparison cluster_A Method A cluster_B Method B cluster_C Method C center Purity Analysis of 1-(6-Methylpyridin-3-yl)-2- (4-(methylthio)phenyl)ethanone A_char Rapid Screening Isocratic ~15 min Run Time center->A_char Fastest B_char High Resolution Gradient ~30 min Run Time center->B_char Most Resolving C_char Alternative Selectivity Phenyl Column ~25 min Run Time center->C_char Different Selectivity

Caption: Logical comparison of the proposed HPLC methods.

References

Comparative Guide to Analytical Method Validation for 1-(6-Methylpyridin-3-yl)-2-(4-(methylthio)phenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of common analytical techniques for the validation of 1-(6-Methylpyridin-3-yl)-2-(4-(methylthio)phenyl)ethanone, a key intermediate in the synthesis of Etoricoxib.[1][2][] The selection of an appropriate analytical method is critical for ensuring the purity, stability, and quality of this pharmaceutical intermediate. This document is intended for researchers, scientists, and drug development professionals involved in the analytical characterization of small molecules.

Comparative Performance of Analytical Methods

The choice of an analytical method depends on various factors, including the required sensitivity, selectivity, speed, and the nature of the analyte. The following table summarizes the typical performance characteristics of HPLC-UV, GC-FID, and UPLC-MS for the analysis of a pharmaceutical intermediate like this compound.

Parameter High-Performance Liquid Chromatography (HPLC-UV) Gas Chromatography (GC-FID) Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)
Linearity (R²) > 0.999> 0.998> 0.999
Accuracy (% Recovery) 98-102%97-103%99-101%
Precision (% RSD) < 1.0%< 1.5%< 0.8%
Limit of Detection (LOD) 1-10 ng/mL10-50 ng/mL0.01-0.1 ng/mL
Limit of Quantitation (LOQ) 5-30 ng/mL30-150 ng/mL0.05-0.5 ng/mL
Analysis Time 15-30 minutes10-25 minutes2-10 minutes
Selectivity GoodModerate to GoodExcellent
Instrumentation Cost ModerateLow to ModerateHigh
Typical Application Routine quality control, purity determination, stability testingAnalysis of volatile impurities, residual solventsHigh-throughput screening, impurity profiling, metabolite identification

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are intended as a starting point for method development and will likely require optimization for specific laboratory conditions and instrumentation.

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is suitable for the routine quantification and purity assessment of this compound.

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column thermostat

  • UV-Vis detector

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 30% B to 80% B over 15 minutes, hold at 80% B for 5 minutes, return to 30% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound reference standard.

  • Dissolve in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.

  • Prepare working standards by serial dilution of the stock solution with the mobile phase.

  • For analysis of a sample, prepare it in the same manner as the reference standard.

Gas Chromatography (GC-FID) Method

This method can be employed for the analysis of the target compound, particularly if it is sufficiently volatile and thermally stable. It is also well-suited for the detection of volatile impurities.

Instrumentation:

  • Gas chromatograph with a flame ionization detector (FID)

  • Split/splitless injector

  • Autosampler

Chromatographic Conditions:

  • Column: Capillary column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Carrier Gas: Helium or Nitrogen at a constant flow of 1.2 mL/min

  • Injector Temperature: 280 °C

  • Detector Temperature: 300 °C

  • Oven Temperature Program: Start at 150 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • Injection Mode: Split (split ratio 50:1)

  • Injection Volume: 1 µL

Sample Preparation:

  • Prepare a 1 mg/mL stock solution of the reference standard in a suitable solvent such as dichloromethane or acetone.

  • Prepare working standards by serial dilution.

  • Prepare the sample for analysis at a similar concentration.

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) Method

This advanced technique offers high-throughput analysis with excellent sensitivity and selectivity, making it ideal for impurity profiling and trace-level quantification.

Instrumentation:

  • UPLC system

  • Mass spectrometer (e.g., triple quadrupole or time-of-flight) with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Column: UPLC C18 column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 10% B to 90% B over 3 minutes, hold at 90% B for 1 minute, return to 10% B and equilibrate for 1 minute.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3.0 kV

  • Cone Voltage: 30 V

  • Source Temperature: 150 °C

  • Desolvation Temperature: 400 °C

  • Desolvation Gas Flow: 800 L/hr

  • Scan Range: m/z 100-500

Sample Preparation:

  • Prepare a 100 µg/mL stock solution of the reference standard in acetonitrile.

  • Prepare working standards by serial dilution to the ng/mL range.

  • Prepare the sample for analysis at a similar concentration.

Visualizations of Experimental Workflows

The following diagrams illustrate the logical flow of the analytical methods described above.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Compound dissolve Dissolve in Acetonitrile weigh->dissolve dilute Prepare Working Solutions dissolve->dilute inject Inject Sample (10 µL) dilute->inject separate Chromatographic Separation (C18 Column, Gradient Elution) inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify Concentration integrate->quantify

Caption: HPLC-UV Experimental Workflow.

GC_Workflow cluster_prep Sample & Standard Preparation cluster_gc GC Analysis cluster_data Data Analysis weigh Weigh Compound dissolve Dissolve in Dichloromethane weigh->dissolve dilute Prepare Working Solutions dissolve->dilute inject Inject Sample (1 µL) dilute->inject separate Chromatographic Separation (Capillary Column, Temp. Program) inject->separate detect Flame Ionization Detection (FID) separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify Concentration integrate->quantify

Caption: GC-FID Experimental Workflow.

UPLCMS_Workflow cluster_prep Sample & Standard Preparation cluster_uplcms UPLC-MS Analysis cluster_data Data Analysis weigh Weigh Compound dissolve Dissolve in Acetonitrile weigh->dissolve dilute Prepare Working Solutions dissolve->dilute inject Inject Sample (2 µL) dilute->inject separate UPLC Separation (C18 Column, Fast Gradient) inject->separate ionize Electrospray Ionization (ESI+) separate->ionize detect Mass Spectrometry Detection ionize->detect integrate Extract Ion Chromatogram detect->integrate quantify Quantify & Identify integrate->quantify

Caption: UPLC-MS Experimental Workflow.

References

Reference standards for 1-(6-Methylpyridin-3-yl)-2-(4-(methylthio)phenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and quality control of the selective COX-2 inhibitor Etoricoxib, the purity and characterization of its intermediates are of paramount importance. This guide provides a comparative analysis of reference standards for two key intermediates, 1-(6-Methylpyridin-3-yl)-2-(4-(methylthio)phenyl)ethanone (also referred to as the "ketosulfide") and its oxidized successor, 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone (the "ketosulfone"), alongside the active pharmaceutical ingredient (API), Etoricoxib. This comparison aims to assist in the selection and application of appropriate reference standards for analytical method development, validation, and impurity profiling.

Physicochemical Properties and Availability

The selection of a reference standard is fundamentally guided by its physical and chemical properties, as well as its commercial availability and purity. The ketosulfide and ketosulfone are critical precursors in the synthesis of Etoricoxib, and their characterization is essential for monitoring the progression and purity of the synthetic route.[1][2] Etoricoxib, as the final drug substance, has well-established reference standards available from various pharmacopeias and chemical suppliers.[3][4][5]

PropertyThis compound1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanoneEtoricoxib
CAS Number 221615-72-1[6]221615-75-4[7]202409-33-4[8]
Molecular Formula C15H15NOS[6]C15H15NO3S[7]C18H15ClN2O2S[8]
Molecular Weight 257.35 g/mol []289.35 g/mol [10]358.84 g/mol [8]
Appearance Light yellow solid[1]Solid[11]Off-White Solid[8]
Purity ≥95% - ≥97% (Varies by supplier)[][11]≥98% (Varies by supplier)[10]≥98% (Pharmacopeial grades available)
Primary Use Intermediate in Etoricoxib synthesis, research compound[1]Intermediate and impurity reference standard for EtoricoxibActive Pharmaceutical Ingredient, analytical standard[8]
Suppliers Available from various chemical suppliers as a research chemical or intermediate.[1]Available from chemical suppliers, sometimes specifically as an impurity reference standard.[12]Widely available as a reference standard from pharmacopeias (e.g., USP, EP) and certified reference material providers.[3][4]

Analytical Performance and Experimental Protocols

The utility of a reference standard is demonstrated through its performance in analytical methods. High-Performance Liquid Chromatography (HPLC) is a predominant technique for the analysis of Etoricoxib and its impurities.[][14][15] The following experimental protocol is a representative HPLC method that can be adapted for the simultaneous analysis or individual quantification of the ketosulfide, ketosulfone, and Etoricoxib.

Experimental Protocol: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for the Analysis of Etoricoxib and its Intermediates

Objective: To develop and validate a stability-indicating RP-HPLC method for the quantitative determination of this compound, 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone, and Etoricoxib.

Instrumentation:

  • HPLC system with a UV or PDA detector (e.g., Shimadzu LC-10 ATVP)[15]

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[14]

  • Data acquisition and processing software

Chromatographic Conditions:

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 10 mM ammonium acetate or potassium dihydrogen phosphate, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol). A common starting point is a 50:50 (v/v) mixture.[14][16]

  • Flow Rate: 1.0 mL/min[14]

  • Column Temperature: Ambient (e.g., 25 ± 2 °C)[16]

  • Detection Wavelength: 235 nm[14]

  • Injection Volume: 20 µL[14]

Preparation of Standard and Sample Solutions:

  • Standard Stock Solutions (e.g., 1 mg/mL): Accurately weigh and dissolve approximately 25 mg of each reference standard (ketosulfide, ketosulfone, and Etoricoxib) in a 25 mL volumetric flask with a suitable solvent (e.g., methanol or acetonitrile).[15]

  • Working Standard Solutions: Prepare a series of dilutions from the stock solutions to construct a calibration curve (e.g., 5-50 µg/mL).

  • Sample Preparation: For analysis of a reaction mixture or final product, dissolve a known quantity of the sample in the mobile phase to achieve a concentration within the calibration range.

Method Validation Parameters (based on ICH guidelines):

  • Linearity: Assessed by analyzing a series of at least five concentrations. The correlation coefficient (r²) should be >0.99.[14]

  • Precision (Intra-day and Inter-day): Determined by repeated analysis of samples at different concentrations on the same day and on different days. The relative standard deviation (RSD) should typically be less than 2%.[14]

  • Accuracy: Evaluated by recovery studies of spiked samples. Recoveries are expected to be within 98-102%.[15]

  • Specificity: The ability of the method to resolve the main analyte from potential impurities and degradation products. This can be assessed using a photodiode array (PDA) detector to check for peak purity.[15]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.[15]

Visualization of Synthetic and Analytical Workflows

To provide a clearer understanding of the relationship between these compounds and their analysis, the following diagrams illustrate the synthetic pathway leading to Etoricoxib and a typical analytical workflow.

node_A This compound (Ketosulfide) node_B 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone (Ketosulfone) node_A->node_B Oxidation node_C Etoricoxib node_B->node_C Further Synthesis Steps

Caption: Synthetic pathway from ketosulfide to Etoricoxib.

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis node_prep1 Weigh Reference Standard/Sample node_prep2 Dissolve in Solvent node_prep1->node_prep2 node_prep3 Dilute to Working Concentration node_prep2->node_prep3 node_hplc1 Inject into HPLC System node_prep3->node_hplc1 node_hplc2 Separation on C18 Column node_hplc1->node_hplc2 node_hplc3 UV Detection node_hplc2->node_hplc3 node_data1 Chromatogram Generation node_hplc3->node_data1 node_data2 Peak Integration & Quantification node_data1->node_data2 node_data3 Report Generation node_data2->node_data3

Caption: General workflow for HPLC analysis.

Concluding Remarks

The selection of a reference standard for this compound and its derivatives depends on the specific analytical objective. For routine quality control and release testing of the final API, official Etoricoxib reference standards are mandatory. For in-process control and monitoring of the synthetic pathway, high-purity standards of the ketosulfide and ketosulfone intermediates are indispensable. The ketosulfone, in particular, is also utilized as a designated impurity reference standard in the quality assessment of Etoricoxib.[17] The provided HPLC protocol offers a robust starting point for the development of analytical methods capable of monitoring these key compounds, thereby ensuring the quality and consistency of Etoricoxib synthesis.

References

Unveiling the Kinase Inhibition Potential of Pyridine-Containing Scaffolds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

While direct evidence of 1-(6-Methylpyridin-3-yl)-2-(4-(methylthio)phenyl)ethanone acting as a kinase inhibitor remains unconfirmed in publicly available literature, its structural components, particularly the pyridine ring, are prevalent in a multitude of potent and selective kinase inhibitors. This guide provides a comparative analysis of several classes of pyridine-containing compounds that have demonstrated significant kinase inhibitory activity, offering valuable insights for researchers and drug development professionals.

This publication delves into the kinase inhibition profiles of pyrazolopyridines, aminopyridines, and pyrrolopyridine-pyridones, presenting their inhibitory concentrations (IC50) against various kinase targets. Furthermore, a generalized experimental protocol for a standard in vitro kinase inhibition assay is detailed to provide a foundational methodology for screening and characterizing potential kinase inhibitors.

Comparative Analysis of Pyridine-Based Kinase Inhibitors

The following table summarizes the in vitro potency of representative pyridine-containing compounds against their respective primary kinase targets. These compounds showcase the versatility of the pyridine scaffold in achieving high-affinity binding to the ATP-binding site of various kinases.

Compound ClassRepresentative Compound/SeriesTarget Kinase(s)IC50 (nM)Reference
Pyrazolopyridines 1H-pyrazolo[3,4-b]pyridine derivativesCDK2/cyclin A2240 - 3520[1]
Pyrazolo[1,5-a]pyridine-based inhibitorsC-Src Tyrosine Kinase (CSK)<3[2]
1H-pyrazolo[3,4-b]pyridine derivativesTANK-binding kinase 1 (TBK1)0.2 - 287.7[3]
Pyrazolo[3,4-b]pyridine derivativesc-Met4.27 - 7.95[4]
Aminopyridines Aminopyridine scaffold derivativesVaccinia-related kinase 1 (VRK1)150[5][6][7]
Pyrrolopyridine-Pyridones Conformationally constrained 2-pyridone analogueMet, Flt-3, VEGFR-21.8, 4, 27[8][9]
p38 MAP Kinase Inhibitors SB202190p38α, p38β250, 100[10]
SB203580 (Adezmapimod)p38α, p38β250, 500[10]
BMS-582949p3813[11]

Experimental Protocols: In Vitro Kinase Inhibition Assay

A generalized protocol for determining the in vitro kinase inhibitory activity of a compound is outlined below. This protocol is a composite of standard methodologies and can be adapted for specific kinases and substrates.[12][13][14][15][16]

Objective: To determine the concentration at which a test compound inhibits 50% of the activity of a specific kinase (IC50).

Materials:

  • Purified recombinant kinase

  • Specific substrate (peptide or protein)

  • Test compound (dissolved in a suitable solvent, e.g., DMSO)

  • ATP (adenosine triphosphate), often radiolabeled (e.g., [γ-³²P]ATP)

  • Kinase reaction buffer (composition varies depending on the kinase)

  • Stop solution (e.g., EDTA, high concentration salt solution)

  • Detection reagents (e.g., phosphospecific antibodies, scintillation fluid)

  • Microplates (e.g., 96-well or 384-well)

  • Incubator

  • Detection instrument (e.g., scintillation counter, plate reader)

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in the kinase reaction buffer. Also, prepare a vehicle control (e.g., DMSO) and a positive control (a known inhibitor of the kinase).

  • Reaction Setup: In a microplate, add the kinase and its specific substrate to each well.

  • Initiation of Inhibition: Add the serially diluted test compound, vehicle control, and positive control to the appropriate wells. Incubate for a predetermined period (e.g., 10-30 minutes) at a specific temperature (e.g., 30°C or room temperature) to allow the compound to bind to the kinase.

  • Kinase Reaction: Initiate the kinase reaction by adding ATP to each well. Allow the reaction to proceed for a set time (e.g., 30-60 minutes).

  • Termination of Reaction: Stop the reaction by adding a stop solution.

  • Detection of Phosphorylation: Quantify the amount of phosphorylated substrate. The method of detection will depend on the assay format:

    • Radiometric Assay: If using [γ-³²P]ATP, the phosphorylated substrate is separated from the unreacted ATP (e.g., via filtration or chromatography), and the radioactivity is measured using a scintillation counter.

    • Non-Radiometric Assays (e.g., ELISA, TR-FRET): Use a phosphospecific antibody that recognizes the phosphorylated substrate. The signal is then detected using a secondary antibody conjugated to an enzyme (ELISA) or a fluorescent probe (TR-FRET).

  • Data Analysis:

    • Calculate the percentage of kinase activity for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Visualizing Kinase Inhibition Screening

The following diagrams illustrate the general workflow of a kinase inhibitor screening process and a simplified representation of a kinase signaling pathway.

G Workflow for In Vitro Kinase Inhibitor Screening cluster_prep Preparation cluster_assay Assay Execution cluster_detection Data Acquisition & Analysis Compound_Prep Compound Dilution Series Pre_Incubation Pre-incubation: Kinase + Compound Compound_Prep->Pre_Incubation Kinase_Prep Kinase & Substrate Preparation Kinase_Prep->Pre_Incubation Reaction_Start Initiate Reaction: Add ATP Pre_Incubation->Reaction_Start Reaction_Stop Terminate Reaction Reaction_Start->Reaction_Stop Detection Signal Detection (e.g., Radioactivity, Fluorescence) Reaction_Stop->Detection Data_Analysis IC50 Determination Detection->Data_Analysis

Caption: A flowchart illustrating the key steps in an in vitro kinase inhibitor screening assay.

G Simplified Kinase Signaling Pathway Signal External Signal Receptor Receptor Signal->Receptor Kinase1 Kinase 1 Receptor->Kinase1 activates Kinase2 Kinase 2 Kinase1->Kinase2 phosphorylates Substrate Substrate Protein Kinase2->Substrate phosphorylates Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Response Cellular Response Phospho_Substrate->Response Inhibitor Kinase Inhibitor Inhibitor->Kinase2 inhibits

Caption: A diagram showing a generic kinase cascade and the point of intervention for a kinase inhibitor.

References

Comparative study of catalysts for 1-(6-Methylpyridin-3-yl)-2-(4-(methylthio)phenyl)ethanone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of synthetic methodologies for the production of 1-(6-Methylpyridin-3-yl)-2-(4-(methylthio)phenyl)ethanone, a key intermediate in the synthesis of COX-2 inhibitors like Etoricoxib. The information presented is based on a review of published patents and scientific literature, offering insights into different reaction pathways, key reagents, and process conditions.

Introduction

This compound, often referred to as the "ketosulfide" intermediate, is a crucial building block in the manufacturing of anti-inflammatory drugs. The efficiency of its synthesis directly impacts the overall cost and viability of the final active pharmaceutical ingredient. This document compares three primary synthetic routes for its preparation, highlighting the differences in starting materials, key chemical promoters, and reported yields.

Comparative Data of Synthetic Routes

The following table summarizes the key quantitative data for the different synthetic approaches to this compound.

Synthetic Route Key Reactants Promoter/Reagent Solvent Temperature Yield Purity Reference
Route 1: Condensation of Nitrile and Ester 4-(methylthio)phenylacetonitrile, Methyl 6-methylnicotinateSodium methoxideToluene, Methanol90-110°CYield for this specific step is not explicitly isolated; a subsequent hydrolysis/decarboxylation step gives 74% yield of the final product.Not Specified[1][2][3]
Route 2: Grignard-based Acylation 4-methylthiobenzeneacetic acid, 6-methylnicotinic acid methyl estertert-Butylmagnesium chloride (t-BuMgCl)Tetrahydrofuran (THF)65-70°C72.0%97.3%[4]
Route 3: Phenyl Ester Condensation A phenylacetic acid ester, Phenyl 6-methylnicotinateA base (e.g., alkali metal hydrides)Not SpecifiedNot SpecifiedNot SpecifiedNot Specified[5]

Experimental Methodologies

Route 1: Condensation of Nitrile and Ester Followed by Hydrolysis and Decarboxylation

This widely cited method involves a multi-step process.

Step 1: Condensation A mixture of 4-methylthiophenyl acetonitrile and methyl-6-methyl nicotinate in toluene is heated to 90-95°C. A solution of sodium methoxide in methanol is then slowly added. The reaction is maintained at 105-110°C for approximately 6 hours. After completion, the mixture is cooled, and the intermediate, 3---INVALID-LINK--pyridine, is worked up by the addition of water and acetic acid.[1][2]

Step 2: Hydrolysis and Decarboxylation The intermediate from the previous step is subjected to acidic hydrolysis and decarboxylation. A mixture of the intermediate, acetic acid, and concentrated hydrochloric acid is heated at 95°C to 100°C for about 1.5 hours. After cooling, the solution is neutralized with a concentrated ammonia solution to precipitate the desired product, this compound. The solid product is then collected by filtration and dried, affording a yield of 74%.[2][3]

Route 2: Grignard-based Acylation

This approach utilizes a Grignard reagent to facilitate the acylation.

To a reaction flask containing 4-methylthiobenzeneacetic acid in anhydrous tetrahydrofuran (THF), the mixture is heated to 65-70°C. While maintaining this temperature, a 1.0 M solution of tert-butylmagnesium chloride (t-BuMgCl) in THF and a solution of 6-methylnicotinic acid methyl ester in THF are added dropwise. The reaction is stirred at this temperature for 1 hour after the addition is complete.[4]

Upon completion, the reaction is quenched by cooling to room temperature and slowly adding 4 M hydrochloric acid. The organic and aqueous layers are separated. The aqueous layer is further treated with sodium hydroxide and heated to 40-50°C for 3 hours. After cooling, the product precipitates as a light yellow solid, which is collected by filtration. This process has a reported yield of 72.0% with a purity of 97.3%.[4]

Route 3: Phenyl Ester Condensation

This process involves the reaction of a phenylacetic acid ester with phenyl 6-methylnicotinate in the presence of a base. The resulting intermediate, a 2-[4-(methylthio)phenyl]-3-(6-methylpyridin-3-yl)-3-oxopropionic acid ester, is then subjected to hydrolysis, decarboxylation, and subsequent oxidation to yield the final desired product. The specific base used can be selected from alkali metal hydrides or alkaline earth metal hydrides.[5] Detailed quantitative data on yield and purity for the formation of the ketosulfide intermediate are not provided in the reviewed literature for this specific route.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the described synthetic routes.

G cluster_0 Route 1: Nitrile and Ester Condensation A1 4-(methylthio)phenylacetonitrile C1 Condensation (Sodium methoxide) A1->C1 B1 Methyl 6-methylnicotinate B1->C1 D1 Intermediate Cyanoacetyl Pyridine C1->D1 E1 Hydrolysis & Decarboxylation (Acidic) D1->E1 F1 1-(6-Methylpyridin-3-yl)-2- (4-(methylthio)phenyl)ethanone E1->F1

Caption: Workflow for the synthesis via nitrile and ester condensation.

G cluster_1 Route 2: Grignard-based Acylation A2 4-methylthiobenzeneacetic acid C2 Acylation (t-BuMgCl) A2->C2 B2 6-methylnicotinic acid methyl ester B2->C2 D2 Reaction Quench & Work-up C2->D2 E2 1-(6-Methylpyridin-3-yl)-2- (4-(methylthio)phenyl)ethanone D2->E2

Caption: Workflow for the Grignard-based acylation synthesis.

Conclusion

The synthesis of this compound can be achieved through several distinct pathways. The choice of a particular route will likely depend on factors such as the availability and cost of starting materials, desired purity, and scalability of the process.

The condensation of 4-(methylthio)phenylacetonitrile with methyl 6-methylnicotinate followed by hydrolysis and decarboxylation is a well-documented method. The Grignard-based acylation offers a more direct route to the final product with a reported high yield and purity. The phenyl ester condensation route presents an alternative, though less detailed in terms of quantitative outcomes in the available literature.

For drug development professionals, the Grignard-based route appears to be a promising option due to its favorable reported yield and purity in a more condensed reaction sequence. However, a thorough economic and safety analysis of all routes would be necessary for making an informed decision for large-scale production. Further research and process optimization for each route could potentially lead to improved efficiencies.

References

Certificate of Analysis for 1-(6-Methylpyridin-3-yl)-2-(4-(methylthio)phenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. This guide provides a comparative analysis of synthetic routes to 1-(6-Methylpyridin-3-yl)-2-(4-(methylthio)phenyl)ethanone, a crucial precursor to the COX-2 inhibitor Etoricoxib, and its primary alternative pathways.

This document outlines the typical specifications for this compound, presents a comparative analysis of its primary synthetic route against a notable alternative, details the experimental protocols for synthesis and analysis, and visualizes the synthetic pathways and analytical workflows.

Product Specifications: A Representative Certificate of Analysis

While a standardized Certificate of Analysis is vendor-specific, the following table summarizes the typical purity and physicochemical properties for this compound based on commercially available data.

ParameterSpecification
Appearance Off-white to pale yellow solid
Purity (by HPLC) ≥98%
Melting Point 111-113 °C
Molecular Formula C₁₅H₁₅NOS
Molecular Weight 257.35 g/mol
Solubility Soluble in methanol and other organic solvents

Comparative Analysis of Synthetic Intermediates

The primary route to Etoricoxib involves the synthesis of this compound, which is subsequently oxidized to the corresponding sulfone. An alternative and increasingly common approach involves the direct synthesis of this key sulfone intermediate, 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone, from different starting materials. This comparison focuses on the traditional thioether intermediate versus a prominent alternative pathway.

FeaturePrimary Intermediate: this compoundAlternative Intermediate: 1-(6-methylpyridin-3-yl)ethanone
Synthetic Precursors 4-(Methylthio)phenylacetonitrile and Methyl 6-methylnicotinate5-Acetyl-2-methylpyridine and 4-Bromophenyl methyl sulfone
Key Reaction Step Condensation followed by hydrolysis and decarboxylationPalladium-catalyzed α-arylation
Reported Molar Yield ~70-85% (for the formation of the subsequent sulfone)~91% (for the direct formation of the sulfone)[1]
Process Considerations Multi-step process involving an oxidation step which can require tungsten-based catalysts.[2]Can be a one-pot synthesis, potentially reducing processing time and waste.[1]
Impurity Profile Potential for impurities from the oxidation step.Palladium and ligand residues need to be controlled.

Experimental Protocols

Synthesis of this compound (Thioether Intermediate)

This protocol is a generalized representation based on common synthetic procedures.

  • Reaction Setup: A mixture of 4-(methylthio)phenylacetonitrile and methyl 6-methylnicotinate is heated in a suitable solvent such as toluene.

  • Base Addition: A solution of a strong base, for example, sodium methoxide in methanol, is slowly added to the heated reaction mixture.

  • Reaction Progression: The reaction is maintained at an elevated temperature (typically 105-110°C) for several hours to ensure completion.

  • Work-up: After cooling, the reaction is quenched with an acid (e.g., acetic acid) and water. The resulting solid is filtered, washed with toluene and water, and then dried.

  • Hydrolysis and Decarboxylation: The intermediate from the previous step is subjected to acidic hydrolysis (e.g., using sulfuric acid) at elevated temperatures (95-100°C) to yield this compound.

Alternative Synthesis: 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone via Palladium-Catalyzed α-Arylation

This protocol describes a direct route to the key sulfone intermediate.

  • Catalyst Preparation: In an inert atmosphere, a palladium catalyst (e.g., Pd(acac)₂) and a suitable ligand (e.g., Xantphos) are added to a reaction flask.

  • Reagent Addition: 1-(6-methylpyridin-3-yl)ethanone, 4-bromophenyl methyl sulfone, and a base (e.g., K₃PO₄) are added to the flask.

  • Solvent and Reaction Conditions: Anhydrous and degassed N,N-dimethylformamide (DMF) or a similar high-boiling solvent is added, and the mixture is heated (e.g., to 100°C) under an inert atmosphere for an extended period (e.g., 18 hours).[1]

  • Work-up and Purification: The reaction mixture is diluted with a saturated sodium bicarbonate solution and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography to yield the desired sulfone.[1]

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

This method is indicative of a typical quality control procedure for Etoricoxib and its intermediates.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate at a specific pH) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength appropriate for the analyte (e.g., 220-235 nm).

  • Sample Preparation: A known concentration of the sample is dissolved in the mobile phase or a suitable solvent, filtered, and injected into the HPLC system.

  • Quantification: The purity is determined by comparing the peak area of the main component to the total area of all peaks.

Visualizing the Pathways and Processes

The following diagrams illustrate the synthetic routes and a typical analytical workflow.

Etoricoxib_Synthesis_Pathway cluster_0 Primary Pathway cluster_1 Alternative Pathway A 4-(Methylthio)phenylacetonitrile + Methyl 6-methylnicotinate B Condensation Intermediate A->B Condensation C 1-(6-Methylpyridin-3-yl)-2- (4-(methylthio)phenyl)ethanone (Thioether) B->C Hydrolysis & Decarboxylation D 1-(6-Methylpyridin-3-yl)-2- (4-(methylsulfonyl)phenyl)ethanone (Sulfone) C->D Oxidation E Etoricoxib D->E Cyclization F 1-(6-methylpyridin-3-yl)ethanone + 4-Bromophenyl methyl sulfone F->D Pd-catalyzed α-arylation HPLC_Workflow start Start prep_sample Sample Preparation (Dissolve & Filter) start->prep_sample inject Inject into HPLC prep_sample->inject separation Chromatographic Separation (C18 Column) inject->separation detection UV Detection separation->detection data_analysis Data Analysis (Peak Integration & Purity Calculation) detection->data_analysis report Generate Report data_analysis->report end_node End report->end_node

References

Safety Operating Guide

Proper Disposal of 1-(6-Methylpyridin-3-yl)-2-(4-(methylthio)phenyl)ethanone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the proper disposal of 1-(6-Methylpyridin-3-yl)-2-(4-(methylthio)phenyl)ethanone (CAS: 221615-72-1), a compound used in pharmaceutical research. Adherence to these protocols is essential for researchers, scientists, and drug development professionals to maintain a safe working environment and comply with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Due to the presence of a pyridine moiety and potential for skin irritation, stringent safety measures are necessary.[1][2]

Required Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., butyl rubber or Viton®) are mandatory to prevent skin contact.[1]

  • Eye Protection: Safety glasses with side shields or chemical splash goggles must be worn at all times.[1]

  • Lab Coat: A standard laboratory coat is required to protect clothing and skin from contamination.[1]

  • Respiratory Protection: All handling of this compound, including waste preparation, should be conducted within a certified chemical fume hood to avoid inhalation of any dust or vapors.[1][3]

In Case of a Spill: For small spills, use an inert, non-combustible absorbent material like vermiculite or sand to contain the substance.[1] The contaminated absorbent material should then be collected in a sealed container for disposal as hazardous waste. For larger spills, immediately contact your institution's Environmental Health and Safety (EHS) department.[1]

Chemical and Physical Properties

A summary of the key properties of this compound is provided below. This information is critical for its correct handling and waste classification.

PropertyValueSource
CAS Number 221615-72-1[4][5][6][7][][9][10][11]
Molecular Formula C15H15NOS[6][7][][9]
Molecular Weight 257.35 g/mol [6][]
Appearance White to yellow powder/solid[5][6]
Melting Point 111-113℃[6]
Boiling Point 426.7±40.0℃ (Predicted)[6]
Known Hazards May cause long lasting harmful effects to aquatic life.[12] A related compound is known to cause skin irritation.[2]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [3][13]

Step 1: Waste Identification and Classification

All materials contaminated with this compound must be classified as hazardous waste. This includes:

  • Unused or expired pure compound.

  • Solutions containing the compound.

  • Contaminated labware (e.g., pipette tips, vials, gloves, absorbent pads).

Step 2: Waste Segregation

Proper segregation is crucial to prevent dangerous chemical reactions.

  • Collect waste containing this compound in a dedicated hazardous waste container.

  • Do not mix this waste with incompatible materials such as strong oxidizing agents, acids, or bases.[14][15] The pyridine functional group suggests incompatibility with acids and oxidizers.[3][15]

Step 3: Waste Collection and Containment
  • Container Selection: Use a chemically compatible, leak-proof container with a secure screw-top cap.[14][16][17] Plastic containers are often preferred to glass to minimize the risk of breakage.[16] The container must be in good condition, free from cracks or deterioration.[14]

  • Filling: Do not overfill the container. Leave at least one inch of headspace to allow for expansion.[14]

  • Labeling: The container must be clearly labeled as "Hazardous Waste."[14][16] The label must include:

    • The full chemical name: "this compound". Avoid using formulas or abbreviations.[14]

    • The associated hazards (e.g., "Toxic," "Aquatic Hazard").[14]

    • The date when waste was first added to the container.[14]

Step 4: Storage
  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[14]

  • The SAA should be a secure, well-ventilated area, away from sources of ignition and incompatible materials.[3][15]

  • Secondary containment should be used to prevent spills from reaching drains.[16][17]

Step 5: Final Disposal
  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and final disposal.

  • Follow all institutional and local regulations for waste hand-off.[18]

  • The likely method of disposal for this type of organic compound is high-temperature incineration.[19]

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

G cluster_0 cluster_1 A Step 1: Classify Waste (Pure compound, solutions, contaminated materials) B Step 2: Segregate Waste (Keep away from acids, bases, and oxidizing agents) A->B as Hazardous Waste C Step 3: Collect & Contain (Use compatible, sealed, and labeled container) B->C in dedicated container D Step 4: Store Securely (In designated Satellite Accumulation Area) C->D in secondary containment E Step 5: Arrange Pickup (Contact EHS or licensed waste disposal vendor) D->E for professional removal F Final Disposal (High-Temperature Incineration) E->F Spill Spill Event SpillResponse Contain with inert absorbent & treat as hazardous waste Spill->SpillResponse

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 1-(6-Methylpyridin-3-yl)-2-(4-(methylthio)phenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 1-(6-Methylpyridin-3-yl)-2-(4-(methylthio)phenyl)ethanone, tailored for researchers, scientists, and professionals in drug development. Adherence to these protocols is essential for ensuring laboratory safety and regulatory compliance.

Hazard Identification and Personal Protective Equipment

This compound is a compound that requires careful handling due to its potential health hazards. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.

Summary of Hazards:

Hazard StatementGHS ClassificationDescription
H302Acute toxicity, oral (Category 4)Harmful if swallowed.[1]
H315Skin corrosion/irritation (Category 2)Causes skin irritation.[1][2]
H319Serious eye damage/eye irritation (Category 2A)Causes serious eye irritation.[1]
H335Specific target organ toxicity, single exposure (Category 3)May cause respiratory irritation.[1]
H413Hazardous to the aquatic environment, long-term hazardMay cause long lasting harmful effects to aquatic life.[3]

Recommended Personal Protective Equipment (PPE):

To mitigate the risks associated with handling this compound, the following personal protective equipment is mandatory.

Protection TypeRecommended EquipmentSpecifications
Eye/Face Protection Safety glasses with side-shields or chemical splash gogglesMust comply with OSHA 29 CFR 1910.133 or European Standard EN166.
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene) and a lab coat or protective clothingGloves should be inspected prior to use and replaced if signs of degradation appear. Protective clothing should cover all exposed skin.
Respiratory Protection NIOSH-approved respiratorA dust mask (e.g., N95) is recommended for handling the solid form, especially where dust may be generated or ventilation is inadequate.[4] In situations with a potential for higher exposure, a respirator with an organic vapor cartridge may be necessary.

Operational and Disposal Plans

A systematic approach to handling and disposal is critical for safety and environmental protection. The following step-by-step protocols should be strictly followed.

Experimental Workflow:

cluster_prep Preparation cluster_handling Handling cluster_spill Accidental Spill cluster_disposal Disposal prep1 Review Safety Data Sheet (SDS) prep2 Ensure proper ventilation (fume hood) prep1->prep2 prep3 Don appropriate PPE prep2->prep3 handle1 Weigh and transfer chemical carefully prep3->handle1 handle2 Minimize dust generation handle1->handle2 spill1 Evacuate and ventilate area handle1->spill1 If spill occurs handle3 Keep container tightly closed when not in use handle2->handle3 disp1 Segregate waste handle3->disp1 spill2 Contain spill with inert absorbent spill1->spill2 spill3 Collect and place in a labeled hazardous waste container spill2->spill3 disp4 Arrange for professional disposal spill3->disp4 disp2 Label hazardous waste container clearly disp1->disp2 disp3 Store in a designated satellite accumulation area disp2->disp3 disp3->disp4

Safe handling and disposal workflow for this compound.

Experimental Protocols:

Preparation and Handling:

  • Review Safety Data Sheet (SDS): Before beginning any work, thoroughly review the SDS for this compound.

  • Engineering Controls: All handling of this chemical should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2] Ensure that a safety shower and eyewash station are readily accessible.[4]

  • Donning PPE: Put on all required personal protective equipment as specified in the table above before handling the chemical.

  • Chemical Handling:

    • Avoid direct contact with skin, eyes, and clothing.

    • When transferring the solid, use techniques that minimize the generation of dust.

    • Keep the container tightly sealed when not in use to prevent contamination and exposure.[2]

  • Storage: Store the chemical in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. The container should be clearly labeled.

Disposal Plan:

Chemical waste must be managed in accordance with all federal, state, and local regulations.

  • Waste Identification: All waste containing this compound, including contaminated labware (e.g., pipette tips, weighing boats), and absorbent materials from spills, must be treated as hazardous waste.

  • Waste Segregation: Do not mix this waste with other waste streams. It should be collected in a dedicated, properly labeled hazardous waste container.

  • Container Labeling: The hazardous waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name, and the associated hazards (e.g., Toxic, Irritant).

  • Storage of Waste: The sealed waste container should be stored in a designated and secure satellite accumulation area, away from general laboratory traffic.

  • Final Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company. Incineration is a common disposal method for pyridine-based compounds.[5]

Accidental Release Measures:

  • Immediate Action: In the event of a spill, evacuate the immediate area and ensure it is well-ventilated.

  • Containment: Wearing appropriate PPE, cover the spill with a non-combustible absorbent material such as sand or vermiculite.

  • Collection: Carefully sweep up the absorbed material and place it into a designated, labeled container for hazardous waste disposal. Avoid creating dust.

  • Decontamination: Clean the spill area thoroughly with soap and water.

  • Reporting: Report the spill to your laboratory supervisor and EHS department.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.